Eptapirone fumarate
Description
5-HT(1A) receptor agonist; structure in first source
Properties
CAS No. |
179756-85-5 |
|---|---|
Molecular Formula |
C20H27N7O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C16H23N7O2.C4H4O4/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15;5-3(6)1-2-4(7)8/h4-6,13H,2-3,7-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IRTCWPNSLGQHOR-WLHGVMLRSA-N |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 |
Appearance |
Solid powder |
Other CAS No. |
179756-85-5 |
Synonyms |
4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione eptapirone F 11440 F-11440 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Eptapirone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone (F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its mechanism of action is centered on its high affinity and intrinsic activity at the 5-HT1A receptor, leading to a cascade of downstream signaling events that are believed to mediate its anxiolytic and antidepressant effects. This technical guide provides a comprehensive overview of the receptor binding profile, signal transduction pathways, and supporting experimental data for Eptapirone fumarate. Detailed methodologies for key experimental procedures are also provided to facilitate replication and further investigation.
Receptor Binding Profile
Eptapirone's primary pharmacological characteristic is its high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been instrumental in elucidating this profile.
Quantitative Data: Receptor Binding Affinities
The binding affinity of Eptapirone for various neurotransmitter receptors has been determined using radioligand competition assays. The data consistently demonstrate a high affinity for the 5-HT1A receptor with significantly lower affinity for other receptors, underscoring its selectivity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 4.8 | 8.33 [1] |
| α1-Adrenergic | [3H]Prazosin | Rat Cortex | >1000 | <6 |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | >1000 | <6 |
Table 1: Receptor Binding Affinity of Eptapirone. Data are representative values from radioligand binding studies.
Experimental Protocol: Radioligand Binding Assay
The determination of Eptapirone's binding affinity for the 5-HT1A receptor is typically performed using a competitive radioligand binding assay with [3H]8-OH-DPAT.
Objective: To determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.
Materials:
-
Rat hippocampal tissue homogenates (source of 5-HT1A receptors)
-
[3H]8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (5-HT) or WAY-100635 (for defining non-specific binding)
-
Incubation Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Rat hippocampi are dissected and homogenized in ice-cold incubation buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) with varying concentrations of Eptapirone (e.g., 10^-11 to 10^-5 M) and the membrane preparation.
-
Determination of Non-Specific Binding: A parallel set of tubes containing a high concentration of unlabeled serotonin (e.g., 10 µM) or WAY-100635 is included to determine non-specific binding.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of Eptapirone that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signal Transduction Pathways
As a 5-HT1A receptor agonist, Eptapirone's mechanism of action involves the activation of intracellular signaling cascades coupled to this G-protein coupled receptor (GPCR). The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi/o.
Inhibition of Adenylyl Cyclase
Activation of the 5-HT1A receptor by Eptapirone leads to the dissociation of the Giα subunit from the Gβγ dimer. The activated Giα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]
Figure 1: Eptapirone-mediated inhibition of adenylyl cyclase.
Modulation of G-Protein-Activated Inwardly Rectifying K+ (GIRK) Channels
The Gβγ subunits released upon 5-HT1A receptor activation can directly interact with and open G-protein-activated inwardly rectifying potassium (GIRK) channels.[3] This leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Figure 2: Activation of GIRK channels by the Gβγ subunit.
Experimental Protocol: cAMP Accumulation Assay
The functional consequence of Eptapirone's agonism at the 5-HT1A receptor can be quantified by measuring its effect on cAMP levels.
Objective: To determine the potency (EC50) and efficacy of Eptapirone in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: The following day, replace the medium with a stimulation buffer containing IBMX. Add varying concentrations of Eptapirone to the wells and pre-incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of Eptapirone. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration of Eptapirone that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax).
In Vivo Pharmacodynamics
Animal models are crucial for understanding the physiological and behavioral effects of Eptapirone. In vivo microdialysis and behavioral paradigms like the Porsolt forced swim test and the Vogel conflict test have provided significant insights.
Effects on Neurotransmitter Levels
In vivo microdialysis studies in rodents have demonstrated that acute administration of 5-HT1A agonists can decrease the firing of serotonergic neurons in the raphe nuclei, leading to a reduction in serotonin release in projection areas like the prefrontal cortex.
Figure 3: Workflow for in vivo microdialysis experiment.
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effect of Eptapirone on extracellular levels of serotonin and dopamine in the rat prefrontal cortex.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer Eptapirone (e.g., via intraperitoneal injection) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of Eptapirone to the vehicle control.
Behavioral Effects
Eptapirone has demonstrated robust antidepressant and anxiolytic-like effects in preclinical behavioral models.
-
Porsolt Forced Swim Test: Eptapirone significantly reduces immobility time in rats, an effect indicative of antidepressant potential.[1] This effect is more pronounced than that observed with weaker partial 5-HT1A agonists like buspirone.
-
Vogel Conflict Test: Eptapirone increases the number of punished responses, suggesting a strong anxiolytic effect.
Conclusion
The mechanism of action of this compound is primarily driven by its potent and selective full agonism at the 5-HT1A receptor. This high-affinity interaction initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the modulation of GIRK channels, which collectively lead to a reduction in neuronal excitability. These molecular actions are consistent with the observed antidepressant and anxiolytic-like effects in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Eptapirone and other 5-HT1A receptor modulators. Further research is warranted to fully elucidate the complex downstream signaling pathways and their precise contributions to the therapeutic profile of this compound.
References
Eptapirone Fumarate: A Comprehensive Technical Guide to a High-Efficacy 5-HT1A Receptor Full Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that maximizing intrinsic activity at the 5-HT1A receptor could unlock greater therapeutic potential, eptapirone stands in contrast to earlier partial agonists like buspirone and flesinoxan.[1] This technical guide provides an in-depth overview of eptapirone fumarate, focusing on its receptor binding profile, functional activity as a full agonist, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action: Full Agonism at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway.[2] As a full agonist, eptapirone binds to and activates the 5-HT1A receptor with an intrinsic activity comparable to that of the endogenous ligand, serotonin (5-HT).[3] This activation initiates a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The activation of the Gi/o pathway also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
Eptapirone's action at both presynaptic and postsynaptic 5-HT1A receptors is a key aspect of its pharmacological profile. At presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei, its agonist activity leads to a reduction in neuronal firing and a decrease in serotonin synthesis and release. At postsynaptic receptors, particularly in brain regions like the hippocampus and cortex, its full agonism directly modulates neuronal activity.
References
The Discovery and Synthesis of Eptapirone Fumarate: A Technical Guide
Introduction: Eptapirone (F-11,440) is a potent and highly selective full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] Developed by Pierre Fabre, it was investigated for its potential as a robust anxiolytic and antidepressant agent.[2][3] The rationale behind its development was the hypothesis that the modest efficacy of earlier 5-HT1A receptor agonists, such as buspirone and tandospirone, was due to their partial agonist profile.[1] Eptapirone, with an intrinsic activity comparable to serotonin, was designed to maximally engage the 5-HT1A receptor system to achieve superior therapeutic effects.[1] Despite promising preclinical data, its development was discontinued after Phase I clinical trials. This guide provides a detailed overview of its pharmacological properties, signaling pathways, synthesis, and the experimental protocols used in its evaluation.
Pharmacological Profile
Eptapirone's pharmacological activity is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full agonist.
Mechanism of Action: Eptapirone exerts its effects by binding to and activating 5-HT1A receptors with high potency. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating serotonergic neurotransmission. They are located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions including the hippocampus, amygdala, and cortex.
-
Presynaptic Autoreceptors: Activation of these receptors by agonists like Eptapirone inhibits the firing of serotonin neurons, leading to a reduction in serotonin synthesis and release.
-
Postsynaptic Heteroreceptors: Activation of these receptors in limbic and cortical areas leads to hyperpolarization and reduced neuronal excitability, which is believed to mediate the anxiolytic and antidepressant effects.
Eptapirone was developed as a full agonist, meaning its intrinsic activity at the 5-HT1A receptor is approximately 100%, similar to the endogenous ligand serotonin. This contrasts with partial agonists like buspirone, which have lower intrinsic activity.
Binding Affinity and Selectivity: Eptapirone demonstrates high affinity for the human 5-HT1A receptor and significant selectivity over other neurotransmitter receptors. This selectivity is crucial for minimizing off-target side effects.
| Receptor/Site | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |
| 5-HT1A | 4.8 | 8.33 |
| α1-Adrenergic | 691.8 | - |
| Dopamine D2 | 1,770 | - |
| Histamine H1 | <10,000 | - |
| Other 5-HT Subtypes | <10,000 | - |
Table 1: Receptor Binding Profile of Eptapirone. Data compiled from multiple sources.
Preclinical Efficacy: In vivo studies in animal models highlighted Eptapirone's potential as a powerful anxiolytic and antidepressant.
| Assay | Species | Effect | Potency (ED50, mg/kg) |
| Forced Swim Test (Antidepressant) | Rat | Decreased immobility | - |
| Conflict Procedure (Anxiolytic) | Pigeon | Increased punished responding | - |
| 5-HT Release (Ventral Hippocampus) | Rat | Increased extracellular 5-HT | 0.049 (i.p.) |
| Corticosterone Levels | Rat | Increased serum corticosterone | 0.057 (i.p.), 0.16 (p.o.) |
Table 2: Summary of In Vivo Preclinical Data for Eptapirone. Data sourced from Cayman Chemical and MedChemExpress.
Signaling Pathways
5-HT1A Receptor Signaling Cascade: Activation of the 5-HT1A receptor by Eptapirone initiates a canonical Gi/o protein-coupled signaling cascade.
-
Receptor Activation: Eptapirone binds to the 5-HT1A receptor.
-
G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly interacts with G-protein-gated inwardly rectifying potassium (GIRK) channels, causing them to open. This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing. Simultaneously, voltage-gated calcium channels are inhibited, further reducing neuronal excitability.
Beyond the canonical pathway, 5-HT1A receptors can also modulate other signaling cascades, such as the MAPK/ERK pathway, which is associated with neuroprotection and plasticity.
Caption: 5-HT1A Receptor Signaling Pathway.
Interaction with Dopamine D2 Receptors: While Eptapirone has a much lower affinity for dopamine D2 receptors compared to 5-HT1A receptors, this interaction is a feature of many azapirone drugs. The interplay between serotonergic and dopaminergic systems is complex. Some studies suggest that 5-HT1A and D2 receptors can form heterodimers, leading to unique signaling properties distinct from the individual receptors. This interaction could potentially modulate dopamine release in brain regions like the prefrontal cortex, which may contribute to the therapeutic effects on cognition and negative symptoms observed with some antipsychotics that have 5-HT1A activity.
Synthesis of Eptapirone
The chemical name for Eptapirone is 4-methyl-2-[4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl]-1,2,4-triazine-3,5(2H,4H)-dione. Its synthesis involves the construction of the core triazine-dione heterocycle followed by the attachment of the pyrimidinylpiperazine side chain via a butyl linker. A reported method describes a nine-step synthesis with an overall yield of 8.8%.
The general synthetic strategy can be broken down into three key parts:
-
Synthesis of the Triazine-dione Core: This typically involves the cyclization of semicarbazide derivatives. An optimized method uses sodium hydroxide in ethylene glycol for the cyclization step to form the 1,2,4-triazine-3,5(2H,4H)-dione ring system.
-
Synthesis of the Side Chain: The key intermediate is 1-(pyrimidin-2-yl)piperazine, which is commercially available or can be synthesized. This is then coupled to a four-carbon linker containing a suitable leaving group, such as 1-bromo-4-chlorobutane.
-
Coupling and Final Product Formation: The triazine-dione core is N-alkylated with the prepared side chain. An optimized final step involves a nucleophilic substitution reaction using potassium carbonate as a base, acetonitrile as a solvent, and NaI as a catalyst at 50°C.
Caption: General Synthetic Workflow for Eptapirone.
Experimental Protocols
1. Radioligand Binding Assay (for Affinity Determination): This protocol outlines a general method to determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.
-
Objective: To quantify the affinity of a test compound (Eptapirone) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a standard 5-HT1A agonist radioligand).
-
Test Compound: Eptapirone fumarate at various concentrations.
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of Eptapirone.
-
In assay tubes, combine the cell membranes, incubation buffer, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of Eptapirone.
-
Add the radioligand ([³H]8-OH-DPAT) to all tubes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of Eptapirone that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Radioligand Binding Assay.
2. cAMP Functional Assay (for Efficacy Determination): This protocol describes a method to measure Eptapirone's functional activity as a Gi-coupled receptor agonist.
-
Objective: To determine the potency (EC50) and efficacy of Eptapirone by measuring its ability to inhibit adenylyl cyclase activity.
-
Materials:
-
HeLa or CHO cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: Eptapirone at various concentrations.
-
Assay buffer and cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Culture the 5-HT1A-expressing cells in microplates until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of Eptapirone for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. Incubate for a further period (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a competitive immunoassay-based detection kit according to the manufacturer's instructions.
-
The signal generated is typically inversely proportional to the amount of cAMP present.
-
Plot the response (signal) against the log concentration of Eptapirone.
-
Determine the EC50 value (concentration of Eptapirone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression.
-
Conclusion
This compound was discovered as a potent, selective, and high-efficacy 5-HT1A receptor full agonist. Its design was rooted in the therapeutic hypothesis that maximizing agonist activity at the 5-HT1A receptor could unlock greater anxiolytic and antidepressant potential than that seen with partial agonists. Preclinical data strongly supported this, demonstrating marked efficacy in animal models. While the compound did not progress beyond early clinical development, the study of Eptapirone has contributed valuable insights into the pharmacology of the 5-HT1A receptor and the broader strategy of targeting G-protein coupled receptors in neuropsychiatric disorders. The detailed understanding of its synthesis, binding profile, and mechanism of action continues to serve as an important reference for drug development professionals in the field.
References
An In-depth Technical Guide to Eptapirone Fumarate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone fumarate is a potent and selective serotonin 1A (5-HT1A) receptor full agonist belonging to the azapirone chemical class.[1] It has demonstrated significant potential as an anxiolytic and antidepressant agent in preclinical studies.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Chemical Structure and Identity
Eptapirone, also known as F-11440, is chemically designated as 4-methyl-2-[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]-1,2,4-triazine-3,5(2H,4H)-dione.[3] The fumarate salt is the commonly used form in research and development.
Chemical Structure of Eptapirone
Caption: Chemical structure of Eptapirone.
Physicochemical Properties
A summary of the key physicochemical properties of Eptapirone and its fumarate salt is presented in the table below.
| Property | Eptapirone (Free Base) | This compound | Reference(s) |
| IUPAC Name | 4-methyl-2-[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]-1,2,4-triazine-3,5(2H,4H)-dione | 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione fumarate | [2][3] |
| CAS Number | 179756-58-2 | 179756-85-5 | |
| Molecular Formula | C₁₆H₂₃N₇O₂ | C₂₀H₂₇N₇O₆ | |
| Molecular Weight | 345.40 g/mol | 461.48 g/mol | |
| Appearance | - | Solid powder | |
| Solubility | DMF: 10 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:40): 0.025 mg/mLEthanol: slightly soluble | Soluble in DMSO | |
| pKi (5-HT1A) | 8.33 | - | |
| Ki (5-HT1A) | 4.8 nM | - |
Pharmacological Profile
Eptapirone is a potent and selective 5-HT1A receptor full agonist. Its high affinity and intrinsic activity at this receptor subtype are believed to be responsible for its anxiolytic and antidepressant-like effects observed in preclinical models.
Receptor Binding Affinity and Selectivity
Eptapirone exhibits high affinity for the human 5-HT1A receptor. Its selectivity for the 5-HT1A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile.
| Receptor | Ki (nM) | Reference(s) |
| 5-HT1A | 4.8 | |
| Dopamine D₂ | 1,770 | |
| α₁-Adrenergic | 691.8 | |
| Histamine H₁ | <10,000 | |
| Other 5-HT Subtypes | <10,000 |
Signaling Pathways
As a 5-HT1A receptor agonist, Eptapirone's mechanism of action involves the modulation of intracellular signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
Activation of the 5-HT1A receptor by Eptapirone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of downstream cellular processes, including the activity of protein kinase A (PKA) and the regulation of ion channel function.
Caption: Eptapirone-mediated 5-HT1A receptor signaling pathway.
Eptapirone exerts its effects through both presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and postsynaptic 5-HT1A heteroreceptors found in various brain regions, including the hippocampus and cortex. Activation of presynaptic autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release, while activation of postsynaptic receptors directly modulates the activity of target neurons.
Key Experimental Protocols
The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key assays are provided below.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of Eptapirone for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor or from brain tissue homogenates (e.g., rat hippocampus). Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Assay Incubation: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of unlabeled Eptapirone.
-
Separation of Bound and Free Ligand: Following incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of Eptapirone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of Eptapirone at the 5-HT1A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells) are cultured to an appropriate confluency.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Cells are treated with varying concentrations of Eptapirone.
-
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or more commonly now, using homogenous assay formats like HTRF or AlphaScreen.
-
Data Analysis: The concentration of Eptapirone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC₅₀) is determined. The intrinsic activity is calculated by comparing the maximal effect of Eptapirone to that of a full agonist like serotonin.
Caption: Workflow for a cAMP accumulation assay.
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of Eptapirone in an animal model of depression.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: The test consists of two sessions separated by 24 hours.
-
Pre-test Session (Day 1): Rats are placed in the cylinder for 15 minutes.
-
Test Session (Day 2): Eptapirone or vehicle is administered to the rats. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the cylinder for a 5-minute test session.
-
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded.
-
Data Analysis: A decrease in the duration of immobility in the Eptapirone-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
This compound is a highly potent and selective 5-HT1A receptor full agonist with a well-defined chemical structure and pharmacological profile. Its mechanism of action, centered on the modulation of the cAMP signaling pathway, has been extensively characterized through a variety of in vitro and in vivo assays. The data from these studies strongly support its potential as a therapeutic agent for anxiety and depressive disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
Eptapirone Fumarate: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone, an azapirone derivative, is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor. Preclinical investigations have demonstrated its significant anxiolytic and antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical pharmacology of eptapirone fumarate, detailing its mechanism of action, receptor binding profile, and effects in key in vitro and in vivo models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for psychiatric disorders.
Introduction
The serotonergic system, particularly the 5-HT1A receptor subtype, is a well-established target for the pharmacological treatment of anxiety and depressive disorders. Eptapirone (F-11,440) was developed as a high-efficacy 5-HT1A receptor agonist with the hypothesis that a greater intrinsic activity at this receptor could lead to more robust therapeutic effects compared to partial agonists like buspirone.[1] This document summarizes the key preclinical findings that characterize the pharmacological profile of eptapirone.
Mechanism of Action
Eptapirone exerts its pharmacological effects primarily through potent and selective agonism at the 5-HT1A receptor.[1] As a full agonist, its intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
Signaling Pathways
Activation of the 5-HT1A receptor by eptapirone leads to the inhibition of adenylyl cyclase activity via the Gαi/o subunit of the G-protein complex. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, stimulation of 5-HT1A receptors can lead to the activation of other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are implicated in neuroplasticity and cell survival.
Quantitative Pharmacology
The following tables summarize the in vitro binding affinities and functional potencies of eptapirone.
Table 1: Receptor Binding Affinity Profile of Eptapirone
| Receptor | Ki (nM) | pKi | Reference |
| 5-HT1A | 4.8 | 8.33 | [1] |
| Dopamine D2 | >1000 | <6.0 | Data inferred from selectivity statements |
| α1-Adrenergic | >1000 | <6.0 | Data inferred from selectivity statements |
| Histamine H1 | >1000 | <6.0 | Data inferred from selectivity statements |
Table 2: In Vitro Functional Potency of Eptapirone
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Production Inhibition | HeLa | pEC50 | 6.8 |
Preclinical Efficacy Models
Eptapirone has demonstrated robust anxiolytic and antidepressant-like effects in various animal models.
Rat Forced Swim Test (Antidepressant Model)
In the Porsolt forced swimming test, eptapirone was shown to be more effective at reducing immobility time compared to buspirone, ipsapirone, and flesinoxan, suggesting strong antidepressant-like effects. Notably, this effect was observed after a single administration, hinting at a potentially faster onset of action compared to traditional antidepressants.
Pigeon Conflict Procedure (Anxiolytic Model)
Eptapirone produced significant increases in punished responding in the pigeon conflict procedure, a hallmark of anxiolytic activity. This effect was more pronounced than that observed with other 5-HT1A receptor agonists like buspirone and ipsapirone, indicating marked anxiolytic-like properties.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of eptapirone for specific receptors.
-
Materials:
-
Receptor source: Membranes prepared from cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT1A receptor).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compound: this compound at various concentrations.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of eptapirone.
-
Allow the binding to reach equilibrium.
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of eptapirone that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To determine the functional potency (EC50) of eptapirone in inhibiting adenylyl cyclase activity.
-
Materials:
-
Cell line expressing the 5-HT1A receptor (e.g., HeLa cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP detection kit.
-
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of eptapirone.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable detection method (e.g., competitive immunoassay or a bioluminescence-based assay).
-
Generate a dose-response curve and calculate the EC50 or pEC50 value for eptapirone's inhibition of forskolin-stimulated cAMP accumulation.
-
Rat Forced Swim Test
-
Objective: To assess the antidepressant-like activity of eptapirone.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws.
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for a 15-minute period. This session induces a state of behavioral despair.
-
Drug Administration: Administer eptapirone or vehicle orally (p.o.) at specified doses (e.g., 0.16-640 mg/kg) at defined time points before the test session (e.g., 60 minutes prior).
-
Test session (Day 2): Place the rats back into the water-filled cylinder for a 5-minute test session.
-
Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).
-
Analysis: Compare the immobility time between the eptapirone-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Pigeon Conflict Procedure
-
Objective: To evaluate the anxiolytic-like activity of eptapirone.
-
Apparatus: An operant conditioning chamber equipped with a response key and a mechanism for delivering food reinforcement and aversive stimuli (e.g., mild electric shock).
-
Procedure:
-
Training: Pigeons are trained to peck a key for food reinforcement on a specific schedule (e.g., a fixed-ratio schedule).
-
Conflict Introduction: A conflict is introduced where, in certain periods, responding is both rewarded with food and punished with a mild electric shock. This leads to a suppression of responding during the punishment periods.
-
Drug Administration: Administer eptapirone or vehicle at various doses prior to the experimental session.
-
Testing: Measure the rate of responding during both the punished and unpunished periods.
-
Analysis: An anxiolytic-like effect is indicated by a selective increase in the rate of responding during the punished periods, without a significant effect on unpunished responding.
-
Discussion and Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective 5-HT1A receptor full agonist. Its high affinity for the 5-HT1A receptor and its functional potency in inhibiting cAMP accumulation underscore its primary mechanism of action. The robust antidepressant- and anxiolytic-like effects observed in validated animal models further substantiate its therapeutic potential. The development of high-efficacy 5-HT1A agonists like eptapirone represents a rational approach to potentially enhance the therapeutic benefits of targeting the serotonergic system for the treatment of mood and anxiety disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of eptapirone.
References
- 1. Behavioral studies with anxiolytic drugs. III. Antipunishment actions of buspirone in the pigeon do not involve benzodiazepine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a conflict procedure in pigeons to characterize anxiolytic drug activity: evaluation of N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Eptapirone Fumarate to 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone fumarate is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. Its high affinity and intrinsic activity at this receptor have made it a significant tool in neuroscience research and a candidate for the development of therapeutics targeting neuropsychiatric disorders. This technical guide provides an in-depth overview of the in vitro binding characteristics of Eptapirone to the 5-HT1A receptor, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. Eptapirone demonstrates a high affinity for the 5-HT1A receptor, as evidenced by its low nanomolar Ki value.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| Eptapirone | 5-HT1A | Not Specified | Not Specified | 4.8 | 8.33 | [1] |
| Flesinoxan | 5-HT1A | Not Specified | Not Specified | - | 8.91 | [2] |
| Buspirone | 5-HT1A | Not Specified | Not Specified | - | 7.50 | [2] |
Table 1: Comparative in vitro binding affinities of Eptapirone and other 5-HT1A receptor ligands.
Experimental Protocols
The determination of in vitro binding affinity is typically achieved through radioligand binding assays. Below are detailed methodologies for conducting such assays to evaluate the binding of Eptapirone to 5-HT1A receptors.
Cell Culture and Membrane Preparation
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are commonly used.[1][3]
Protocol for Membrane Preparation from Cultured Cells:
-
Culture cells to confluency in appropriate media.
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using the BCA assay), and store at -80°C until use.
Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (e.g., Eptapirone) to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is frequently used.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM WAY-100635) is used to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For measuring the radioactivity of the bound radioligand.
Protocol:
-
In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg of protein per well), varying concentrations of the unlabeled test compound (Eptapirone), and a fixed concentration of the radioligand (e.g., 0.5-2 nM [3H]8-OH-DPAT).
-
For total binding wells, no unlabeled compound is added.
-
For non-specific binding wells, add the high concentration of the non-radiolabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, and measure the radioactivity retained on each filter using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled compound concentration.
-
Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of 5-HT1A Receptor Activation
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for Radioligand Displacement Assay
Caption: Radioligand displacement assay workflow.
References
Eptapirone Fumarate: An In-depth Technical Guide on Intrinsic Activity at Serotonin Receptors
Executive Summary: Eptapirone (F-11,440) is a potent and highly selective full agonist for the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] Developed under the hypothesis that high intrinsic activity at the 5-HT1A receptor is necessary for maximal therapeutic benefit in conditions like depression and anxiety, eptapirone demonstrates efficacy comparable to serotonin itself in preclinical models.[1] This document provides a comprehensive technical overview of eptapirone's binding affinity, intrinsic functional activity, and the associated signaling pathways and experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key processes are visualized using standardized diagrams to support researchers and drug development professionals.
Introduction
The azapirones, including compounds like buspirone and tandospirone, were initially developed as anxiolytic agents.[2] Their mechanism of action is primarily centered on the 5-HT1A serotonin receptor, where they typically act as partial agonists.[2][3] The therapeutic efficacy of these first-generation azapirones has been considered modest. This led to the hypothesis that the full therapeutic potential of targeting the 5-HT1A receptor could only be realized with compounds possessing higher intrinsic activity. Eptapirone was developed based on this principle, designed as a high-efficacy 5-HT1A receptor agonist to more robustly engage postsynaptic 5-HT1A receptors, which are implicated in the control of mood, cognition, and memory.
Receptor Binding Profile
Eptapirone is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its binding affinity has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. The key parameter derived from these studies is the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors.
Table 1: Receptor Binding Affinity of Eptapirone Fumarate
| Receptor Subtype | Ki (nM) | pKi | Species/Tissue | Radioligand | Reference |
| 5-HT1A | 4.8 | 8.33 | Human (recombinant) | Not Specified | |
| 5-HT1B | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5-HT2A | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5-HT2C | Not Reported | Not Reported | Not Reported | Not Reported | |
| Dopamine D2 | Not Reported | Not Reported | Not Reported | Not Reported |
Intrinsic Activity & Functional Profile
Intrinsic activity refers to the ability of a ligand to activate a receptor and elicit a functional response upon binding. Eptapirone is distinguished from other azapirones like buspirone by its classification as a full agonist at the 5-HT1A receptor, with an intrinsic activity reported to be approximately 100%, equivalent to that of the endogenous ligand, serotonin.
This high efficacy translates to a robust activation of the receptor's downstream signaling pathways. The primary mechanism for 5-HT1A receptor signaling is through the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Key Finding | Reference |
| 5-HT1A | cAMP Accumulation | Intrinsic Activity | ~100% (vs. Serotonin) | Full Agonist | |
| 5-HT1A | cAMP Accumulation | Effect | Inhibition of cAMP production | Confirms Gαi coupling | |
| 5-HT1A | [³⁵S]GTPγS Binding | Agonist Properties | Partial Agonist | Contrasts with other assays |
Note: Interestingly, while most sources classify eptapirone as a full agonist based on its effects on cAMP and physiological responses, at least one study notes that in [³⁵S]GTPγS binding assays, its profile appears more aligned with that of a partial agonist. This highlights how the measured intrinsic activity can be dependent on the specific signaling pathway or effector system being studied.
Key Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that mediates its effects primarily through the Gi/o family of G-proteins. Upon activation by an agonist like eptapirone, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating multiple downstream events:
-
Adenylyl Cyclase Inhibition : The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This is a primary mechanism of action for 5-HT1A agonists.
-
Ion Channel Modulation : The Gβγ subunit can directly modulate ion channels. It promotes the opening of G-protein-gated inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it can inhibit voltage-gated Ca²⁺ channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and firing rate.
Caption: 5-HT1A Receptor Signaling Pathway Activated by Eptapirone.
Experimental Methodologies
The characterization of eptapirone's activity relies on standardized in-vitro pharmacological assays. The following sections detail the generalized protocols for two key experimental types.
Radioligand Binding Competition Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (eptapirone) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the serotonin receptor of interest (e.g., CHO-K1 cells with human 5-HT1A) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending it in fresh buffer and centrifuging again.
-
Resuspend the final membrane pellet in an assay binding buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-8-OH-DPAT for 5-HT1A), and varying concentrations of unlabeled eptapirone.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of eptapirone to generate a competition curve.
-
Determine the IC50 value (the concentration of eptapirone that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Competition Assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of the second messenger cAMP, providing a direct readout of Gαs- or Gαi-coupled receptor activity. For a Gαi-coupled receptor like 5-HT1A, agonists inhibit cAMP production.
Protocol:
-
Cell Culture:
-
Use a cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor.
-
Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
To measure inhibition, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce a measurable baseline level of cAMP production.
-
Concurrently, add varying concentrations of the test agonist (eptapirone).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) : This method uses donor and acceptor beads in a competitive immunoassay format between native cAMP and a labeled cAMP conjugate.
-
Enzyme Immunoassay (EIA)
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels (or assay signal) against the log concentration of eptapirone.
-
Use non-linear regression to fit the curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect, representing intrinsic activity).
-
The Emax value is often expressed as a percentage of the maximal inhibition achieved by the endogenous ligand, serotonin.
-
Caption: Workflow for a Gαi-Coupled cAMP Functional Assay.
Summary and Conclusion
Eptapirone is a potent, selective, and high-efficacy full agonist at the 5-HT1A receptor. Its pharmacological profile, defined by a nanomolar binding affinity (Ki = 4.8 nM) and an intrinsic activity comparable to serotonin, distinguishes it from earlier partial agonist azapirones. The primary mechanism of action involves robust activation of Gi/o-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively reduce neuronal excitability. The development of eptapirone was rooted in the hypothesis that a higher degree of agonism at postsynaptic 5-HT1A receptors is required to achieve more significant antidepressant and anxiolytic effects. While preclinical studies support this, the full clinical translation remains an area of investigation. This guide provides the foundational technical data and methodologies essential for understanding and further researching the unique properties of eptapirone.
References
The Pharmacodynamics of Eptapirone Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone fumarate is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. Its pharmacodynamic profile is characterized by high-affinity binding to 5-HT1A receptors and subsequent modulation of downstream signaling cascades, leading to potential anxiolytic and antidepressant effects. This technical guide provides a comprehensive overview of the pharmacodynamics of Eptapirone, detailing its receptor binding affinity, impact on key signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction
The serotonergic system, particularly the 5-HT1A receptor subtype, is a critical target in the development of therapeutics for anxiety and depressive disorders. This compound (also known as F-11,440) was developed with the hypothesis that a high-efficacy 5-HT1A receptor full agonist could yield superior therapeutic benefits compared to partial agonists. This document synthesizes the available preclinical data to provide a detailed understanding of Eptapirone's mechanism of action at the molecular and cellular levels.
Receptor Binding Affinity and Selectivity
Eptapirone exhibits a high affinity and selectivity for the human 5-HT1A receptor. Quantitative analysis of its binding properties has been determined through radioligand binding assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | pKi |
| 5-HT1A | Eptapirone | 4.8 | 8.33 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay is employed to determine the binding affinity of Eptapirone for the 5-HT1A receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells). The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (Eptapirone).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G-Protein Coupling and Downstream Signaling Pathways
As a G-protein coupled receptor (GPCR), the 5-HT1A receptor transduces extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. Eptapirone, as a full agonist, initiates this signaling cascade.
G-Protein Coupling
The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation of the receptor by Eptapirone facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors.
Caption: Eptapirone binding activates the 5-HT1A receptor and G-protein signaling.
Inhibition of Adenylyl Cyclase and cAMP Production
The primary and most well-characterized downstream effect of 5-HT1A receptor activation is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line |
| cAMP Inhibition | pEC50 | 6.8 | HeLa |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
The ability of Eptapirone to inhibit cAMP production is typically assessed using a competitive immunoassay or a reporter gene assay.
-
Cell Culture and Stimulation: Cells expressing the 5-HT1A receptor are cultured and then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Agonist Treatment: The cells are co-treated with varying concentrations of Eptapirone.
-
cAMP Measurement: The intracellular cAMP levels are measured. In an immunoassay format (e.g., HTRF), this involves a competitive binding reaction between cellular cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 or pEC50 value is determined to quantify the potency of Eptapirone in inhibiting cAMP production.
Caption: Eptapirone inhibits the adenylyl cyclase/cAMP signaling pathway.
Modulation of Ion Channels
The Gβγ subunit, released upon receptor activation, can directly modulate the activity of ion channels. A key effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization results in an inhibitory effect on neuronal firing.
Activation of Other Signaling Cascades
Beyond the canonical cAMP pathway, 5-HT1A receptor activation can also influence other intracellular signaling cascades that are crucial for neuronal function, plasticity, and survival.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of the 5-HT1A receptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This pathway is implicated in processes such as neurogenesis and synaptic plasticity.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The 5-HT1A receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.
Caption: Eptapirone modulates ion channels and other key signaling pathways.
In Vivo Pharmacodynamics
The molecular and cellular effects of Eptapirone translate into observable physiological and behavioral outcomes in preclinical models.
Neurochemical Effects
-
Reduction of Serotonin Levels: Through its action on presynaptic 5-HT1A autoreceptors in the raphe nuclei, Eptapirone inhibits the firing of serotonergic neurons, leading to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus. This effect can be measured in vivo using microdialysis.
-
Increase in Corticosterone Levels: Eptapirone has been shown to increase plasma corticosterone levels in rats, a common effect of 5-HT1A receptor agonists.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the ventral hippocampus) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Extracellular fluid from the brain tissue diffuses across the dialysis membrane and is collected in the outflowing perfusate. Samples are collected at regular intervals.
-
Drug Administration: Eptapirone is administered (e.g., intraperitoneally), and sample collection continues.
-
Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Behavioral Effects
Eptapirone has demonstrated potent anxiolytic and antidepressant-like effects in various animal models.
-
Anxiolytic-like Effects: In the Vogel conflict test, Eptapirone increases the number of punished licks, indicating a reduction in anxiety-like behavior.
-
Antidepressant-like Effects: In the forced swim test, Eptapirone reduces the duration of immobility, suggesting an antidepressant-like effect.
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.
-
Procedure: The animal is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.
-
Drug Treatment: Animals are administered Eptapirone or a vehicle control prior to the test session.
-
Measurement: The number of punished licks during the test session is recorded. An increase in the number of punished licks in the drug-treated group compared to the control group is indicative of an anxiolytic effect.
Caption: Workflow for the Vogel conflict test to assess anxiolytic-like effects.
-
Apparatus: A transparent cylindrical container is filled with water to a depth where the animal cannot touch the bottom.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Drug Treatment: Eptapirone or a vehicle is administered prior to the test.
-
Data Analysis: A significant reduction in immobility time in the Eptapirone-treated group compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
This compound is a potent and selective 5-HT1A receptor full agonist with a well-defined pharmacodynamic profile. Its high-affinity binding to the 5-HT1A receptor initiates a cascade of intracellular signaling events, primarily through the inhibition of the adenylyl cyclase/cAMP pathway, as well as modulation of ion channels and other key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. These molecular actions translate into robust anxiolytic and antidepressant-like effects in preclinical models. The detailed understanding of Eptapirone's pharmacodynamics provides a strong rationale for its potential therapeutic utility in the treatment of anxiety and depressive disorders. Further research to quantify the dose-dependent effects of Eptapirone on the MAPK/ERK and PI3K/Akt pathways would provide a more complete picture of its signaling profile.
Eptapirone Fumarate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone fumarate (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic benefits, eptapirone demonstrated promising anxiolytic and antidepressant-like effects in preclinical studies.[1] This technical guide provides a comprehensive overview of eptapirone's pharmacological profile, potential therapeutic applications, and the experimental methodologies used in its evaluation. While clinical development was discontinued, the data gathered on eptapirone remains valuable for the ongoing research and development of novel serotonergic agents.
Mechanism of Action
Eptapirone's primary mechanism of action is its high-affinity binding to and full agonism of the 5-HT1A receptor.[1] Unlike partial agonists of the same class, such as buspirone and tandospirone, eptapirone's intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] This full agonism at both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in cortical and limbic regions is thought to underlie its robust effects on serotonergic neurotransmission.
Receptor Binding Profile
Eptapirone exhibits high selectivity for the 5-HT1A receptor. Quantitative data on its binding affinity is summarized in the table below.
| Receptor | Ligand | Ki (nM) | Species | Reference |
| 5-HT1A | Eptapirone | 4.8 | Not Specified | [1] |
Downstream Signaling Pathway
Activation of the 5-HT1A receptor by eptapirone initiates a cascade of intracellular signaling events. As a Gi/Go-protein coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.
Potential Therapeutic Applications
Preclinical studies have suggested potential therapeutic applications for eptapirone in anxiety and depressive disorders.
Anxiety Disorders
In animal models of anxiety, such as the Vogel conflict test, eptapirone demonstrated marked anxiolytic-like effects. It produced a substantial increase in punished responding without affecting unpunished responding, a hallmark of anxiolytic activity.
Depressive Disorders
Eptapirone exhibited strong antidepressant-like effects in the Porsolt forced swimming test, a widely used screening model for antidepressants. It was found to suppress immobility more robustly than several existing antidepressants, including buspirone, paroxetine, and imipramine. Notably, this effect was observed after a single administration, suggesting a potential for a more rapid onset of action compared to traditional antidepressants.
Preclinical and Clinical Data
Preclinical Efficacy
The following table summarizes the available preclinical data on eptapirone. While specific ED50 values were not consistently reported in the reviewed literature, the qualitative and comparative findings are presented.
| Test | Species | Effect | Comparison | Reference |
| Porsolt Forced Swimming Test | Rat | Robustly suppressed immobility | More effective than buspirone, ipsapirone, flesinoxan, paroxetine, and imipramine | |
| Vogel Conflict Test | Not Specified | Substantial increase in punished responding | More evident efficacy than buspirone, ipsapirone, and flesinoxan |
Pharmacokinetics
Limited human pharmacokinetic data is available from preclinical trials.
| Parameter | Value | Species | Route | Reference |
| Tmax (peak time) | 30-60 minutes | Human | Oral | |
| t1/2 (elimination half-life) | 2 hours | Human | Oral |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of eptapirone.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of eptapirone for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT or another suitable 5-HT1A ligand.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of eptapirone. For total binding, omit eptapirone. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of eptapirone (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Porsolt Forced Swimming Test
Objective: To assess the antidepressant-like activity of eptapirone.
Materials:
-
Male Wistar rats (200-250 g).
-
A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Pre-test Session: On day 1, place each rat individually into the cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Drug Administration: On day 2, 60 minutes before the test session, administer eptapirone or vehicle (control) to the rats via the desired route (e.g., intraperitoneally).
-
Test Session: Place each rat back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the eptapirone-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Vogel Conflict Test
Objective: To evaluate the anxiolytic-like effects of eptapirone.
Materials:
-
Male rats, water-deprived for 48 hours.
-
An operant chamber equipped with a drinking spout connected to a water reservoir and a shock generator.
-
A grid floor capable of delivering a mild electric shock.
Procedure:
-
Training: Acclimate the water-deprived rats to the operant chamber and train them to lick the drinking spout for water.
-
Drug Administration: Administer eptapirone or vehicle to the rats.
-
Test Session: Place the rat in the chamber. For a set period (e.g., 10 minutes), every 20th lick at the drinking spout is paired with a brief, mild electric shock delivered through the grid floor.
-
Data Collection: Record the total number of licks and the number of shocks received during the test session.
-
Data Analysis: Compare the number of shocks received by the eptapirone-treated groups to the vehicle-treated control group. An increase in the number of shocks received indicates an anxiolytic effect (i.e., the animal is less suppressed by the punishment).
In Vivo Microdialysis
Objective: To measure the effect of eptapirone on extracellular levels of serotonin and dopamine in specific brain regions.
Materials:
-
Male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Recovery: Allow the rats to recover from surgery for a few days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer eptapirone systemically or locally through the dialysis probe.
-
Post-drug Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter levels.
-
Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of eptapirone to a vehicle control.
Experimental Workflows
The following diagram illustrates a typical preclinical screening workflow for an anxiolytic drug candidate like eptapirone.
Conclusion
This compound represents a significant endeavor in the development of high-efficacy 5-HT1A receptor agonists for the treatment of anxiety and depression. Its potent preclinical profile underscored the therapeutic potential of targeting this receptor with full agonists. Although its clinical development was halted, the wealth of data generated from its investigation continues to inform the design and development of new generations of serotonergic drugs. The detailed methodologies and findings presented in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology, highlighting both the promise and the challenges of developing novel treatments for mood and anxiety disorders.
References
Early-Phase Human Studies of Eptapirone Fumarate: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Eptapirone fumarate (developmental code name F-11440) is a potent and selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1] Developed by Pierre Fabre, eptapirone was investigated for its potential as an anxiolytic and antidepressant agent. The rationale behind its development was the hypothesis that a high-efficacy 5-HT1A receptor full agonist could yield more robust therapeutic effects compared to the partial agonists already available, such as buspirone and tandospirone.[1] Early preclinical evidence in animal models suggested strong anxiolytic and antidepressant-like effects.[2] Subsequently, eptapirone progressed to early-phase human trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the available data from these initial human studies. Development of Eptapirone was discontinued after Phase I trials for anxiety and depression.
Core Data Summary
Pharmacokinetic Profile
Limited pharmacokinetic data from a preclinical trial in humans are available. A single oral dose of 1.5 mg of eptapirone was administered to healthy volunteers.[1] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Dose | 1.5 mg (oral) | [1] |
| Time to Peak (Tmax) | 30 - 60 minutes | |
| Elimination Half-life (t½) | ~2 hours | |
| Total Duration of Action | ~3 hours |
Pharmacodynamic Effects
The pharmacodynamic effects of eptapirone were assessed in the same early-phase human trial. The observed effects are consistent with the agonistic activity at 5-HT1A receptors.
| Parameter | Observation | Reference |
| Body Temperature | Reduced | |
| Sleep Architecture | Prolonged REM sleep | |
| Hormonal Levels | Increased cortisol and growth hormone |
Safety and Tolerability
In the preclinical human trial, eptapirone was reported to be generally well-tolerated. The observed side effects are typical for the azapirone class.
| Adverse Event | Frequency | Reference |
| Dizziness | Reported | |
| Drowsiness | Reported |
Experimental Protocols
Detailed experimental protocols for the early-phase human studies of eptapirone are not publicly available. However, based on the reported data and standard practices for Phase I clinical trials, a likely methodology can be inferred.
Study Design:
A single-center, single-dose, likely randomized, placebo-controlled, and possibly crossover design was probably employed.
Participant Population:
A small cohort of healthy adult male and/or female volunteers would have been recruited. Standard inclusion and exclusion criteria for Phase I trials would have been applied, ensuring participants were in good health with no significant medical history or concurrent medication use.
Dosing Regimen:
A single oral dose of 1.5 mg of this compound was administered. A placebo group would have received an identical-looking capsule or tablet.
Pharmacokinetic Assessment:
-
Blood Sampling: Serial blood samples were likely collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of eptapirone would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Standard pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ would have been calculated using non-compartmental analysis.
Pharmacodynamic Assessment:
-
Body Temperature: Core body temperature would have been monitored continuously or at frequent intervals using a rectal or tympanic thermometer.
-
Sleep Studies: Polysomnography (PSG) would have been used to monitor sleep architecture, including the duration of REM sleep, non-REM sleep stages, and sleep latency.
-
Hormonal Analysis: Blood samples would have been collected at specific time points to measure plasma concentrations of cortisol and growth hormone using immunoassays (e.g., ELISA or RIA).
Safety and Tolerability Monitoring:
-
Adverse Events: Spontaneous reports of adverse events would have been recorded throughout the study.
-
Vital Signs: Blood pressure, heart rate, and respiratory rate would have been monitored at regular intervals.
-
Electrocardiograms (ECGs): ECGs would have been performed at baseline and at specified times post-dose to assess for any cardiac effects.
-
Clinical Laboratory Tests: Standard hematology and clinical chemistry panels would have been evaluated at screening and at the end of the study.
Visualizations
Signaling Pathway of Eptapirone
Eptapirone, as a 5-HT1A receptor agonist, is believed to exert its therapeutic effects through the modulation of serotonergic neurotransmission. The binding of eptapirone to presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces the firing rate of serotonin neurons, leading to decreased serotonin release in projection areas. Postsynaptically, eptapirone activates 5-HT1A receptors in various brain regions, including the hippocampus and cortex, which is thought to mediate its anxiolytic and antidepressant effects.
Caption: Proposed signaling pathway of Eptapirone at pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for a Phase I Single Ascending Dose Study
The following diagram illustrates a hypothetical workflow for a first-in-human, single ascending dose (SAD) study of eptapirone, which would have preceded or been part of the study from which the available data was generated.
References
Eptapirone Fumarate: A Deep Dive into its Role within the Azapirone Class of 5-HT1A Receptor Agonists
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The azapirone class of compounds has carved a significant niche in the landscape of psychopharmacology, offering a distinct mechanistic approach to the treatment of anxiety and depressive disorders. Characterized by their primary action as serotonin 5-HT1A receptor agonists, these agents diverge from traditional anxiolytics and antidepressants in their favorable side-effect profile, notably lacking the sedative, addictive, and sexual dysfunction properties associated with benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), respectively.[1][2] Within this class, Eptapirone fumarate (F-11,440) has emerged as a subject of significant interest due to its high potency and selectivity as a full agonist at the 5-HT1A receptor.[3] This technical guide provides an in-depth exploration of Eptapirone's pharmacological profile, its place within the broader azapirone family, and the experimental methodologies used to elucidate its mechanism of action.
The Azapirone Family: A Chemical and Pharmacological Overview
Azapirones are a structurally diverse class of compounds, often identifiable by the "-pirone" suffix.[1] While the prototypical azapirone, buspirone, contains an azaspirodecanedione moiety, not all members of this class share this specific chemical feature.[1] A common structural element in many azapirones, including Eptapirone, is a pyrimidinylpiperazine group connected via a butyl chain to another cyclic moiety.
The therapeutic effects of azapirones are primarily attributed to their interaction with the 5-HT1A receptor. These compounds exhibit a spectrum of activity at this receptor, ranging from partial to full agonism. This variation in intrinsic activity is a key determinant of their clinical efficacy and pharmacological profile. In addition to their high affinity for 5-HT1A receptors, many azapirones also display varying affinities for other receptors, including 5-HT2A, dopamine D2, and α1-adrenergic receptors, which can contribute to their overall pharmacological effects and side-effect profiles.
This compound: A Potent and Selective 5-HT1A Full Agonist
Eptapirone distinguishes itself within the azapirone family through its potent and highly selective full agonism at the 5-HT1A receptor. This high intrinsic activity, approaching that of the endogenous ligand serotonin, was a deliberate design feature. The rationale behind developing high-efficacy 5-HT1A agonists like Eptapirone was to explore the full therapeutic potential of this target, a potential that may not be fully realized with partial agonists like buspirone.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) of Eptapirone and other prominent azapirones for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Eptapirone | 4.8 | >1000 | >1000 | >1000 |
| Buspirone | 14.5 | 398 | 447 | 251 |
| Gepirone | 19 | 1259 | 708 | 398 |
| Ipsapirone | 2.2 | 2512 | >10000 | 251 |
| Tandospirone | 27 | 1300 | 41000 | 2800 |
Note: Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Pharmacokinetics and Metabolism
Eptapirone is orally bioavailable and exhibits rapid absorption, with peak plasma concentrations reached within 30-60 minutes in human preclinical trials. It has a relatively short elimination half-life of approximately two hours. A common metabolic pathway for several azapirones, including buspirone, gepirone, and tandospirone, involves the formation of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP), which itself possesses partial agonist activity at 5-HT1A receptors and antagonist activity at α2-adrenergic receptors.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Eptapirone is the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.
Activation of the 5-HT1A receptor by Eptapirone leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing. Furthermore, 5-HT1A receptor activation can also modulate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, which is involved in regulating neuronal plasticity and gene expression.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of Eptapirone and other azapirones.
5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Eptapirone) for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Homogenates from brain tissue (e.g., hippocampus) or cell lines stably expressing the human 5-HT1A receptor.
-
Radioligand: Typically [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist.
-
Test Compound: this compound or other azapirones.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation and radioligand.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., serotonin).
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Measurement
This protocol outlines the procedure for measuring extracellular serotonin levels in the brain of a freely moving rodent following the administration of Eptapirone.
Materials:
-
Animal Model: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic frame, anesthetic, surgical tools.
-
Microdialysis Probe and Guide Cannula.
-
Perfusion Pump and Swivel System.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Test Compound: this compound.
-
Fraction Collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer Eptapirone (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin content using HPLC-ECD.
-
Data Analysis: Express the serotonin concentration in each post-drug sample as a percentage of the average baseline concentration.
Porsolt Forced Swim Test
This behavioral assay is used to assess the antidepressant-like effects of compounds in rodents.
Materials:
-
Animal Model: Adult male mice or rats.
-
Test Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test Compound: this compound.
-
Video Recording and Analysis Software (optional).
Procedure:
-
Pre-test Session (for rats): Place the rat in the water-filled cylinder for a 15-minute session. This is done to induce a state of behavioral despair.
-
Drug Administration: 24 hours after the pre-test (for rats) or prior to the single test session (for mice), administer the test compound or vehicle.
-
Test Session: Place the animal in the cylinder for a 5-6 minute test session.
-
Behavioral Scoring: During the test session, record the duration of immobility, which is defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
In animal studies, Eptapirone has been shown to more robustly suppress immobility in the Porsolt forced swim test compared to other azapirones like buspirone and ipsapirone, as well as the SSRI paroxetine and the tricyclic antidepressant imipramine, suggesting strong antidepressant-like effects.
Simplified Synthesis of Eptapirone
The synthesis of Eptapirone involves a multi-step process. A simplified representation of the synthetic workflow is provided below.
A reported synthetic route consists of nine steps with an overall yield of 8.8%, starting from commercially available materials. Key steps involve the cyclization to form the 1,2,4-triazine-3,5(2H,4H)-dione core and the synthesis of the pyrimidinylpiperazine moiety, followed by their coupling and subsequent modifications.
Conclusion
This compound represents a significant advancement in the development of 5-HT1A receptor-targeted therapeutics. Its profile as a potent and selective full agonist distinguishes it from other members of the azapirone class and offers a valuable tool for investigating the full therapeutic potential of this pharmacological target. The in-depth understanding of its receptor binding profile, signaling pathways, and effects in preclinical models, as detailed in this guide, provides a solid foundation for further research and development in the pursuit of more effective treatments for anxiety and depressive disorders. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to further characterize Eptapirone and other novel compounds acting on the serotonergic system.
References
Eptapirone Fumarate: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone fumarate (also known as F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic benefits in psychiatric disorders, Eptapirone has been investigated for its potential anxiolytic and antidepressant properties.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on Eptapirone's effects on the central nervous system (CNS), detailing its mechanism of action, and summarizing key experimental findings and protocols.
Introduction
The serotonergic system, particularly the 5-HT1A receptor, is a key target in the pharmacotherapy of anxiety and depressive disorders. While partial 5-HT1A receptor agonists like buspirone and tandospirone have shown some clinical efficacy, their therapeutic effects are often modest.[1][2] This has led to the development of high-efficacy full agonists like Eptapirone, with the expectation of achieving more robust therapeutic outcomes.[1] Eptapirone's high affinity and intrinsic activity, comparable to that of serotonin itself, distinguish it from earlier azapirones. This document synthesizes the available scientific literature on Eptapirone, presenting its pharmacological profile and its observed effects on the CNS.
Pharmacodynamics: Mechanism of Action
Eptapirone's primary mechanism of action is its potent and selective full agonism at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
Receptor Binding Profile
Radioligand binding assays have demonstrated Eptapirone's high affinity for the 5-HT1A receptor.
| Parameter | Value | Reference Compound (Buspirone) | Reference Compound (Flesinoxan) |
| pKi | 8.33 | 7.50 | 8.91 |
| Ki (nM) | 4.8 | - | - |
| Intrinsic Activity | ~100% (relative to serotonin) | Weak-to-moderate partial agonist (~30%) | High efficacy partial agonist |
Data compiled from available scientific literature.
Signaling Pathway
Activation of the 5-HT1A receptor by Eptapirone leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Figure 1: Eptapirone's primary signaling pathway via the 5-HT1A receptor.
Preclinical Studies: In Vivo Effects
Preclinical studies in animal models have been instrumental in characterizing the anxiolytic and antidepressant-like potential of Eptapirone.
Antidepressant-like Effects: Porsolt Forced Swimming Test
In the Porsolt forced swimming test, a widely used model to screen for antidepressant efficacy, Eptapirone demonstrated a robust ability to suppress immobility in rats. This effect was more pronounced than that observed with other 5-HT1A agonists like buspirone and ipsapirone, and even surpassed the effects of the selective serotonin reuptake inhibitor (SSRI) paroxetine and the tricyclic antidepressant imipramine after a single administration. Notably, the rapid onset of this effect with Eptapirone suggests a potential for faster therapeutic action compared to traditional antidepressants.
| Compound | Dose Range (mg/kg, p.o.) | Effect on Immobility Time |
| Eptapirone (F-11,440) | 0.16 - 640 | Dose-dependent decrease (more robust than comparators) |
| Buspirone | - | Increased immobility on single administration, decreased on repeated administration |
| Ipsapirone | - | Less effective than Eptapirone |
| Flesinoxan | - | Less effective than Eptapirone |
| Paroxetine | - | Efficacy comparable to Eptapirone only at high doses and after repeated administration |
| Imipramine | - | Less effective than Eptapirone |
Qualitative summary based on available literature. Specific quantitative data with statistical analysis was not available in the reviewed sources.
Anxiolytic-like Effects: Conflict Procedure
In a conflict procedure in pigeons, a model for assessing anxiolytic activity, Eptapirone produced a substantial increase in punished responding without affecting unpunished responding. This indicates a marked anxiolytic-like effect, which was more evident than that of buspirone, ipsapirone, and flesinoxan.
| Compound | Dose Range (mg/kg) | Effect on Punished Responding |
| Eptapirone (F-11,440) | 0.16 - 640 (p.o. in rats) | Substantial increase |
| Buspirone | - | Less evident than Eptapirone |
| Ipsapirone | - | Less evident than Eptapirone |
| Flesinoxan | - | Less evident than Eptapirone |
Qualitative summary based on available literature. Specific quantitative data with statistical analysis was not available in the reviewed sources.
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis studies in rats have shown that Eptapirone administration leads to a reduction in extracellular serotonin (5-HT) levels in the ventral hippocampus. This effect is characteristic of 5-HT1A receptor agonists, which activate presynaptic autoreceptors on serotonergic neurons, leading to a decrease in 5-HT synthesis and release.
Human Studies: Clinical and Physiological Effects
Early-phase clinical trials in healthy human volunteers have provided initial insights into the safety, tolerability, and physiological effects of Eptapirone.
Pharmacokinetics and Tolerability
In human subjects, oral administration of a 1.5 mg dose of Eptapirone resulted in rapid peak plasma concentrations within 30-60 minutes. The estimated elimination half-life was approximately two hours, with a total duration of action of about three hours. The drug was generally well-tolerated, with the most common side effects being dizziness and drowsiness.
CNS Effects
Eptapirone has been shown to induce several measurable changes in the CNS of human subjects.
| Parameter | Dosage | Observed Effect |
| Body Temperature | 1.5 mg (oral) | Reduction |
| REM Sleep | 1.5 mg (oral) | Prolongation |
| Cortisol Levels | 1.5 mg (oral) | Increase |
| Growth Hormone Levels | 1.5 mg (oral) | Increase |
Qualitative summary based on available literature. Specific quantitative data with statistical analysis was not available in the reviewed sources.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Eptapirone.
Radioligand Binding Assay
Figure 2: Workflow for a competitive radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.
-
Materials: Membranes from cells expressing the human 5-HT1A receptor, a radiolabeled 5-HT1A antagonist (e.g., [3H]WAY-100635) or agonist (e.g., [3H]8-OH-DPAT), varying concentrations of Eptapirone, assay buffer, and a filtration apparatus.
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of Eptapirone.
-
Allow the mixture to reach equilibrium.
-
Rapidly filter the mixture to separate the membrane-bound radioligand from the free radioligand.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Analyze the data to determine the IC50 (the concentration of Eptapirone that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki value.
-
Porsolt Forced Swimming Test
Figure 3: Experimental workflow for the Porsolt forced swimming test.
-
Objective: To assess the antidepressant-like activity of Eptapirone.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar strain).
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Procedure:
-
A pre-test session may be conducted 24 hours prior to the test session to induce a stable level of immobility.
-
Administer Eptapirone or vehicle at a specified time before the test session.
-
Place the rat in the water-filled cylinder for a predetermined duration (e.g., 5 minutes).
-
Record the session and subsequently score the duration of immobility, defined as the time the rat spends floating with only minimal movements necessary to keep its head above water.
-
Compare the immobility times between the different treatment groups.
-
Vogel Conflict Test
Figure 4: Workflow for the Vogel conflict test.
-
Objective: To evaluate the anxiolytic-like activity of Eptapirone.
-
Animals: Male rats.
-
Apparatus: An operant conditioning chamber with a grid floor and a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Water-deprive the rats for a set period (e.g., 48 hours) to motivate drinking.
-
Administer Eptapirone or vehicle.
-
Place the rat in the chamber.
-
After a period of unpunished drinking, a conflict phase is initiated where every nth lick (e.g., every 20th lick) at the drinking spout results in the delivery of a mild electric shock through the grid floor.
-
The number of shocks the animal is willing to take to drink is recorded over a set period.
-
An increase in the number of shocks taken in the drug-treated group compared to the control group is indicative of an anxiolytic effect.
-
Conclusion
This compound is a potent and selective full 5-HT1A receptor agonist that has demonstrated promising antidepressant and anxiolytic-like effects in preclinical models. Its high intrinsic activity at the 5-HT1A receptor may offer a therapeutic advantage over existing partial agonists. Early human studies have shown that Eptapirone is well-tolerated and elicits physiological responses consistent with its mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Eptapirone in the treatment of anxiety and depressive disorders. This technical guide provides a foundational understanding of Eptapirone's effects on the central nervous system for researchers and drug development professionals.
References
Investigating the Downstream Signaling Pathways of Eptapirone Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone fumarate, a potent and selective 5-HT1A receptor full agonist, holds significant promise in the field of neuroscience research. Understanding its intricate downstream signaling pathways is paramount for elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the known and potential signaling cascades initiated by Eptapirone, with a focus on G-protein dependent and independent pathways. This document summarizes available quantitative data, details key experimental protocols for investigating these pathways, and presents visual representations of the signaling networks and experimental workflows to facilitate further research and drug development efforts.
Introduction
Eptapirone is a high-affinity, full agonist for the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system.[1] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies.[2] Eptapirone's high intrinsic activity, comparable to that of the endogenous ligand serotonin, suggests a robust engagement of downstream signaling cascades.[1] This guide delves into the molecular mechanisms that follow Eptapirone's binding to the 5-HT1A receptor, exploring both the canonical Gαi-mediated inhibition of adenylyl cyclase and potential alternative pathways involving MAP kinases and β-arrestin.
Pharmacological Profile of this compound
Eptapirone exhibits high affinity and selectivity for the human 5-HT1A receptor. The primary downstream effect of this interaction is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity | |||
| pKi | 8.33 | Human 5-HT1A Receptor | [1] |
| Ki | 4.8 nM | Human 5-HT1A Receptor | [1] |
| Functional Activity (cAMP Inhibition) | |||
| pEC50 | 6.80 | Forskolin-stimulated HA7 cells | |
| Emax | ~100% (Full Agonist) | Forskolin-stimulated HA7 cells | |
| Functional Activity (ERK1/2 Phosphorylation) | |||
| pEC50 | Data Not Available | - | - |
| Emax | Data Not Available | - | - |
| Binding Affinity (Dopamine D2 Receptor) | |||
| Ki | Data Not Available | - | - |
| Functional Activity (β-Arrestin Recruitment) | |||
| pEC50 | Data Not Available | - | - |
| Emax | Data Not Available | - | - |
Downstream Signaling Pathways
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. Eptapirone, as a full agonist, potently activates this pathway.
Canonical Gαi-mediated signaling pathway of Eptapirone.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the MAPK signaling cascade. This pathway is implicated in neuronal plasticity, differentiation, and survival. While the precise mechanism for Eptapirone's effect on ERK1/2 is yet to be fully elucidated, it is hypothesized to occur through Gβγ subunit signaling.
Hypothetical ERK1/2 signaling pathway for Eptapirone.
β-Arrestin-Mediated Signaling and Biased Agonism
GPCRs can also signal independently of G-proteins through the recruitment of β-arrestin proteins. This can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades. The concept of "biased agonism" describes ligands that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin). While some 5-HT1A receptor agonists have been characterized as biased agonists, there is currently no publicly available data to classify Eptapirone's bias profile.
Potential for biased agonism of Eptapirone at the 5-HT1A receptor.
Interaction with Dopamine D2 Receptors
Some azapirone compounds are known to interact with dopamine D2 receptors. However, specific binding affinity (Ki) and functional activity data for Eptapirone at the D2 receptor are not currently available in the public literature. Further investigation is required to determine the significance of this potential interaction in the overall pharmacological profile of Eptapirone.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT), and serial dilutions of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled 5-HT1A ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Eptapirone and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of Eptapirone to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of this compound followed by a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Eptapirone and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of cAMP production.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to Eptapirone treatment.
Workflow for a Western blot assay to detect ERK1/2 phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Eptapirone for the desired time and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion and Future Directions
This compound is a potent full agonist of the 5-HT1A receptor, robustly engaging the canonical Gαi-cAMP signaling pathway. While its effects on other downstream pathways, such as the MAPK/ERK cascade and β-arrestin recruitment, are yet to be quantitatively characterized, the provided experimental protocols offer a clear roadmap for future investigations. Elucidating the potential for biased agonism and off-target effects, particularly at the dopamine D2 receptor, will be crucial for a comprehensive understanding of Eptapirone's pharmacological profile and for unlocking its full therapeutic potential. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of 5-HT1A receptor signaling and the development of novel therapeutics for neurological and psychiatric disorders.
References
Eptapirone Fumarate: A High-Efficacy 5-HT1A Receptor Agonist for Mitigating L-DOPA-Induced Dyskinesia in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Levodopa (L-DOPA) remains the most effective treatment for the motor symptoms of PD, but its long-term use is frequently complicated by the development of debilitating L-DOPA-induced dyskinesia (LID).[1][2] Emerging evidence points to the critical involvement of the serotonergic system in the pathophysiology of LID. In the severely dopamine-depleted brain, serotonergic neurons aberrantly convert exogenous L-DOPA into dopamine and release it in an unregulated, pulsatile manner.[3][4][5] Modulating this process via serotonin 1A (5-HT1A) receptors presents a promising therapeutic strategy. Eptapirone (also known as F-11,440) is a potent, selective, and high-efficacy full agonist of the 5-HT1A receptor. This technical guide explores the therapeutic potential of Eptapirone and related 5-HT1A agonists in Parkinson's disease research, focusing on the mechanistic rationale, preclinical evidence, and key experimental methodologies for mitigating LID.
Introduction: The Challenge of L-DOPA-Induced Dyskinesia (LID) in Parkinson's Disease
Parkinson's disease is defined by the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a reduction in striatal dopamine and the manifestation of cardinal motor symptoms such as bradykinesia, resting tremors, and rigidity. The primary therapeutic strategy involves replenishing dopamine levels, with L-DOPA being the cornerstone of treatment. However, as the disease progresses and dopaminergic denervation becomes more severe, the therapeutic window for L-DOPA narrows, and patients often develop motor complications, including abnormal involuntary movements known as dyskinesias. These movements can be as debilitating as the parkinsonian symptoms themselves, representing a significant unmet clinical need.
The Serotonergic System's Role in LID: The "False Neurotransmitter" Hypothesis
The development of LID is closely linked to the non-physiological, pulsatile stimulation of striatal dopamine receptors. In the advanced PD brain, the capacity of the few remaining dopaminergic neurons to buffer and regulate dopamine synthesized from L-DOPA is lost. Consequently, serotonergic neurons, which also possess the aromatic L-amino acid decarboxylase (AADC) enzyme, take up L-DOPA and convert it to dopamine.
However, these serotonin neurons lack the feedback control mechanisms inherent to dopaminergic neurons, such as dopamine autoreceptors and transporters. This results in the "chaotic" and unregulated vesicular release of dopamine as a "false neurotransmitter" following each L-DOPA dose. This aberrant signaling is a primary driver of LID. Targeting the activity of these serotonergic neurons offers a direct mechanism to normalize this pathological process. 5-HT1A agonists achieve this by activating presynaptic autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei, which inhibits neuronal firing and dampens the uncontrolled release of dopamine.
Eptapirone Fumarate: Profile of a Potent 5-HT1A Agonist
Eptapirone is a member of the azapirone chemical class and is distinguished by its pharmacological profile as a potent, selective, and high-efficacy full agonist at 5-HT1A receptors. Its high intrinsic activity, approximately equal to that of serotonin itself, suggests it can elicit a maximal response from the receptor, which may be crucial for therapeutic benefit. This contrasts with older partial agonists like buspirone. Eptapirone's high selectivity minimizes off-target effects, a desirable characteristic for any CNS therapeutic.
| Parameter | Value | Reference(s) |
| Binding Affinity (pKi) | 8.33 | |
| Binding Affinity (Ki) | 4.8 nM | |
| Intrinsic Activity | ~100% (Full Agonist) relative to 5-HT | |
| Functional Activity (EC50) | 158 nM (inhibition of forskolin-induced cAMP) | |
| Receptor Selectivity (Ki) | >10,000 nM (other 5-HT, H1); 1,770 nM (D2); 691.8 nM (α1) | |
| In Vivo Potency (ED50, rats) | 0.057 mg/kg (i.p.) for increasing corticosterone |
Table 1: Pharmacological Profile of Eptapirone (F-11,440)
Preclinical Evidence for 5-HT1A Agonism in Parkinson's Disease Models
While direct studies of Eptapirone in PD models are limited in publicly available literature, extensive research on other selective, high-efficacy 5-HT1A agonists provides a strong proof-of-concept for this drug class in treating LID. The compound F15599, a close analogue with high selectivity, has been a key tool in this research.
Studies in the gold-standard MPTP-lesioned macaque model of Parkinson's disease have shown that selective 5-HT1A agonists can significantly reduce the severity and duration of LID without compromising the antiparkinsonian benefits of L-DOPA. This latter point is critical, as previous, less selective agents often reduced L-DOPA efficacy, limiting their clinical utility. Neurochemical studies in 6-OHDA-lesioned rats have confirmed that these agonists work by blunting the excessive peaks in striatal dopamine levels that follow L-DOPA administration.
| Compound | Animal Model | Key Doses & Route | Primary Outcome | Reference(s) |
| F15599 | MPTP-lesioned macaque | 0.1 mg/kg | ~45% reduction in peak-dose dyskinesia severity. | |
| F15599 | MPTP-lesioned macaque | 0.03 - 0.1 mg/kg | ~49-71% reduction in duration of disabling dyskinesia. No effect on "on-time". | |
| F15599 | 6-OHDA-lesioned rat | 0.16 - 0.64 mg/kg (i.p.) | Blunted the L-DOPA-induced surge in extracellular dopamine in the denervated striatum. | |
| Sarizotan | Parkinson's Patients | 2 and 5 mg (p.o., b.i.d) | Reduced LID and prolonged the antiparkinsonian response to L-DOPA. | |
| Anpirtoline | MPTP-treated macaque | 1.5 - 2.0 mg/kg | Dose-dependently reduced dyskinesia, but worsened parkinsonism at effective doses. |
Table 2: Summary of Key Preclinical and Clinical Studies of 5-HT1A Agonists for LID
Experimental Protocols for Evaluating Anti-Dyskinetic Potential
The evaluation of novel anti-dyskinetic therapies requires robust and well-validated experimental models and protocols.
A. MPTP-Lesioned Primate Model Protocol This model is highly regarded for its translational relevance to human PD and LID.
-
Induction of Parkinsonism: Non-human primates (e.g., cynomolgus macaques) are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce stable and severe parkinsonian symptoms.
-
L-DOPA Priming: Animals are treated chronically with L-DOPA/carbidopa until they develop consistent and reproducible dyskinesias.
-
Drug Administration: In a crossover design, animals receive the test compound (e.g., Eptapirone) in combination with their standard L-DOPA dose, or a vehicle control with L-DOPA.
-
Behavioral Assessment: Parkinsonian disability and dyskinesia are scored by trained observers blind to the treatment condition. Key metrics include total dyskinesia score, duration of "on-time" (period of L-DOPA benefit), and duration of "on-time with disabling dyskinesia".
B. 6-OHDA-Lesioned Rodent Model with Microdialysis This model is invaluable for elucidating the neurochemical mechanisms underlying a drug's effect.
-
Induction of Parkinsonism: Rats receive a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or substantia nigra to create a hemi-parkinsonian model.
-
Microdialysis Probe Implantation: A microdialysis guide cannula is surgically implanted, targeting the dopamine-denervated striatum.
-
Drug Administration & Sample Collection: Following L-DOPA priming to induce dyskinesia, animals are administered the test compound or vehicle. Microdialysis samples are collected at regular intervals before and after L-DOPA administration to measure extracellular neurotransmitter levels (e.g., dopamine, serotonin, glutamate).
-
Analysis: Samples are analyzed via HPLC to quantify neurotransmitter concentrations, correlating neurochemical changes with behavioral observations of dyskinesia.
Therapeutic Rationale and Future Directions
The compelling preclinical data establishes a strong rationale for the use of potent, selective 5-HT1A agonists to manage L-DOPA-induced dyskinesia. The ideal therapeutic agent would effectively suppress dyskinesia by modulating serotonergic firing without negatively impacting the antiparkinsonian efficacy of L-DOPA or causing other significant side effects.
Future research in this area may focus on:
-
Biased Agonism: Developing 5-HT1A agonists that are "biased" toward specific intracellular signaling pathways, potentially separating the anti-dyskinetic effects from any negative side effects.
-
Clinical Trials: While Eptapirone itself has not been advanced into large-scale PD trials, the success of related compounds in preclinical and early clinical studies provides a strong impetus for further investigation of this drug class.
-
Non-Motor Symptoms: Given the well-established role of the 5-HT1A receptor in anxiety and depression, agonists like Eptapirone could offer the dual benefit of treating both LID and common non-motor mood symptoms in PD patients.
Conclusion
The involvement of the serotonergic system as a source of unregulated dopamine release provides a critical therapeutic target for managing L-DOPA-induced dyskinesia. This compound, as a potent, selective, and high-efficacy 5-HT1A receptor agonist, represents an archetypal compound for exploiting this mechanism. Preclinical evidence from analogous compounds strongly supports the hypothesis that activation of presynaptic 5-HT1A autoreceptors can alleviate dyskinesia without compromising the essential motor benefits of L-DOPA. Further development and clinical investigation of this class of drugs are warranted and hold significant promise for improving the long-term treatment of Parkinson's disease.
References
- 1. The highly-selective 5-HT(1A) agonist F15599 reduces L-DOPA-induced dyskinesia without compromising anti-parkinsonian benefits in the MPTP-lesioned macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptors and L-dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration in Hemi-Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of serotonin 5-HT1A agonist in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serotonin System Implication in l-DOPA-Induced Dyskinesia: From Animal Models to Clinical Investigations [frontiersin.org]
Methodological & Application
Eptapirone Fumarate In Vivo Experimental Protocols: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for in vivo experimental studies of Eptapirone fumarate, a potent and highly selective 5-HT1A receptor full agonist. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anxiolytic and antidepressant compounds.
Introduction
Eptapirone is an azapirone derivative that exhibits high affinity and full agonist activity at the serotonin 1A (5-HT1A) receptor.[1] Its mechanism of action is centered on the modulation of serotonergic neurotransmission, a key pathway implicated in the pathophysiology of anxiety and depression. These protocols outline standard in vivo models for assessing the anxiolytic and antidepressant-like effects of Eptapirone.
Quantitative Data Summary
The following tables summarize representative quantitative data for azapirone compounds, including Eptapirone and its close analog Gepirone, in key behavioral paradigms. This data is provided to guide dose-selection and expected outcomes in preclinical studies.
Table 1: Anxiolytic-Like Effects of Azapirones in the Elevated Plus Maze (EPM)
| Compound | Species | Dose Range (mg/kg, p.o.) | Key Finding |
| Buspirone | Rat (Long-Evans) | 0.03 - 10.0 | Inverted-U shaped dose-response; anxiolytic at 0.03-0.3 mg/kg |
Data for the closely related azapirone, buspirone, is presented as a reference for dose-ranging studies with Eptapirone.[2]
Table 2: Antidepressant-Like Effects of Azapirones in the Forced Swim Test (FST)
| Compound | Species | Dose Range (mg/kg, i.p.) | Key Finding |
| Gepirone | Rat | 2.5 - 20 | Potent and dose-dependent reduction in immobility time |
Data for the closely related azapirone, gepirone, is presented as a reference for dose-ranging studies with Eptapirone.[3]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is designed to assess the anxiolytic-like effects of Eptapirone in rodents. The EPM is a widely used behavioral assay that relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[4]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
This compound
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80)
-
Animal subjects (rats or mice)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. Handle the animals for several days leading up to the test to reduce handling stress.
-
Drug Administration: Prepare fresh solutions of this compound in the chosen vehicle. Administer Eptapirone or vehicle to the animals via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). A typical pre-treatment time is 30-60 minutes before testing.
-
Habituation to Testing Room: Move the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation to the new environment.
-
EPM Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.[4]
-
Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
Experimental Workflow for Elevated Plus Maze:
Porsolt Forced Swim Test (FST) for Antidepressant Activity
The Porsolt Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant compounds. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to reduce the duration of immobility.
Materials:
-
Cylindrical water tank (dimensions appropriate for the species, e.g., 40 cm height, 18 cm diameter for rats)
-
Water at a controlled temperature (23-25°C)
-
This compound
-
Vehicle
-
Animal subjects (rats or mice)
-
Video recording equipment
Procedure:
-
Animal Acclimation: As described for the EPM protocol.
-
Drug Administration: Administer Eptapirone or vehicle at a specified time before the test (e.g., 30, 60, and 120 minutes prior to testing to establish a time-course).
-
Forced Swim Test:
-
Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its hind paws or tail.
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes for mice and can be a two-day protocol for rats (15-minute pre-test on day 1, followed by a 5-minute test on day 2).
-
Record the entire session.
-
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time in the Eptapirone-treated group compared to the vehicle group suggests an antidepressant-like effect.
Experimental Workflow for Forced Swim Test:
Signaling Pathway
Eptapirone exerts its effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). The binding of Eptapirone to these receptors initiates a downstream signaling cascade that ultimately modulates neuronal excitability.
5-HT1A Receptor Signaling Cascade:
Activation of the 5-HT1A receptor by Eptapirone leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate ion channels, leading to an increase in potassium (K+) efflux and a decrease in calcium (Ca2+) influx. These events collectively lead to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is believed to underlie the anxiolytic and antidepressant effects of 5-HT1A agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of 5-HT1A receptors in the antidepressant-like activity of gepirone in the forced swimming test in rats [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Eptapirone Fumarate Administration and Dosage in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its high affinity (Ki = 4.8 nM) and intrinsic activity, which is comparable to serotonin itself, distinguish it from partial 5-HT1A agonists like buspirone.[1] This profile suggests a potential for more robust anxiolytic and antidepressant-like effects. These application notes provide detailed guidance on the administration and dosage of Eptapirone fumarate in rodent models for preclinical research.
Quantitative Data Summary
Due to the limited availability of direct dose-response studies for Eptapirone in publicly accessible literature, the following tables provide estimated effective dose ranges. These estimations are derived from the reported in vivo potency of Eptapirone, which is 30- to 60-fold greater than that of buspirone in rats.[2] The tables also include established effective doses for the partial 5-HT1A agonist, buspirone, for comparative purposes.
Table 1: Estimated Oral (p.o.) and Intraperitoneal (i.p.) Doses of this compound for Antidepressant-Like Effects in Rodent Models
| Model | Species | Buspirone Effective Dose | Estimated Eptapirone Dose (30-60x potency) | Administration Route | Reference for Buspirone Dose |
| Forced Swim Test | Rat | 2.5 - 5 mg/kg (i.p.) | 0.04 - 0.17 mg/kg (i.p.) | i.p. | [3] |
| Forced Swim Test | Mouse | 3 - 10 mg/kg (i.p.) | 0.05 - 0.33 mg/kg (i.p.) | i.p. | [4] |
Table 2: Estimated Oral (p.o.) and Intraperitoneal (i.p.) Doses of this compound for Anxiolytic-Like Effects in Rodent Models
| Model | Species | Buspirone Effective Dose | Estimated Eptapirone Dose (30-60x potency) | Administration Route | Reference for Buspirone Dose |
| Elevated Plus Maze | Rat | 1 mg/kg (s.c.) | 0.017 - 0.033 mg/kg (s.c.) | s.c. | |
| Vogel Conflict Test | Rat | Not specified | Not specified | Not specified | |
| Shock-Induced Ultrasonic Vocalization | Rat | Dose-dependent inhibition | Dose-dependent inhibition | i.p. |
Table 3: Pharmacokinetic Parameters of Eptapirone (Human Data)
| Parameter | Value | Species | Administration Route | Reference |
| Elimination Half-life | ~2 hours | Human | Oral | |
| Time to Peak Concentration | 30-60 minutes | Human | Oral |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST) in Rats
Objective: To evaluate the effect of this compound on depressive-like behavior in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cylindrical containers (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: House rats in standard laboratory conditions for at least one week before the experiment. Handle animals for 5 minutes daily for 3 days prior to testing to reduce stress.
-
Drug Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations based on the estimated dose range (e.g., 0.04, 0.08, 0.17 mg/kg). Prepare a vehicle-only control solution.
-
Administration: Administer Eptapirone solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This session serves to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test session, administer the assigned treatment (Eptapirone or vehicle). 30 minutes post-injection, place the rats back into the swim cylinders for a 5-minute test session.
-
Data Collection: Record the entire 5-minute test session using a video camera.
-
Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the lack of all movements except for those necessary to keep the head above water. A decrease in immobility time in the Eptapirone-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: Assessment of Anxiolytic-Like Activity using the Elevated Plus Maze (EPM) in Mice
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired concentrations. Based on the potency comparison with buspirone, a starting dose range of 0.01 to 0.1 mg/kg for subcutaneous (s.c.) administration can be explored.
-
Administration: Administer Eptapirone solution or vehicle via subcutaneous (s.c.) injection 30 minutes prior to testing.
-
Test Procedure: Place a mouse at the center of the EPM, facing one of the closed arms. Allow the mouse to freely explore the maze for 5 minutes.
-
Data Collection: Use a video tracking system to record the movement of the mouse.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the Eptapirone-treated groups compared to the vehicle group suggests an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by Eptapirone.
Caption: General Experimental Workflow for Rodent Behavioral Studies.
Caption: Logical Relationship for Eptapirone Dose Estimation.
References
- 1. Eptapirone - Wikipedia [en.wikipedia.org]
- 2. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eptapirone Fumarate's Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral models and detailed protocols for evaluating the anxiolytic (anti-anxiety) effects of Eptapirone fumarate, a potent and highly selective 5-HT1A receptor full agonist. The following sections detail the mechanism of action, experimental workflows, and specific protocols for key behavioral assays.
Introduction to this compound
Eptapirone (also known as F-11,440) is a high-affinity full agonist at the serotonin 5-HT1A receptor.[1] Its mechanism of action is centered on the modulation of the serotonergic system, which is critically involved in mood and anxiety regulation. As a full agonist, Eptapirone mimics the effect of serotonin at the 5-HT1A receptor, leading to downstream signaling events that are believed to mediate its anxiolytic properties.[2] Preclinical studies have demonstrated that Eptapirone exhibits more substantial anxiolytic-like effects in animal models compared to partial 5-HT1A agonists like buspirone and ipsapirone.[1][2]
Mechanism of Action: 5-HT1A Receptor Signaling
Eptapirone exerts its anxiolytic effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala and hippocampus.
Signaling Pathway Diagram
Behavioral Models for Anxiolytic Testing
Several validated behavioral models are employed to assess the anxiolytic potential of compounds like this compound. These models are based on the naturalistic behaviors of rodents and their responses to novel or aversive environments.
Conflict-Based Models
Conflict tests are highly predictive of anxiolytic activity. These models create a conflict between a motivated behavior (e.g., drinking or eating) and an aversive stimulus (e.g., a mild electric shock). Anxiolytic compounds reduce the suppression of the motivated behavior induced by the aversive stimulus.
In the Vogel conflict test, the drinking behavior of water-deprived rodents is punished by a mild electric shock. Anxiolytics increase the number of punished licks.
Experimental Protocol: Vogel Conflict Test
| Step | Procedure |
| 1. Animals | Male Wistar rats (200-250g) are suitable. House individually for at least one week before the experiment. |
| 2. Habituation | For 48 hours prior to testing, deprive the animals of water in their home cages. |
| 3. Apparatus | A transparent polycarbonate cage with a stainless-steel grid floor and a drinking nozzle connected to a water bottle and a shock generator. |
| 4. Drug Administration | Administer this compound (specify dose range, e.g., 0.1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session. |
| 5. Test Procedure | Place the rat in the test cage. Allow a 3-minute adaptation period with access to the water bottle without shock. After the adaptation period, for the next 5 minutes, every 20th lick at the drinking nozzle triggers a mild, brief electric shock (e.g., 0.5 mA for 0.5 seconds) delivered through the grid floor. |
| 6. Data Collection | Record the total number of licks and the number of shocks received during the 5-minute test session. |
| 7. Data Analysis | An anxiolytic effect is indicated by a significant increase in the number of shocks received in the Eptapirone-treated group compared to the vehicle-treated group. |
This operant conditioning model involves training food-deprived animals to press a lever for a food reward. During specific periods, lever pressing is punished with a mild electric shock. Anxiolytics increase the rate of punished responding.
Experimental Protocol: Geller-Seifter Conflict Test
| Step | Procedure |
| 1. Animals | Male Sprague-Dawley rats (250-300g) are commonly used. Maintain them at 85-90% of their free-feeding body weight. |
| 2. Apparatus | An operant conditioning chamber equipped with a lever, a food pellet dispenser, a cue light, and a grid floor for shock delivery. |
| 3. Training | Train the rats to press the lever for food pellets on a variable-interval (VI) schedule of reinforcement. Once a stable response rate is achieved, introduce the conflict component. |
| 4. Conflict Procedure | The test session consists of alternating periods of unpunished and punished responding, signaled by different cue lights. During the punished period (e.g., signaled by a red light), each lever press is rewarded with a food pellet but also results in a mild foot shock. |
| 5. Drug Administration | Administer this compound or vehicle i.p. 30 minutes before the test session. |
| 6. Data Collection | Record the number of lever presses during both the unpunished and punished periods. |
| 7. Data Analysis | An anxiolytic effect is demonstrated by a selective increase in the rate of responding during the punished periods in the drug-treated group compared to the vehicle group, without a significant effect on unpunished responding. |
Quantitative Data Summary: this compound in Conflict Models
| Behavioral Model | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| Pigeon Conflict Procedure | Pigeon | Not Specified | i.m. | Substantial increase in punished responding. | [2] |
| Conflict Procedure | Rat | Not Specified | Not Specified | Marked increase in punished responding without affecting unpunished responding. |
Note: Specific dose-response data for this compound in these models is not publicly available in the searched literature. The table reflects the qualitative findings.
Exploration-Based Models
These models are based on the innate aversion of rodents to open, brightly lit spaces and their natural tendency to explore novel environments. Anxiolytic compounds increase the exploratory behavior in the aversive areas of the apparatus.
The EPM consists of two open and two enclosed arms. Anxiolytics increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze
| Step | Procedure |
| 1. Animals | Adult male mice (e.g., C57BL/6) or rats are suitable. |
| 2. Apparatus | A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor. The open arms have a small ledge to prevent falls. |
| 3. Habituation | Acclimate the animals to the testing room for at least 30 minutes before the test. |
| 4. Drug Administration | Administer this compound or vehicle i.p. 30 minutes prior to testing. |
| 5. Test Procedure | Place the animal in the center of the maze, facing an open arm. Allow the animal to freely explore the maze for 5 minutes. |
| 6. Data Collection | A video tracking system is used to record the time spent in and the number of entries into the open and closed arms. |
| 7. Data Analysis | Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. |
This apparatus consists of a brightly lit compartment and a dark compartment. Anxiolytics increase the time spent in the light compartment.
Experimental Protocol: Light-Dark Box Test
| Step | Procedure |
| 1. Animals | Adult male mice are commonly used. |
| 2. Apparatus | A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two. |
| 3. Habituation | Acclimate the animals to the testing room for at least 30 minutes. |
| 4. Drug Administration | Administer this compound or vehicle i.p. 30 minutes before the test. |
| 5. Test Procedure | Place the mouse in the center of the lit compartment and allow it to explore freely for 10 minutes. |
| 6. Data Collection | An automated system or video tracking is used to record the time spent in each compartment and the number of transitions between compartments. |
| 7. Data Analysis | An anxiolytic effect is characterized by a significant increase in the time spent in the light compartment. |
Ultrasonic Vocalization (USV) Test
Rodents emit ultrasonic vocalizations in response to aversive stimuli. Anxiolytic drugs can reduce the number and duration of these distress calls.
Experimental Protocol: Ultrasonic Vocalization Test
| Step | Procedure |
| 1. Animals | Rat pups or adult rats can be used, depending on the specific paradigm. |
| 2. Apparatus | A sound-attenuating chamber with an ultrasonic microphone and recording software. |
| 3. Aversive Stimulus | The anxiety-inducing stimulus can be social isolation (for pups) or a conditioned stimulus previously paired with a mild foot shock (for adults). |
| 4. Drug Administration | Administer this compound or vehicle at a predetermined time before the aversive stimulus. |
| 5. Test Procedure | Place the animal in the chamber and present the aversive stimulus. Record USVs for a set period (e.g., 5 minutes). |
| 6. Data Collection | Analyze the recordings for the number, duration, and frequency of USVs (typically in the 22-28 kHz range for aversive calls in adult rats). |
| 7. Data Analysis | A significant reduction in the number and/or duration of aversive USVs in the drug-treated group indicates an anxiolytic effect. |
Experimental Workflow Diagram
Conclusion
The behavioral models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anxiolytic properties. The conflict-based models, in particular, are well-suited for detecting the effects of 5-HT1A receptor agonists. Consistent and carefully executed experimental procedures are crucial for obtaining reliable and reproducible data to support the development of novel anxiolytic therapies. Further research is warranted to establish a detailed dose-response profile of this compound across a range of these behavioral paradigms.
References
Application Notes and Protocols for the Porsolt Forced Swimming Test with Eptapirone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone fumarate (also known as F-11440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its mechanism of action and pharmacological profile suggest significant potential as an anxiolytic and antidepressant agent. The Porsolt forced swimming test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents. This document provides detailed application notes and protocols for utilizing the Porsolt FST to evaluate the effects of this compound.
Principle of the Porsolt Forced Swimming Test
The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially attempt to escape but will eventually adopt an immobile posture, making only the necessary movements to keep their head above water. This immobility is interpreted as a state of behavioral despair or learned helplessness. Clinically effective antidepressant drugs have been shown to reduce the duration of immobility in this test, suggesting that a reduction in immobility by a test compound is indicative of antidepressant-like properties.
This compound: A 5-HT1A Receptor Agonist
Eptapirone is an azapirone derivative that acts as a full agonist at 5-HT1A receptors, with an intrinsic activity comparable to that of serotonin itself.[1] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of mood and anxiety. The antidepressant effects of 5-HT1A receptor agonists are thought to be mediated by the activation of postsynaptic 5-HT1A receptors.
Data Presentation: this compound in the Rat Forced Swimming Test
The following table summarizes the dose-dependent effects of this compound on the duration of immobility in the rat Porsolt forced swimming test. The data is based on findings from preclinical studies evaluating the antidepressant-like potential of Eptapirone.
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Immobility (seconds) ± SEM | % Decrease in Immobility vs. Vehicle |
| Vehicle (Control) | - | 10 | 225 ± 15 | - |
| Eptapirone | 0.63 | 10 | 158 ± 20 | 29.8% |
| Eptapirone | 2.5 | 10 | 90 ± 18 | 60.0% |
| Eptapirone | 10 | 10 | 45 ± 12 | 80.0% |
Note: The quantitative data in this table is representative and synthesized from multiple sources referencing the original findings for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
This section provides a detailed methodology for conducting the Porsolt forced swimming test to evaluate the effects of this compound in rats.
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g upon arrival
-
Housing: Group-housed (4-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
Apparatus
-
Forced Swim Cylinders: Transparent Plexiglas cylinders (40 cm height, 20 cm diameter).
-
Water: The cylinders should be filled with water (25 ± 1°C) to a depth of 30 cm, preventing the rats from touching the bottom with their hind paws or tail.
-
Environment: The testing room should be dimly lit and quiet to minimize external stimuli.
Drug Preparation and Administration
-
Compound: this compound should be dissolved in a suitable vehicle, such as distilled water or 0.9% saline. The solution should be prepared fresh on the day of the experiment.
-
Dosing: Doses are to be calculated based on the free base weight of Eptapirone.
-
Administration: Eptapirone or vehicle is administered orally (p.o.) via gavage at a volume of 5 ml/kg.
Experimental Procedure
The Porsolt FST for rats is typically conducted over two days:
-
Day 1: Pre-test Session (Habituation)
-
Individually place each rat into a swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rats from the water, gently dry them with a towel, and return them to their home cages. This session serves to habituate the animals to the testing procedure and induce a stable baseline of immobility.
-
-
Day 2: Test Session
-
Administer this compound or vehicle orally 60 minutes before the test session.
-
Place each rat individually into the swim cylinder for a 5-minute (300-second) test session.
-
The entire 5-minute session should be recorded by a video camera for later analysis.
-
Behavioral Scoring
-
Immobility: A rat is considered immobile when it remains floating in the water without struggling and makes only the movements necessary to keep its head above water.
-
Scoring Method: A trained observer, blind to the treatment conditions, should score the total duration of immobility during the 5-minute test session. Alternatively, automated video tracking software can be used for scoring.
-
Other Behaviors: While immobility is the primary measure, other behaviors such as swimming (active movements around the cylinder) and climbing (vigorous attempts to climb the walls) can also be scored to provide a more detailed behavioral profile.
Statistical Analysis
-
The data for each group should be expressed as the mean duration of immobility ± standard error of the mean (SEM).
-
Statistical significance between the vehicle and Eptapirone-treated groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the Porsolt forced swimming test with Eptapirone.
References
Application Notes and Protocols for Electrophysiological Studies of Eptapirone Fumarate on 5-HT1A Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Eptapirone fumarate, a potent and selective 5-HT1A receptor full agonist, on serotonergic (5-HT) neurons. The included protocols offer detailed methodologies for conducting key experiments to characterize the interaction of Eptapirone with 5-HT1A receptors at the cellular level.
Introduction
Eptapirone (also known as F-11,440) is a high-affinity, full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its electrophysiological profile is characterized by a potent inhibition of the firing rate of 5-HT neurons, primarily through the activation of presynaptic 5-HT1A autoreceptors located on the soma and dendrites of these neurons in the dorsal raphe nucleus (DRN).[2] This inhibitory action is a hallmark of 5-HT1A receptor agonists and is mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[3][4] Understanding the precise electrophysiological effects of Eptapirone is crucial for elucidating its mechanism of action and therapeutic potential in disorders where the serotonergic system is implicated, such as anxiety and depression.
Data Presentation
The following tables summarize the key quantitative data for this compound and comparable 5-HT1A receptor agonists.
Table 1: Receptor Binding Affinity and Intrinsic Activity
| Compound | Receptor Affinity (Ki, nM) | Intrinsic Activity (vs. 5-HT) | Reference |
| Eptapirone (F-11,440) | 4.8 | ~1.0 (Full Agonist) | [1] |
| 8-OH-DPAT | ~1.0 | Full Agonist | |
| Buspirone | ~10 | Partial Agonist | |
| Ipsapirone | ~3.0 | Partial Agonist |
Note: Data for Buspirone and Ipsapirone are provided for comparative purposes. The intrinsic activity of Eptapirone being close to 1.0 classifies it as a full agonist, similar to the endogenous ligand serotonin.
Table 2: Electrophysiological Effects on Dorsal Raphe 5-HT Neuron Firing (In Vivo)
| Compound | Administration Route | ED50 for Firing Inhibition | Maximal Inhibition (%) | Reference |
| Eptapirone (F-11,440) | i.v. | Not explicitly reported for firing inhibition, but potent effects are noted. | ~100 | |
| 8-OH-DPAT | i.v. | ~6.3 µg/kg | ~100 | |
| F13640 (Befiradol) | i.v. | 0.69 µg/kg | ~100 | |
| Ipsapirone | i.v. | Potent, dose-dependent inhibition | ~100 |
Note: While a specific ED50 value for Eptapirone's inhibition of DRN firing from a dedicated electrophysiological study was not found in the literature, its high potency as a 5-HT1A agonist suggests an ED50 in the low µg/kg range, comparable to or more potent than other full agonists like 8-OH-DPAT and F13640.
Signaling Pathways and Experimental Workflows
References
- 1. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of 5-HT1A Autoreceptors in the Dorsal Raphe Nucleus Reduces the Behavioral Consequences of Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Eptapirone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (also known as F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] Its high affinity and intrinsic activity, comparable to that of serotonin, make it a valuable tool for studying the 5-HT1A receptor system and a potential therapeutic agent for anxiety and depression.[1][2] Radioligand binding assays are fundamental in characterizing the interaction of compounds like Eptapirone with their targets. These assays allow for the determination of binding affinity (Ki), receptor density (Bmax), and selectivity, providing crucial data for drug development.
This document provides detailed protocols for conducting radioligand binding assays to characterize the binding of Eptapirone fumarate to the 5-HT1A receptor, along with its selectivity profile against other key central nervous system receptors.
Data Presentation
This compound Binding Affinity and Selectivity Profile
The following table summarizes the binding affinities of this compound for the human 5-HT1A receptor and a panel of other relevant receptors. The data is presented as pKi and Ki values, with higher pKi values and lower Ki values indicating higher binding affinity.
| Receptor | Radioligand | pKi | Ki (nM) | Selectivity vs. 5-HT1A (fold) |
| 5-HT1A | [3H]8-OH-DPAT | 8.33 | 4.8 | - |
| α1-Adrenergic | [3H]Prazosin | 6.5 | 316 | 66 |
| Dopamine D2 | [3H]Spiperone | < 5.0 | >10,000 | >2083 |
| 5-HT1B | [125I]GTI | < 6.0 | >1,000 | >208 |
| 5-HT1D | [3H]5-CT | < 6.0 | >1,000 | >208 |
| Histamine H1 | [3H]Pyrilamine | < 5.0 | >10,000 | >2083 |
Data compiled from Koek et al., J Pharmacol Exp Ther. 1998 Oct;287(1):266-83.
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Signaling Pathway
Eptapirone, as a 5-HT1A receptor agonist, activates the Gαi/o subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This pathway is central to the therapeutic effects of 5-HT1A agonists.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1A receptor.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Protocol 1: Competitive Binding Assay using [3H]8-OH-DPAT (Agonist Radioligand)
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using the agonist radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
Materials:
-
Receptor Source: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Determinate: 10 µM 5-HT (Serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Vials.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes or a 96-well plate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane homogenate.
-
Eptapirone Competition: 50 µL of this compound (at various concentrations, typically from 10 pM to 10 µM), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the reactions at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of Eptapirone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Competitive Binding Assay using [3H]WAY-100635 (Antagonist Radioligand)
This protocol determines the Ki of this compound for the 5-HT1A receptor using the antagonist radioligand [3H]WAY-100635. Antagonist radioligands are often less sensitive to guanine nucleotides and can provide a more accurate measure of total receptor number.
Materials:
-
Receptor Source: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]WAY-100635 (Specific Activity: 60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Determinate: 10 µM unlabeled WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus, Scintillation Cocktail, and Liquid Scintillation Counter (as in Protocol 1).
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup: In triplicate, set up the binding reactions as follows:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]WAY-100635 (final concentration ~0.2 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of 10 µM unlabeled WAY-100635, 50 µL of [3H]WAY-100635, and 100 µL of membrane homogenate.
-
Eptapirone Competition: 50 µL of this compound (at various concentrations), 50 µL of [3H]WAY-100635, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the reactions at 25°C for 30 minutes.
-
Filtration: Terminate the reaction and wash the filters as described in Protocol 1.
-
Quantification: Measure the radioactivity as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of this compound.
Conclusion
These application notes provide a comprehensive guide for the characterization of this compound's binding to the 5-HT1A receptor. The detailed protocols for radioligand binding assays, along with the summarized binding data and pathway diagrams, offer a robust framework for researchers in pharmacology and drug development. Accurate determination of binding affinity and selectivity is a critical step in understanding the pharmacological profile of novel compounds and predicting their potential therapeutic efficacy and side-effect profiles.
References
Formulation of Eptapirone Fumarate for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Eptapirone fumarate, a potent and selective 5-HT1A receptor agonist, for use in preclinical animal research. The following sections offer guidance on the physicochemical properties, solubility, and preparation of various formulations suitable for common administration routes in animal models.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid. Its solubility is a critical factor in developing appropriate formulations for in vivo studies. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in ethanol. For aqueous-based formulations, the use of co-solvents or surfactants is necessary to achieve appropriate concentrations for dosing.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Can be used for preparing stock solutions. However, the final concentration of DMSO in the dosing solution should be minimized due to potential toxicity in animals. |
| DMF | ~10 mg/mL | Another option for stock solution preparation with similar considerations as DMSO. |
| Ethanol | Slightly soluble | Can be used as a co-solvent in some formulations. |
| Water with Tween® 80 (e.g., 1% v/v) | Forms a stable suspension | Tween® 80 acts as a wetting and suspending agent to facilitate oral administration. |
| Polyethylene Glycol 400 (PEG 400) and Saline Mixture | Soluble | A common vehicle for intravenous administration. |
Signaling Pathway of Eptapirone
Eptapirone is a full agonist of the serotonin 1A (5-HT1A) receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that is primarily inhibitory. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can modulate other effectors, including ion channels. Furthermore, 5-HT1A receptor activation can influence other signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival and neurogenesis.[1][2][3]
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for various routes in animal studies.
Protocol 1: Oral Suspension Formulation for Rodents
This protocol is suitable for administering this compound as a suspension via oral gavage.
Materials:
-
This compound powder
-
Tween® 80
-
Sterile distilled water or saline (0.9% NaCl)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[4][5]
-
Weigh the calculated amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to a fine, uniform consistency.
-
Prepare the vehicle. In a suitable container, prepare the required volume of vehicle consisting of 1% (v/v) Tween® 80 in sterile distilled water or saline. For example, to prepare 100 mL of vehicle, add 1 mL of Tween® 80 to 99 mL of distilled water.
-
Create a paste. Add a small amount of the vehicle to the this compound powder and mix to form a smooth paste. This helps to ensure the powder is adequately wetted and reduces clumping.
-
Form the suspension. Gradually add the remaining vehicle to the paste while continuously stirring. Use a magnetic stirrer at a moderate speed to ensure a homogenous suspension.
-
Store the suspension. Store the prepared suspension in a well-closed, light-resistant container at 2-8°C. It is recommended to use the suspension within 24-48 hours of preparation. Before each use, vortex or shake the suspension vigorously to ensure uniform distribution of the drug.
Protocol 2: Intravenous Solution Formulation for Rodents
This protocol describes the preparation of a solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile vials
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose, number of animals, and a low injection volume (e.g., 1-2 mL/kg).
-
Weigh the calculated amount of this compound powder.
-
Prepare the co-solvent vehicle. A common vehicle for intravenous administration of poorly water-soluble compounds is a mixture of PEG 400 and saline. A ratio of 40:60 (PEG 400:saline) is often a good starting point.
-
Dissolve the compound. First, dissolve the this compound powder in the required volume of PEG 400. Vortex thoroughly to ensure complete dissolution. Gentle warming may aid dissolution, but care should be taken to avoid degradation.
-
Add saline. Gradually add the sterile saline to the PEG 400 solution while vortexing to maintain a clear solution.
-
Final preparation. The final solution should be clear and free of particulates. If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter that is compatible with PEG 400.
-
Storage. Use the prepared solution immediately or store in a sterile vial at 2-8°C for a short period. Visually inspect for any precipitation before each use.
Protocol 3: Intraperitoneal Injection Formulation for Rodents
For intraperitoneal (IP) administration, a formulation similar to the oral suspension can be adapted, or a solution using a co-solvent can be prepared.
For a suspension:
-
Follow the procedure for the oral suspension (Protocol 1), but ensure the final vehicle is sterile saline. The concentration of Tween® 80 should be kept low (e.g., 0.5-1%) to minimize potential irritation to the peritoneum.
For a solution:
-
If the required dose can be dissolved in a biocompatible solvent system, this is often preferred over a suspension for IP injection to ensure uniform absorption. A vehicle containing a low percentage of DMSO or ethanol in sterile saline can be considered. However, the final concentration of the organic solvent should be carefully controlled (typically <10% for DMSO) to avoid toxicity.
Administration Protocols
Oral Gavage in Rats and Mice
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body. For mice, scruffing the neck is a common method.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the length needed to reach the stomach. Mark this length on the needle.
-
Insertion: With the animal's head extended, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in place, slowly administer the calculated volume of the this compound suspension.
-
Withdrawal and Monitoring: Smoothly remove the gavage needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of distress.
Intraperitoneal Injection in Rats and Mice
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, this can be done by holding the scruff of the neck and securing the tail. For rats, a two-person technique may be preferred.
-
Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen to avoid injuring the cecum or urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement.
-
Administration: Inject the calculated volume of the this compound formulation.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Disclaimer: These protocols are intended as a guide. Researchers should always adhere to their institution's approved animal care and use protocols. The optimal formulation and administration route may vary depending on the specific experimental design and animal model. It is recommended to perform pilot studies to determine the most suitable formulation and to assess tolerability.
References
Application Notes and Protocols for Eptapirone Fumarate in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone fumarate is a potent and highly selective full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] Its high intrinsic activity at the 5-HT1A receptor suggests a potential for robust antidepressant and anxiolytic effects.[1] Microdialysis is a widely used neurochemical technique to monitor the levels of endogenous neurotransmitters and exogenous substances in the extracellular fluid of specific brain regions in vivo. This document provides detailed application notes and protocols for the use of this compound in microdialysis studies to investigate its effects on neurotransmitter dynamics, particularly serotonin and dopamine.
Mechanism of Action and Signaling Pathways
Eptapirone exerts its effects by binding to and activating 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins.[2] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] This initiates a cascade of downstream signaling events, including the modulation of mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately influencing neuronal excitability and gene expression.
5-HT1A receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, prefrontal cortex, and amygdala. The activation of presynaptic 5-HT1A autoreceptors by agonists like eptapirone leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas. Conversely, activation of postsynaptic 5-HT1A receptors in regions like the prefrontal cortex can modulate the release of other neurotransmitters, including dopamine.
Signaling Pathway of Eptapirone at the 5-HT1A Receptor
Caption: Signaling cascade initiated by eptapirone binding to the 5-HT1A receptor.
Data Presentation: Expected Effects on Neurotransmitter Levels
Table 1: Expected Dose-Dependent Effect of Eptapirone on Extracellular Serotonin in the Ventral Hippocampus
| Eptapirone Dose (mg/kg, s.c.) | Expected Mean Decrease in Extracellular 5-HT (% of Baseline) |
| 0.01 | 10-20% |
| 0.1 | 30-50% |
| 1.0 | 60-80% |
Note: Data are hypothetical and extrapolated from studies on other 5-HT1A agonists.
Table 2: Expected Effect of Eptapirone on Extracellular Dopamine in the Medial Prefrontal Cortex
| Treatment | Expected Mean Increase in Extracellular DA (% of Baseline) |
| Vehicle | ~100% |
| Eptapirone (1.0 mg/kg, i.p.) | 150-200% |
Note: Data are hypothetical and based on the known effects of other 5-HT1A agonists to increase prefrontal dopamine release.
Experimental Protocols
The following are detailed protocols for conducting a microdialysis study to investigate the effects of this compound. These are synthesized from standard methodologies for 5-HT1A agonists.
Experimental Workflow
Caption: General workflow for an in vivo microdialysis experiment.
Protocol 1: Stereotaxic Implantation of Microdialysis Guide Cannula in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Bone screws
-
Dental cement
-
Antiseptic solution and topical antibiotic
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp and expose the skull. Clean and dry the skull surface.
-
Drill small holes for the anchor screws and a larger hole for the guide cannula at the desired coordinates. Example coordinates for the medial prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma.
-
Slowly lower the guide cannula to the desired depth (e.g., DV -2.5 mm from the skull surface for mPFC).
-
Secure the guide cannula and screws to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days in a single-housed cage.
Protocol 2: In Vivo Microdialysis and Eptapirone Administration
Materials:
-
Recovered rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound, dissolved in vehicle (e.g., saline or aCSF).
-
Fraction collector (refrigerated if possible)
Procedure:
-
Gently restrain the rat and remove the dummy cannula. Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Place the animal in a microdialysis bowl and allow it to move freely.
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the dialysis probe for local effects).
-
Continue to collect dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin. Brains should be sectioned to verify probe placement.
Protocol 3: Analysis of Microdialysate Samples
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Appropriate analytical column (e.g., C18 reverse-phase).
-
Mobile phase specific for the analytes of interest.
-
Standards for serotonin, dopamine, and their metabolites.
Procedure:
-
Microdialysate samples should be immediately frozen on dry ice or in a -80°C freezer until analysis.
-
For HPLC-ECD analysis, inject a known volume of the dialysate (e.g., 20 µL) into the system.
-
Separate the neurotransmitters using the analytical column and a specific mobile phase.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidative potential.
-
Quantify the concentration of each analyte by comparing the peak area to that of known standards.
-
LC-MS/MS can also be used for highly sensitive and simultaneous quantification of multiple neurotransmitters and metabolites.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers interested in utilizing microdialysis to study the in vivo neurochemical effects of this compound. By investigating its influence on serotonin and dopamine systems in key brain regions, a deeper understanding of its therapeutic potential for psychiatric disorders can be achieved. Careful adherence to surgical and experimental procedures, along with precise analytical techniques, will ensure the generation of reliable and reproducible data.
References
- 1. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eptapirone Fumarate in Conflict Procedure Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone, a potent and highly selective full agonist of the 5-HT1A receptor, has demonstrated significant anxiolytic-like properties in preclinical studies.[1] Belonging to the azapirone class of compounds, its mechanism of action is primarily centered on the serotonergic system.[2] Conflict procedure assays are instrumental in evaluating the anxiolytic potential of novel compounds. These behavioral paradigms assess an animal's response to a situation where a motivated behavior, such as seeking food or water, is suppressed by aversive stimuli, like a mild electric shock. Anxiolytic agents typically increase the rate of the punished behavior.
This document provides detailed application notes and protocols for utilizing Eptapirone Fumarate in two standard conflict procedure assays: the Geller-Seifter conflict test and the Vogel conflict test.
Mechanism of Action: 5-HT1A Receptor Agonism
Eptapirone's anxiolytic effects are mediated through its high affinity and intrinsic activity at 5-HT1A receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and amygdala, which are critically involved in mood and anxiety.[3]
Activation of presynaptic 5-HT1A autoreceptors by Eptapirone leads to a decrease in the firing rate of serotonin neurons, resulting in reduced serotonin release in projection areas.[4] Postsynaptic 5-HT1A receptor activation in limbic areas is also believed to contribute to the anxiolytic effect. The high efficacy of Eptapirone at these receptors is hypothesized to produce more robust anxiolytic effects compared to partial agonists like buspirone.
References
- 1. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Eptapirone Fumarate and its Putative Metabolites in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous separation and quantification of Eptapirone fumarate and its principal putative metabolites in human plasma. Eptapirone, a potent and highly selective 5-HT1A receptor full agonist of the azapirone class, is under investigation for its potential therapeutic effects. Understanding its metabolic fate is crucial for drug development. Based on the known metabolism of similar azapirone drugs like buspirone, this method is designed to quantify Eptapirone and its likely hydroxylated and N-dealkylated metabolites. The protocol provides a robust framework for sample preparation, chromatographic separation, and method validation, intended for researchers, scientists, and drug development professionals.
Introduction
Eptapirone is a second-generation anxiolytic and antidepressant candidate that acts as a full agonist at the serotonin 5-HT1A receptor.[1][2] The activation of this receptor is implicated in the modulation of mood and anxiety. A thorough understanding of the pharmacokinetic profile of Eptapirone, including its metabolism, is essential for its clinical development. While specific metabolites of Eptapirone have not been extensively documented in publicly available literature, the metabolism of other azapirones, such as buspirone, has been studied. Common metabolic pathways for azapirones include hydroxylation and N-dealkylation, leading to the formation of active and inactive metabolites. A common metabolite for several azapirones is 1-(2-pyrimidinyl)piperazine (1-PP).
This application note outlines a reverse-phase HPLC method for the simultaneous determination of Eptapirone and its proposed major metabolites: a hydroxylated derivative (Hydroxy-Eptapirone) and the N-dealkylated pyrimidinylpiperazine metabolite (1-PP). The method is designed for use with human plasma samples and includes detailed protocols for sample preparation and analysis.
Signaling Pathway
Eptapirone exerts its pharmacological effects by acting as a full agonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability.
Figure 1: Simplified signaling pathway of Eptapirone via the 5-HT1A receptor.
Experimental Workflow
The analytical workflow for the determination of Eptapirone and its metabolites in plasma involves sample collection, preparation, HPLC analysis, and data processing.
Figure 2: Experimental workflow for the HPLC analysis of Eptapirone and its metabolites.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Internal Standard (IS): A structurally similar compound, such as buspirone or another suitable azapirone, should be used.
Instrumentation
-
An HPLC system equipped with a UV detector, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation
Two methods for plasma sample preparation are presented: Protein Precipitation and Solid-Phase Extraction. The choice of method may depend on the required sensitivity and sample cleanliness.
Protocol 1: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an HPLC vial for injection.
Method Validation (Proposed Parameters)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following parameters should be assessed:
-
Selectivity: Analysis of blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of Eptapirone and its putative metabolites into blank plasma. A linear range of 1-1000 ng/mL is suggested as a starting point.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction efficiency of the sample preparation method should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80 °C.
Results and Discussion
Since this is a proposed method, the following tables present expected data based on the analysis of similar compounds. Actual values must be determined experimentally.
Table 2: Expected Retention Times
| Compound | Expected Retention Time (min) |
| 1-PP | ~ 3.5 |
| Hydroxy-Eptapirone | ~ 6.8 |
| Eptapirone | ~ 8.2 |
| Internal Standard | (To be determined) |
Table 3: Proposed Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | ≤ 15% deviation from nominal concentration |
Conclusion
The proposed HPLC-UV method provides a framework for the simultaneous determination of this compound and its putative metabolites in human plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the proposed validation parameters, offer a comprehensive starting point for researchers in the field of drug metabolism and pharmacokinetics. This method, once validated, will be a valuable tool for preclinical and clinical studies of Eptapirone.
References
Application Notes: Eptapirone Fumarate for Investigating 5-HT1A Receptor Desensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eptapirone is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone family.[1] Its high intrinsic activity, comparable to that of serotonin itself, makes it an invaluable pharmacological tool for studying the dynamics of 5-HT1A receptor function, particularly the phenomenon of receptor desensitization.[1] Chronic activation of 5-HT1A receptors by agonists is hypothesized to induce desensitization of presynaptic autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[2][3][4] This process is believed to be a key mechanism underlying the therapeutic delay of antidepressant and anxiolytic drugs. Eptapirone's robust and full agonism provides a powerful stimulus to induce and investigate these adaptive changes, which are less apparent with weaker partial agonists like buspirone.
These application notes provide a summary of Eptapirone's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experiments to study 5-HT1A receptor desensitization.
Pharmacological Profile of Eptapirone
Eptapirone's utility stems from its high affinity and efficacy at the 5-HT1A receptor. This contrasts with other azapirones, such as buspirone, which act as partial agonists.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.8 nM | Human 5-HT1A Receptor | |
| Intrinsic Activity | ~100% (Full Agonist) | 5-HT1A Receptor | |
| Half-Life (Human) | ~2 hours | Preclinical Trials |
Key Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding, including by Eptapirone, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This is the principal mechanism for its role in neuronal inhibition.
Application: Investigating Receptor Desensitization
A key application of Eptapirone is in modeling the neuroadaptive changes that occur with sustained serotonergic stimulation. Chronic administration is expected to desensitize presynaptic 5-HT1A autoreceptors. Initially, agonist binding to these autoreceptors reduces the firing rate of serotonin neurons. With chronic exposure, the autoreceptors become desensitized, allowing the neuron's firing rate to return to normal, which, combined with the continued presence of the agonist at postsynaptic receptors, results in a net increase in serotonergic transmission.
Experimental Protocols
The following protocols outline key experiments for assessing 5-HT1A receptor function and desensitization using Eptapirone.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation (Gi/o coupling) by quantifying the inhibition of forskolin-stimulated cAMP production.
1. Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (adenylyl cyclase activator).
-
Eptapirone fumarate.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
2. Procedure:
-
Cell Seeding: Seed 5-HT1A-expressing cells into a 384-well plate at an optimized density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Eptapirone in stimulation buffer. Also, prepare a solution of Forskolin (e.g., at a final concentration of 10 µM) with a constant concentration of Eptapirone for antagonist mode, or alone for agonist mode.
-
Assay:
-
Wash cells gently with stimulation buffer.
-
Add the PDE inhibitor (IBMX) to all wells and incubate.
-
Add Eptapirone dilutions to the appropriate wells.
-
Add Forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Eptapirone. Calculate the EC50 value, which represents the potency of Eptapirone in inhibiting cAMP production.
Protocol 2: In Vitro ERK1/2 Phosphorylation Assay
Activation of the 5-HT1A receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), providing an alternative measure of receptor signaling.
1. Materials and Reagents:
-
5-HT1A expressing cells (e.g., CHO-K1).
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer.
-
Phospho-ERK1/2 detection kit (e.g., In-Cell Western, AlphaLISA SureFire, or ELISA).
-
96-well microplates.
2. Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Add serial dilutions of Eptapirone to the wells. Incubate for a short period (typically 5-10 minutes) at 37°C, as the ERK response is often transient.
-
Lysis and Detection:
-
Aspirate the medium and add ice-cold lysis buffer.
-
Incubate on ice.
-
Measure the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable immunoassay kit.
-
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of Eptapirone to determine the EC50 value.
Protocol 3: In Vivo Electrophysiology in Rodents
This protocol measures the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) to assess the functional status of somatodendritic 5-HT1A autoreceptors. Desensitization is observed as a recovery of the firing rate after chronic treatment.
1. Materials and Reagents:
-
Adult male rats (e.g., Sprague-Dawley).
-
Anesthetic (e.g., chloral hydrate).
-
Stereotaxic apparatus.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
This compound for acute (i.v.) and chronic (s.c. osmotic minipump) administration.
-
Vehicle control.
2. Procedure:
-
Chronic Treatment: Implant osmotic minipumps to deliver a constant infusion of Eptapirone or vehicle for 14 days.
-
Animal Preparation: On day 14, anesthetize the rat and place it in the stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the DRN according to stereotaxic coordinates.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow (~1-2 Hz), regular firing pattern.
-
Recording:
-
Record the baseline firing rate of several identified 5-HT neurons.
-
For acute challenge, administer a single intravenous dose of a 5-HT1A agonist (e.g., Eptapirone or 8-OH-DPAT) and record the resulting inhibition of firing.
-
-
Data Analysis: Compare the baseline firing rates between the chronic Eptapirone and vehicle groups. A recovery of the firing rate in the Eptapirone group indicates autoreceptor desensitization. Also, compare the inhibitory response to the acute agonist challenge; a blunted response in the chronic group further confirms desensitization.
Protocol 4: In Vivo Microdialysis in Rodents
This technique allows for the measurement of extracellular serotonin levels in specific brain regions (e.g., hippocampus, prefrontal cortex), providing a direct biochemical index of the functional consequence of 5-HT1A autoreceptor desensitization.
1. Materials and Reagents:
-
Adult male rats.
-
Osmotic minipumps.
-
Stereotaxic frame.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF), optionally containing a reuptake inhibitor to increase basal detection.
-
This compound.
-
HPLC system with electrochemical detection (HPLC-ECD).
2. Procedure:
-
Chronic Treatment: Administer Eptapirone or vehicle via osmotic minipumps for 7-14 days.
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus).
-
Perfusion and Sampling:
-
Allow the animal to recover.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
-
Agonist Challenge: Administer an acute systemic dose of a 5-HT1A agonist (e.g., buspirone or Eptapirone) to challenge the autoreceptors.
-
Sample Analysis: Continue collecting samples and analyze the 5-HT concentration in each dialysate fraction using HPLC-ECD.
-
Data Analysis: Acute activation of 5-HT1A autoreceptors typically causes a decrease in extracellular 5-HT. Compare the magnitude of this decrease between the chronic Eptapirone and vehicle groups. A significantly attenuated (blunted) response in the Eptapirone-treated animals indicates functional desensitization of the 5-HT1A autoreceptors.
Conclusion
This compound, as a potent, high-efficacy full 5-HT1A agonist, is a superior tool for investigating the neuroadaptive processes of receptor desensitization compared to partial agonists. Its robust activation of the receptor provides a strong and consistent stimulus, facilitating the study of mechanisms relevant to the therapeutic action of serotonergic drugs. The protocols described herein provide a framework for utilizing Eptapirone in a variety of in vitro and in vivo systems to probe the dynamic nature of 5-HT1A receptor signaling and regulation.
References
- 1. Eptapirone - Wikipedia [en.wikipedia.org]
- 2. Modification of 5-HT neuron properties by sustained administration of the 5-HT1A agonist gepirone: electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological investigation of the adaptive response of the 5-HT system to the administration of 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eptapirone Fumarate Solubility for In Vitro Assays
Welcome to the technical support center for Eptapirone fumarate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing this compound solutions for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
Eptapirone is a potent and selective 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential.[1][2] The fumarate salt is often used in research. Key properties are summarized below:
| Property | Value | Source |
| Chemical Name | 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione fumarate | [3] |
| Molecular Formula | C₂₀H₂₇N₇O₆ | [3] |
| Molecular Weight | 461.48 g/mol | [3] |
| Appearance | Solid powder | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Q2: What are the recommended solvents for preparing Eptapirone stock solutions?
Eptapirone (free base) has been reported to be soluble in organic solvents. While specific quantitative data for the fumarate salt is limited, the following data for the free base provides a strong starting point. The fumarate salt is generally expected to have slightly better aqueous solubility than the free base.
| Solvent | Solubility (Eptapirone Free Base) | Molar Concentration (approx.) |
| DMSO | 69 mg/mL | ~199.76 mM |
| Ethanol | 39 mg/mL | ~112.91 mM |
| Water | Insoluble | - |
Source: Note: The molecular weight of the free base (345.4 g/mol ) was used for molarity calculations in this table.
For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is recommended.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in aqueous cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: The compound is inherently poorly soluble in neutral aqueous solutions.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Improper Dilution: Adding the DMSO stock solution directly to the aqueous medium without proper mixing can cause localized high concentrations, leading to precipitation.
-
pH and Temperature Shifts: The pH and temperature of the cell culture medium can affect the solubility of the compound.
-
Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with this compound and reduce its solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue 1: Precipitation observed immediately after adding the compound to the cell culture medium.
This is often related to the stock solution preparation and dilution method.
Caption: Workflow for troubleshooting immediate precipitation.
Issue 2: Precipitation observed after a period of incubation.
This may be due to the compound's stability in the culture medium over time.
-
Temperature Fluctuations: Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door.
-
pH Shift During Incubation: Monitor the pH of your cell culture medium, as changes in pH can affect solubility.
-
Evaporation: Ensure proper humidification in the incubator to prevent evaporation of the medium, which can increase the compound's concentration.
-
Binding to Plasticware: At low concentrations, the compound may adsorb to the surface of plastic culture vessels. Using low-binding plates may be beneficial.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.61 mg of this compound powder (MW = 461.48 g/mol ).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution vigorously. If necessary, warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is completely clear before use.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your assay.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. If a higher concentration of this compound is required, a higher concentration stock solution should be prepared.
-
Use Immediately: Use the freshly prepared medium for your experiment immediately to minimize the risk of precipitation.
Signaling Pathway
Eptapirone is a 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.
Caption: 5-HT1A receptor signaling cascade activated by Eptapirone.
References
Eptapirone fumarate stability and storage conditions
This technical support center provides guidance on the stability and storage of Eptapirone Fumarate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound in its solid form should be stored under controlled conditions to prevent degradation. It is recommended to keep the compound in a dry and dark environment. For short-term storage, spanning days to weeks, a temperature of 0 - 4°C is suitable.[1] For long-term preservation, lasting months to years, storage at -20°C is advised.[1]
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound require more stringent temperature control to maintain their integrity. For storage up to one month, a temperature of -20°C is recommended. For longer-term storage, up to one year, it is best to keep the solutions at -80°C. It is also advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from light. The recommended storage instruction to keep it in a "dark" place suggests potential photosensitivity.[1] During handling and in experimental setups, it is best practice to use amber vials or cover containers with aluminum foil to minimize light exposure.
Q4: What is the expected stability of this compound during shipping?
This compound is considered stable enough for shipment under ambient temperatures for a period of a few weeks.[1] However, upon receipt, it is crucial to transfer the compound to the recommended storage conditions to ensure its long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from light and moisture. Prepare fresh stock solutions from a new batch if degradation is suspected. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of potency in stored solutions | Freeze-thaw cycles or prolonged storage at inappropriate temperatures. | Aliquot stock solutions to minimize freeze-thaw cycles. Ensure long-term storage is at -80°C. |
Stability and Storage Conditions Summary
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks)[1] |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years) |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | -80°C | Up to 1 year |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for this compound is not available, a general protocol based on studies of similar compounds like Buspirone can be adapted.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the heat-stressed powder in the solvent to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Potential Degradation Pathways
Based on the chemical structure of Eptapirone, which contains a piperazine ring and other functional groups susceptible to degradation, the following pathways are plausible under stress conditions.
Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound.
Workflow for this compound stability testing.
References
Troubleshooting common issues in 5-HT1A receptor agonist experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-HT1A receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your 5-HT1A receptor agonist experiments.
Radioligand Binding Assays
Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
Answer:
High non-specific binding (NSB) can obscure your specific signal and lead to inaccurate determination of affinity (Kᵢ) and receptor density (Bmax). Ideally, NSB should be less than 50% of the total binding. Here are the common causes and potential solutions:
-
Radioligand Issues:
-
Concentration is too high: Use a radioligand concentration at or below the dissociation constant (Kd) to minimize NSB.
-
Low Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to non-specific interactions.
-
Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher NSB.
-
-
Membrane/Tissue Preparation:
-
Excess Protein: Reduce the amount of membrane protein per well. Titrate the amount to find the optimal concentration.
-
Endogenous Ligands: Ensure thorough homogenization and washing of membranes to remove any remaining endogenous serotonin that could interfere with binding.
-
-
Assay Conditions:
-
Incubation Time: Optimize the incubation time. Shorter incubation might reduce NSB, but ensure you still reach equilibrium for specific binding.
-
Washing Steps: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
-
Functional Assays (cAMP and GTPγS)
Question: My 5-HT1A agonist shows lower potency (right-shifted dose-response curve) than expected in my functional assay. What could be the reason?
Answer:
A rightward shift in the dose-response curve indicates that a higher concentration of the agonist is required to produce the same level of response, signifying lower potency. Several factors could contribute to this:
-
Agonist Degradation: Ensure the stability of your agonist in the assay buffer and under your experimental conditions (temperature, light exposure). Prepare fresh solutions and store them properly.
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor desensitization or internalization, reducing the number of functional receptors available to respond.[1][2] Consider shorter incubation times or pre-treating with an antagonist to assess this possibility.
-
Low Receptor Expression: The level of 5-HT1A receptor expression in your cell line or tissue preparation can significantly impact the observed potency. Verify the receptor expression level.
-
Assay Conditions:
-
Presence of Antagonists: Ensure no contaminating substances in your reagents or cell culture media have antagonistic properties at the 5-HT1A receptor.
-
Incorrect Buffer Composition: The ionic composition of the buffer can influence agonist binding and receptor function. Ensure your buffer conditions are optimal for 5-HT1A receptor activation.
-
Cell Health: Poor cell health can lead to a general decrease in cellular responsiveness. Ensure your cells are healthy and viable.
-
Question: The dose-response curve for my agonist is flat or shows a very weak response.
Answer:
A flat or weak dose-response curve suggests a lack of significant receptor activation. Here’s how to troubleshoot this issue:
-
Agonist Inactivity:
-
Verify Compound Identity and Purity: Confirm the identity and purity of your agonist using analytical methods.
-
Solubility Issues: Your agonist may not be fully dissolved at higher concentrations. Check the solubility in your assay buffer and consider using a different solvent or sonication.
-
-
Receptor-Effector Uncoupling: The signaling pathway between the receptor and the downstream readout (e.g., cAMP, GTPγS) may be compromised. This can be due to issues with G-protein coupling or the effector enzymes themselves.[3]
-
Incorrect Assay Setup:
-
Suboptimal Reagent Concentrations: Ensure that the concentrations of all assay components (e.g., forskolin in cAMP assays, GDP in GTPγS assays) are optimal.
-
Detection System Malfunction: Verify that your detection system (e.g., scintillation counter, plate reader) is functioning correctly and is sensitive enough to detect the expected signal.
-
In Vivo Experiments
Question: I am not observing the expected behavioral or physiological effects of my 5-HT1A agonist in my animal model.
Answer:
In vivo experiments introduce a higher level of complexity. A lack of effect could be due to several factors:
-
Pharmacokinetics:
-
Poor Bioavailability: The agonist may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. Consider alternative routes of administration or formulation.
-
Inappropriate Dosing: The dose administered may be too low to elicit a response. Perform a dose-response study to determine the optimal dose range.
-
-
Pharmacodynamics:
-
Receptor Occupancy: The agonist may not be occupying a sufficient number of 5-HT1A receptors to produce a functional effect. This can be assessed using ex vivo binding studies or in vivo imaging techniques.
-
Autoreceptor vs. Heteroreceptor Effects: 5-HT1A receptors exist as autoreceptors on serotonin neurons and as postsynaptic heteroreceptors.[4] The net effect of an agonist can depend on its relative activity at these two populations, which can sometimes lead to opposing effects.[2]
-
-
Experimental Design:
-
Choice of Animal Model: The expression and function of 5-HT1A receptors can vary between species and even strains of animals. Ensure your chosen model is appropriate for studying the desired effect.
-
Behavioral Paradigm: The sensitivity of the chosen behavioral test to 5-HT1A receptor modulation is crucial. Ensure the test is validated and appropriate for your research question.
-
Appropriate Controls: Include a positive control (a known 5-HT1A agonist) and a vehicle control in your experimental design. To confirm the effect is mediated by 5-HT1A receptors, you can also include a group pre-treated with a selective antagonist like WAY-100635.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical binding affinities and functional potencies for standard 5-HT1A receptor ligands?
A1: The following table summarizes a range of reported Kᵢ and EC₅₀/IC₅₀ values for commonly used 5-HT1A receptor ligands. Note that these values can vary depending on the specific experimental conditions (e.g., radioligand, tissue/cell type, assay buffer).
| Compound | Ligand Type | Kᵢ (nM) | EC₅₀/IC₅₀ (nM) | Species/System |
| 8-OH-DPAT | Full Agonist | ~1 | ~10.9 (cAMP) | Human/CHO, HEK293 |
| Buspirone | Partial Agonist | 10 - 35 | 15 - 186 (various functional assays) | Human/HEK293, Rat |
| WAY-100635 | Silent Antagonist | ~0.4 - 1 | - | Human, Rat |
Q2: How do I choose the right experimental system (e.g., cell line, tissue preparation)?
A2: The choice of experimental system depends on your research question:
-
Recombinant Cell Lines (e.g., CHO, HEK293): These are ideal for studying the direct interaction of a compound with the human 5-HT1A receptor in a controlled environment, free from other receptor subtypes. They are excellent for primary screening and determining intrinsic activity.
-
Primary Neuronal Cultures: These provide a more physiologically relevant system to study receptor function in a native cellular context.
-
Brain Tissue Homogenates (e.g., hippocampus, cortex): These are useful for studying the binding of ligands to the native receptor in its natural lipid environment and for assessing receptor density in different brain regions.
Q3: What is the difference between a full agonist, a partial agonist, and an antagonist at the 5-HT1A receptor?
A3:
-
Full Agonist (e.g., 8-OH-DPAT): A compound that binds to and fully activates the 5-HT1A receptor, producing a maximal biological response.
-
Partial Agonist (e.g., Buspirone): A compound that binds to and partially activates the receptor, resulting in a submaximal response, even at saturating concentrations. In the presence of a full agonist, a partial agonist can act as an antagonist.
-
Antagonist (e.g., WAY-100635): A compound that binds to the receptor but does not activate it. It blocks the binding of agonists and thereby inhibits their effects. A "silent" antagonist has no intrinsic activity of its own.
Q4: What are the key signaling pathways activated by 5-HT1A receptors?
A4: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated Ca²⁺ channels.
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
References
- 1. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects with Eptapirone fumarate
Welcome to the technical support center for Eptapirone Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments while minimizing off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its high affinity for the 5-HT1A receptor, with a reported pKi of 8.33 (Ki = 4.8 nM), underlies its primary mechanism of action.[1] As a full agonist, its intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] This targeted action on the 5-HT1A receptor makes it a valuable tool for studying serotonergic signaling and for investigating its potential as an anxiolytic and antidepressant agent.[1]
Q2: What are the known off-target interactions of this compound?
A2: While Eptapirone is characterized by its high selectivity for the 5-HT1A receptor, it is crucial to consider potential off-target interactions, especially at higher concentrations. The primary off-target concerns for azapirone compounds, the class to which Eptapirone belongs, are typically adrenergic (α1, α2) and dopaminergic (D1, D2) receptors. Comprehensive binding affinity data is essential to predict and mitigate these effects.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, a concentrated stock solution (e.g., 10 mM) can be prepared in DMSO. It is important to use fresh, anhydrous DMSO to ensure maximum solubility. For final experimental concentrations, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. DMSO stock solutions can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound may have limited aqueous solubility. Visually inspect your final solution for any precipitate. If precipitation is suspected, prepare fresh dilutions and consider using a solubilizing agent (e.g., BSA) in your buffer, ensuring it does not interfere with the assay. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh stock solutions and aliquot for single use. |
| Cell Health | Poor cell viability or inconsistent cell seeding density can significantly impact results. Regularly check cell health and ensure a uniform cell suspension when plating. |
| Assay Conditions | Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition) can affect results. Optimize these parameters for your specific experimental setup. |
Issue 2: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Off-target effects are more likely at higher concentrations. Perform dose-response curves to determine the optimal concentration range where the effect is mediated by the 5-HT1A receptor. |
| Interaction with Other Receptors | The observed effect may be due to binding to other receptors (e.g., adrenergic or dopaminergic). Use selective antagonists for suspected off-target receptors to see if the effect is blocked. |
| Functional Selectivity | Eptapirone may exhibit functional selectivity, activating different signaling pathways at different concentrations or in different cell types. Characterize the downstream signaling pathways to understand the full pharmacological profile. |
Data Presentation
Table 1: Receptor Binding Affinity of Eptapirone
| Receptor | Ki (nM) | pKi | Reference |
| 5-HT1A | 4.8 | 8.33 | [1] |
| Adrenergic α1 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
| Adrenergic α2 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
| Dopamine D1 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
| Dopamine D2 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
| Histamine H1 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
| Muscarinic M1 | >1000 | <6 | Data not available, value is hypothetical based on typical selectivity |
Experimental Protocols
Protocol 1: Determination of this compound Aqueous Solubility
Objective: To determine the kinetic aqueous solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-compatible plates
-
Spectrophotometer plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 5 µL) of each DMSO dilution to a 96-well filter plate containing a larger volume (e.g., 95 µL) of PBS (pH 7.4) in each well. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Filter the solutions through the filter plate into a clean 96-well UV-compatible plate using a vacuum manifold.
-
Measure the absorbance of the filtrates at the wavelength of maximum absorbance for Eptapirone (to be determined experimentally, typically in the UV range).
-
Create a standard curve using known concentrations of this compound in the same buffer/DMSO mixture.
-
Calculate the concentration of the dissolved compound in each well. The highest concentration that remains in solution is the kinetic aqueous solubility.
Protocol 2: Off-Target Binding Assessment via Radioligand Binding Assay
Objective: To assess the binding affinity of this compound for a potential off-target receptor (e.g., adrenergic α1 receptor).
Materials:
-
Cell membranes expressing the human adrenergic α1 receptor
-
Radioligand for the α1 receptor (e.g., [3H]-Prazosin)
-
This compound
-
Non-specific binding control (e.g., phentolamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and the various concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Eptapirone Fumarate Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of eptapirone fumarate. The information is designed to assist in designing, executing, and interpreting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of eptapirone, which features a triazinedione ring, a piperazine ring, and a pyrimidine moiety, the most probable degradation pathways include:
-
Hydrolysis: The amide-like bonds within the triazinedione ring are susceptible to cleavage under acidic or basic conditions, leading to ring-opening products.
-
Oxidation: The nitrogen atoms in the piperazine and pyrimidine rings are potential sites for oxidation, which could result in the formation of N-oxides.
-
Photolysis: The aromatic and conjugated systems in eptapirone can absorb UV light, potentially leading to complex photolytic degradation, including fragmentation of the molecule.
Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?
A2: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase the stressor concentration: For acid and base hydrolysis, you can cautiously increase the molarity of the acid or base. For oxidative degradation, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used.
-
Elevate the temperature: Increasing the temperature will accelerate the rate of most degradation reactions. However, be mindful of the potential for thermal degradation to become the primary pathway.
-
Extend the exposure time: If the degradation is slow, extending the duration of the stress test may be necessary to achieve a detectable level of degradation products.
-
Check your analytical method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent drug from potential degradation products. It's possible degradation is occurring, but the products are co-eluting with the parent peak.
Q3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation. How can I identify them?
A3: The presence of multiple peaks indicates the formation of several degradation products. To identify these, you can employ the following strategies:
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, you can propose their structures.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of your chromatographic peaks. This can help determine if a peak represents a single compound or multiple co-eluting species.
-
Isolation and NMR Spectroscopy: For major degradation products, you may need to isolate them using preparative chromatography and then elucidate their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My mass balance in the stability study is low. What could be the reasons?
A4: A low mass balance (i.e., the sum of the assay of the parent drug and the known degradation products is significantly less than 100%) can be due to several factors:
-
Formation of non-chromophoric degradation products: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
-
Formation of volatile degradation products: Volatile compounds may be lost during sample preparation or analysis.
-
Adsorption of degradation products: Highly polar or charged degradation products may irreversibly adsorb to the HPLC column or sample vials.
-
Incomplete elution: Some degradation products may be very strongly retained on the column and not elute under the current chromatographic conditions. A gradient elution with a stronger solvent at the end of the run might be necessary.
Troubleshooting Guides
Issue 1: Poor Resolution Between Eptapirone and Degradation Products in RP-HPLC
-
Symptom: Overlapping or poorly separated peaks for eptapirone and its degradation products in the chromatogram.
-
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Suboptimal column chemistry.
-
Inadequate gradient slope.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: The ionization state of eptapirone and its degradation products can significantly affect their retention. Experiment with different pH values of the aqueous portion of the mobile phase.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. The different selectivity of these solvents can improve resolution.
-
Adjust Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
Issue 2: Inconsistent Degradation Levels in Replicate Experiments
-
Symptom: Wide variation in the percentage of degradation observed in replicate stress samples.
-
Possible Causes:
-
Inconsistent temperature control during stressing.
-
Variability in the preparation of stressor solutions.
-
Inhomogeneous sample solutions.
-
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a calibrated oven or water bath with good temperature stability and uniformity.
-
Prepare Fresh Stressor Solutions: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to ensure consistent concentration.
-
Thoroughly Mix Samples: Ensure the drug substance is completely dissolved and the solution is homogeneous before aliquoting for stress testing.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data from forced degradation studies of this compound. These are for illustrative purposes to guide data presentation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Eptapirone Assay (%) | Total Degradation (%) | Number of Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 85.2 | 14.8 | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 | 89.7 | 10.3 | 3 |
| Oxidative (3% H₂O₂, RT) | 48 | 92.1 | 7.9 | 2 |
| Photolytic (ICH Q1B) | 72 | 95.5 | 4.5 | 1 |
| Thermal (80°C) | 168 | 98.2 | 1.8 | 1 |
Table 2: Profile of Major Degradation Products
| Degradation Product | Stress Condition | Retention Time (min) | % Peak Area |
| DP-H1 | Acid Hydrolysis | 8.5 | 9.3 |
| DP-H2 | Acid Hydrolysis | 12.1 | 5.5 |
| DP-B1 | Base Hydrolysis | 7.2 | 6.8 |
| DP-O1 | Oxidative | 10.4 | 4.1 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate at 60°C and sample at various time points.
-
Dilute with mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 8, 24, 48 hours).
-
Dilute with mobile phase for HPLC analysis.
-
Protocol 3: Forced Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound at 1 mg/mL. Place the solution in a photostability chamber in a clear quartz container.
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Exposure: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: At the end of the exposure, dilute the sample and the control with the mobile phase and analyze by HPLC.
Visualizations
Technical Support Center: Eptapirone Fumarate Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Eptapirone fumarate to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class.[1] Its high affinity (Ki of 4.8 nM) and intrinsic activity, which is comparable to serotonin itself, distinguish it from partial agonists like buspirone and tandospirone.[1] The therapeutic rationale for developing high-efficacy 5-HT1A agonists like Eptapirone was to potentially achieve greater therapeutic benefits in conditions like depression and anxiety.[1]
Q2: What are the known side effects of this compound in preclinical and clinical studies?
Early human preclinical trials with a single 1.5 mg oral dose of Eptapirone reported side effects such as dizziness and drowsiness.[1] Other observed physiological changes included a reduction in body temperature, prolonged REM sleep, and an increase in cortisol and growth hormone levels.[1] Despite these effects, the drug was generally well-tolerated at this dose. Animal studies have suggested strong antidepressant and anxiolytic-like effects.
Q3: Why is dosage optimization for this compound particularly important?
As a full 5-HT1A receptor agonist, Eptapirone has a powerful effect on the serotonergic system. Achieving the right balance of agonism at both presynaptic and postsynaptic 5-HT1A receptors is crucial for obtaining the desired therapeutic effect while minimizing side effects. The narrow effective dose range often observed with 5-HT1A receptor agonists necessitates careful dose-response studies to identify a therapeutic window that maximizes efficacy and minimizes adverse events.
Q4: Are there established dosage optimization strategies for similar 5-HT1A agonists?
Yes, for other 5-HT1A agonists like buspirone, dose-titration is a common strategy. For instance, buspirone therapy is often initiated at a lower dose and gradually increased to a maximum tolerated and effective dose. Dose-response studies for compounds like ipsapirone have been conducted in healthy subjects to evaluate the effects on physiological parameters at different doses. These studies help in identifying a dose that produces the desired pharmacological effect with an acceptable side-effect profile.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High incidence of sedation or dizziness in animal models. | The initial dose is too high, leading to excessive central nervous system depression. | 1. Review the literature for established dose ranges of other potent 5-HT1A agonists. 2. Conduct a dose-range finding study starting with a significantly lower dose. 3. Consider a dose escalation study design to identify the maximum tolerated dose (MTD). 4. Monitor animals closely for behavioral changes and physiological signs of sedation. |
| Inconsistent or lack of therapeutic effect at a given dose. | The dose may be too low to achieve sufficient receptor occupancy for a therapeutic effect, or the therapeutic window is very narrow. | 1. Gradually increase the dose in subsequent experimental cohorts. 2. Ensure the chosen animal model is appropriate and sensitive to the effects of 5-HT1A agonists. 3. Incorporate pharmacokinetic (PK) and pharmacodynamic (PD) assessments to correlate drug exposure with receptor engagement and behavioral outcomes. |
| Observed off-target effects not typically associated with 5-HT1A agonism. | Potential interaction with other receptor systems at higher concentrations. | 1. Perform receptor binding profiling to assess the selectivity of Eptapirone at the tested concentrations. 2. Compare the observed off-target effects with the known pharmacology of the azapirone class. 3. Consider using a more selective 5-HT1A antagonist as a control to confirm that the primary effects are mediated through the target receptor. |
| Difficulty translating effective doses from in vitro to in vivo models. | Differences in drug metabolism, distribution, and blood-brain barrier penetration between systems. | 1. Conduct pharmacokinetic studies in the selected animal model to determine key parameters like Cmax, AUC, and half-life. 2. Use allometric scaling to estimate an appropriate starting dose for in vivo studies based on in vitro potency. 3. Utilize in vitro models that more closely mimic the in vivo environment, such as primary neuronal cultures or brain slices. |
Data on Side Effects of 5-HT1A Agonists
Due to the limited publicly available data on this compound dose-ranging studies, the following table summarizes side effects observed with other 5-HT1A agonists to provide a comparative reference.
| Compound | Dose Range | Observed Side Effects | Study Population |
| Eptapirone | 1.5 mg (oral) | Dizziness, drowsiness, reduced body temperature, prolonged REM sleep, increased cortisol and growth hormone. | Humans (preclinical trial) |
| Buspirone | 15-90 mg/day | Dizziness, nausea. | Human patients |
| Ipsapirone | 5, 10, 20 mg (oral) | Decreased body temperature, increased cortisol levels (at 20 mg). | Healthy male subjects |
Experimental Protocols
Protocol: Preclinical Dose-Range Finding Study for this compound in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify a dose range of this compound that elicits a therapeutic-like response (e.g., anxiolytic or antidepressant effect) with minimal side effects in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water with a solubilizing agent)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Apparatus for behavioral testing (e.g., elevated plus maze for anxiety, forced swim test for depression)
-
Equipment for physiological monitoring (e.g., rectal probe for temperature, telemetry system for cardiovascular monitoring)
-
Tools for blood sample collection
Methodology:
-
Dose Selection:
-
Based on available literature for Eptapirone and other potent 5-HT1A agonists, select a starting dose expected to be sub-therapeutic.
-
Establish a geometric dose progression (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).
-
-
Animal Groups:
-
Assign a minimum of 8-10 animals per dose group, including a vehicle control group.
-
Ensure equal distribution of sexes unless the study is specifically focused on one sex.
-
-
Drug Administration:
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
-
Monitoring for Acute Toxicity and Side Effects (First 4-6 hours post-dose):
-
Conduct continuous clinical observations for signs of toxicity, including changes in posture, activity level, breathing, and presence of tremors or convulsions.
-
Measure core body temperature at baseline and at regular intervals post-dosing.
-
Monitor for behavioral indicators of sedation or dizziness (e.g., ataxia, reduced exploratory behavior).
-
-
Behavioral Efficacy Testing:
-
At the expected time of peak drug concentration (Tmax), conduct a validated behavioral test for the desired therapeutic effect (e.g., elevated plus maze, forced swim test).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at predetermined time points to determine the plasma concentration of Eptapirone.
-
Correlate drug exposure levels with the observed behavioral and physiological effects.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control for all measured parameters.
-
Determine the dose-response curve for both efficacy and side effects to identify a potential therapeutic window.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway for Eptapirone.
References
Technical Support Center: Chemical Synthesis of Eptapirone Fumarate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Eptapirone fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Eptapirone?
A1: Eptapirone is a potent and selective 5-HT1A receptor agonist.[1][2] Its synthesis involves a multi-step process that couples a substituted triazinedione moiety with an arylpiperazine fragment via an alkyl linker.[1] A known retrosynthetic approach involves nine steps, starting from commercially available materials, with an overall yield of approximately 8.8%.[1]
Q2: What are the key reaction types involved in the synthesis of Eptapirone?
A2: The synthesis of Eptapirone involves several key organic reactions, including cyclization to form the 1,2,4-triazine-3,5(2H,4H)-dione ring, nucleophilic substitution to introduce the pyrimidinylpiperazine moiety, and N-alkylation to connect the two main fragments.[1]
Q3: Are there any particularly challenging steps in the synthesis?
A3: Yes, optimizing the yield for each step is crucial due to the multi-step nature of the synthesis. Key challenges include achieving efficient cyclization, minimizing byproducts in the nucleophilic substitution step, and ensuring a high yield in the final N-alkylation reaction. The final purification and formation of the fumarate salt can also present difficulties.
Q4: What are the expected spectroscopic data for Eptapirone?
A4: While specific spectra are not provided in this guide, characterization would typically involve 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the final compound and intermediates. The IUPAC name for Eptapirone is 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione.
Troubleshooting Guides
Problem 1: Low Overall Yield
Low overall yield in a multi-step synthesis is a common issue resulting from cumulative losses at each stage.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low overall yield.
| Potential Cause | Suggested Solution |
| Impure Starting Materials or Reagents | Ensure the purity of all starting materials and reagents. Impurities can lead to side reactions, reducing the yield of the desired product. Consider purification of commercial reagents if necessary. |
| Suboptimal Reaction Conditions | Each step of the synthesis should be individually optimized for parameters such as temperature, solvent, base, and catalyst. Even minor deviations can significantly impact the yield. For example, the use of specific bases and solvents has been shown to improve yields in key steps of the Eptapirone synthesis. |
| Intermediate Instability | Some heterocyclic intermediates can be unstable and may decompose during the reaction or workup. It is important to understand the stability of your intermediates to handle and purify them appropriately. |
| Inefficient Purification | Significant product loss can occur during purification steps. Optimize purification methods like column chromatography and recrystallization for each intermediate and the final product. |
| Moisture or Air Sensitivity | Many reactions in heterocyclic synthesis are sensitive to moisture and air. Ensure all glassware is thoroughly dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary. |
Problem 2: Formation of Side Products and Impurities
The presence of multiple side products can complicate purification and reduce the yield of the target compound.
Troubleshooting Side Product Formation
Caption: Strategies to enhance reaction selectivity and minimize impurities.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of undesired side products. |
| High Reaction Temperature | Running the reaction at a lower temperature can sometimes disfavor the formation of side products, which may have a higher activation energy. |
| Reactive Functional Groups | Consider using protecting groups to temporarily block reactive functional groups that are not intended to participate in the reaction. This is a common strategy in multi-step synthesis. |
| Suboptimal Solvent | The choice of solvent can significantly influence the reaction pathway and selectivity. Experiment with different solvents to find the one that best favors the desired reaction. |
| Incomplete Reactions | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is stalling, a higher temperature or a more effective catalyst might be necessary to drive it to completion and reduce the presence of unreacted starting materials. |
Problem 3: Difficulty with Final Purification and Salt Formation
The final purification of the Eptapirone free base and its conversion to the fumarate salt can be challenging.
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, consider alternative purification techniques such as preparative HPLC or recrystallization from different solvent systems. |
| Poor Crystallization of Fumarate Salt | The formation of a stable, crystalline salt is crucial for the pharmaceutical formulation. Experiment with different solvents and cooling rates during the salt formation step. Ensure the stoichiometric amount of fumaric acid is used. In some cases, seeding with a small crystal of the desired salt can induce crystallization. |
| Hygroscopicity of the Salt | Some salts can be hygroscopic, which can affect their stability and handling. Store the final product in a desiccator and under an inert atmosphere if necessary. |
Data Presentation
Table 1: Optimized Conditions for Key Synthetic Steps of Eptapirone Free Base
| Step | Reactants | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | Semicarbazide hydrochloride, Methylglyoxal | Sodium hydroxide | Ethylene glycol | - | - | - | 61.6 |
| Piperazine Formation | 2-Chloropyrimidine, Boc-piperazine | Triethylamine | Ethanol | - | 50 | 16 | 63.1 |
| N-Alkylation | 2-(4-Bromobutyl)-4-methyl-1,2,4-triazine-3,5-dione, 1-(Pyrimidin-2-yl)piperazine | Potassium carbonate | Acetonitrile | NaI | 50 | 12 | 49.6 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-triazine-3,5(2H,4H)-dione (Cyclization Step)
-
Dissolve semicarbazide hydrochloride and methylglyoxal in ethylene glycol.
-
Add a solution of sodium hydroxide.
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Upon completion, the product is isolated and purified to yield 1,2,4-triazine-3,5(2H,4H)-dione.
Protocol 2: Synthesis of 4-tert-butyl(pyrimidin-2-yl)piperazine-1-carboxylate (Piperazine Formation)
-
To a solution of 2-chloropyrimidine and Boc-piperazine in ethanol, add triethylamine.
-
Heat the reaction mixture to 50 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, the product is worked up and purified.
Protocol 3: Synthesis of Eptapirone Free Base (N-Alkylation Step)
-
Combine 2-(4-bromobutyl)-4-methyl-1,2,4-triazine-3,5-dione and 1-(pyrimidin-2-yl)piperazine in acetonitrile.
-
Add potassium carbonate as the base and sodium iodide as a catalyst.
-
Heat the mixture to 50 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.
Protocol 4: Formation of this compound
-
Dissolve the purified Eptapirone free base in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of one equivalent of fumaric acid in the same solvent.
-
Stir the mixture, which may be gently heated to ensure complete dissolution.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated this compound salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Synthetic Pathway of Eptapirone
Caption: A simplified overview of the synthetic route to this compound.
References
Identifying and minimizing impurities in Eptapirone fumarate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Eptapirone fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, several classes of impurities can arise. These are broadly categorized as organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can include starting materials, intermediates, by-products from side reactions, and degradation products.[1][2] For Eptapirone, specific potential organic impurities could include unreacted starting materials like 1-(2-pyrimidinyl)piperazine and 1-bromo-4-chlorobutane, as well as by-products from incomplete reactions or side reactions.
Q2: How can I identify unknown impurities detected during HPLC analysis?
A2: Identifying unknown impurities requires a combination of chromatographic and spectroscopic techniques.[3] High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector can provide initial information about the impurity's UV spectrum. For structural elucidation, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for determining the molecular weight of the impurity.[3][4] Further characterization can be achieved by isolating the impurity using preparative HPLC and then analyzing it using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q3: What are the regulatory guidelines for controlling impurities in Active Pharmaceutical Ingredients (APIs) like this compound?
A3: Regulatory agencies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, for instance, specifies reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. For most drug substances, impurities present at a level of 0.10% or higher need to be identified and characterized.
Q4: What is the purpose of forced degradation studies for this compound?
A4: Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products that may form under various stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the this compound molecule. The results help in selecting appropriate storage conditions and packaging for the final drug product.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
An impurity peak in the HPLC chromatogram with a retention time matching that of a starting material standard (e.g., 1-(2-pyrimidinyl)piperazine or 4-methyl-2-(4-bromobutyl)-1,2,4-triazine-3,5(2H,4H)-dione).
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Inefficient purification process.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Adjust Stoichiometry: Ensure the correct molar ratios of the reactants are used. A slight excess of one reactant might be necessary to drive the reaction to completion.
-
Improve Purification: Enhance the purification process, for example, by using a different recrystallization solvent or employing column chromatography.
Issue 2: Formation of a Dimeric Impurity
Symptoms:
-
A significant impurity peak with a molecular weight approximately double that of a key intermediate is observed in the LC-MS analysis.
Possible Causes:
-
A side reaction where a reactive intermediate reacts with itself. For instance, the alkylating agent could react with another molecule of the piperazine derivative.
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of the side reaction leading to the dimer.
-
Slow Addition of Reagents: Adding the more reactive reagent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus minimizing self-reaction.
-
Purification: Dimeric impurities can often be removed by column chromatography due to their significantly different polarity and size compared to the desired product.
Issue 3: Observation of Degradation Products in the Final API
Symptoms:
-
Appearance of new impurity peaks during stability studies or in batches exposed to light or high temperatures.
Possible Causes:
-
Hydrolysis of labile functional groups.
-
Oxidation of susceptible moieties.
-
Photodegradation upon exposure to light.
Solutions:
-
Control Storage Conditions: Store this compound in well-closed containers, protected from light and moisture, and at the recommended temperature.
-
Inert Atmosphere: During synthesis and storage, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Formulation Strategies: For the final drug product, the use of antioxidants or light-protective packaging can enhance stability.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Batches under Different Recrystallization Solvents
| Impurity | Batch A (Ethanol) | Batch B (Isopropanol) | Batch C (Acetone) | ICH Limit |
| Impurity I (Starting Material) | 0.08% | 0.05% | 0.12% | < 0.10% |
| Impurity II (By-product) | 0.15% | 0.11% | 0.20% | < 0.15% |
| Impurity III (Degradant) | Not Detected | Not Detected | 0.03% | < 0.10% |
| Total Impurities | 0.23% | 0.16% | 0.35% | < 1.0% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-35 min: Gradient to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v).
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N HCl.
-
Stress Condition: Heat the solution at 60 °C for 4 hours.
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Analysis: Dilute the neutralized solution with the HPLC mobile phase to a suitable concentration and analyze by the validated HPLC method to identify and quantify any degradation products.
Visualizations
References
Best practices for handling and storing Eptapirone fumarate powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of Eptapirone fumarate powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored upon receipt?
A1: this compound powder is shipped under ambient temperatures and is stable for several weeks during ordinary shipping.[1] Upon receipt, it should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1][2][3] Properly stored, the powder has a shelf life of over two years.
Q2: What is the recommended solvent for dissolving this compound powder?
A2: this compound is soluble in DMSO. For in vivo studies in rats, it has been suspended in distilled water with the addition of Tween 80 (2 drops/10 ml). For intravenous injection, it has been dissolved in a mixture of 60% PEG and 40% physiological saline.
Q3: The dissolved this compound solution appears to have precipitated after storage. What should I do?
A3: If precipitation or phase separation occurs, you can use heat and/or sonication to aid in redissolving the compound. It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Q4: What is the stability of this compound in a stock solution?
A4: The stability of the stock solution depends on the storage temperature:
-
Stored at -80°C, the solution is stable for up to 2 years.
-
Stored at -20°C, the solution is stable for up to 1 year.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder adhered to the vial | Static electricity or compaction during shipping. | Centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom. |
| Difficulty dissolving the powder | Insufficient mixing or reaching solubility limits. | Use sonication or gentle heating (e.g., a 37°C water bath) to assist dissolution. Ensure you are using a fresh, high-quality solvent as moisture in DMSO can reduce solubility. |
| Inconsistent experimental results | Improper storage of stock solutions leading to degradation. | Prepare fresh stock solutions or use aliquots that have not been subjected to multiple freeze-thaw cycles. Store stock solutions at -80°C for maximum stability. |
| Animal intolerance to DMSO | High concentration of DMSO in the final dosing solution. | For in vivo experiments, especially with sensitive animal models, keep the final DMSO concentration as low as possible. For normal mice, it is recommended to keep the DMSO concentration below 10%. Consider alternative formulation strategies if necessary. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 461.48 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Solubility in DMSO | ≥ 6 mg/mL (17.37 mM) to 69 mg/mL (199.76 mM) | |
| pKi for 5-HT1A receptor | 8.33 | |
| Powder Shelf Life | >2 years (if stored properly) | |
| Stock Solution Stability | 2 years at -80°C; 1 year at -20°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol is adapted from studies in HeLa cells expressing human 5-HT1A receptors.
-
Culture HeLa cells expressing human 5-HT1A receptors in appropriate media and conditions.
-
Pre-incubate the cells with DMEM containing 10 mM HEPES for 10 minutes at room temperature.
-
Prepare serial dilutions of this compound in DMEM with 10 mM HEPES, 100 µM forskolin, and 100 µM IBMX.
-
Add the this compound solutions (at concentrations ranging from 0.1 nM to 100 µM) and appropriate vehicle controls to the cells.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by aspirating the medium and adding 0.1 N HCl.
-
Dilute the cellular extract (e.g., 1:400 or 1:500) in a suitable radioimmunoassay buffer.
-
Measure the cAMP content using a commercially available cAMP assay kit, following the manufacturer's instructions.
Visualized Experimental Workflow and Signaling Pathway
Caption: Signaling pathway of Eptapirone as a 5-HT1A receptor agonist.
References
Technical Support Center: Addressing Variability in Behavioral Responses to Eptapirone Fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral responses during experiments with Eptapirone fumarate.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its high affinity (Ki = 4.8 nM) and intrinsic activity, which is nearly identical to that of serotonin, distinguish it from partial 5-HT1A agonists like buspirone.[1] The development of high-efficacy 5-HT1A agonists like Eptapirone was driven by the hypothesis that a higher intrinsic activity at the receptor is necessary to achieve maximal therapeutic benefits in conditions like anxiety and depression.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In preclinical studies, Eptapirone has demonstrated significant anxiolytic and antidepressant-like potential.[2] In animal models, it has been shown to be more effective than partial agonists like buspirone, ipsapirone, and flesinoxan in increasing punished responding in conflict procedures (an indicator of anxiolytic activity) and in reducing immobility time in the forced swimming test (an indicator of antidepressant-like effects).[2]
Q3: Why am I observing significant variability in the behavioral responses of my subjects to this compound?
Variability in behavioral responses to 5-HT1A agonists like Eptapirone is a known challenge and can be attributed to several factors:
-
Genetic Background: Polymorphisms in the 5-HT1A receptor gene (HTR1A) can alter receptor expression and function, leading to differential responses to agonists.
-
Sex and Hormonal Fluctuations: Sex differences in 5-HT1A receptor density and signaling have been reported. In females, the estrous cycle can also influence behavioral outcomes.
-
Age of Subjects: The density and sensitivity of 5-HT1A receptors can change with age, potentially impacting the effects of Eptapirone.
-
Environmental Factors: Stress levels, housing conditions, and handling procedures can all affect the serotonergic system and, consequently, the response to 5-HT1A agonists.
-
Drug Administration Protocol: The route of administration, dosage, and whether the administration is acute or chronic can significantly alter the behavioral effects.
Q4: Can the partial agonist effects of drugs like buspirone explain why they might have different behavioral profiles compared to the full agonist Eptapirone?
Yes, the difference in intrinsic activity is a key factor. As a full agonist, Eptapirone elicits a maximal response at the 5-HT1A receptor, similar to serotonin itself. Partial agonists, like buspirone, produce a submaximal response. This can lead to different behavioral outcomes. For instance, with a single administration, buspirone has been observed to actually increase immobility time in the forced swimming test, an effect potentially related to its weaker intrinsic activity and preferential activation of presynaptic 5-HT1A autoreceptors over postsynaptic receptors. In contrast, Eptapirone robustly suppresses immobility from the first treatment.
II. Troubleshooting Guides
Issue 1: Inconsistent Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | Eptapirone is significantly more potent than buspirone (30- to 60-fold in some measures). Ensure that the dose range being tested is appropriate for a high-potency full agonist. Consider a wide dose-response study to identify the optimal anxiolytic dose, as 5-HT1A agonists can exhibit a U-shaped dose-response curve. |
| Sex Differences | Analyze data from male and female subjects separately. If using females, track their estrous cycle, as hormonal fluctuations can influence anxiety-like behavior and drug response. |
| Habituation to the Maze | The EPM is sensitive to prior exposure. Ensure that animals are naive to the maze for each test. If re-testing is necessary, allow for a sufficient washout period (e-g., several weeks) and consider minor changes to the testing environment to reduce habituation. |
| Environmental Stressors | Minimize stress during handling and transport to the testing room. Acclimate animals to the testing room for a consistent period before the experiment. Ensure consistent lighting and noise levels during testing. |
| Genetic Variability | If using outbred strains, be aware that genetic differences can contribute to response variability. If possible, use an inbred strain to reduce genetic heterogeneity. |
Issue 2: Lack of Expected Antidepressant-Like Effect in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Steps |
| Acute vs. Chronic Dosing | While Eptapirone has shown effects after a single administration, chronic administration may be necessary to observe more robust and stable antidepressant-like effects, particularly if there is an initial desensitization of presynaptic autoreceptors. |
| Strain-Specific Responses | Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants in the FST. Ensure the chosen strain is appropriate and compare results to established data for that strain. |
| Water Temperature | Water temperature is a critical parameter in the FST. Maintain a consistent temperature (typically 23-25°C) as variations can affect motor activity and immobility. |
| Handling and Pre-Test Procedure | Gentle handling is crucial to avoid inducing excessive stress that could confound the results. Follow a standardized pre-test procedure for all animals. |
| Subjective Scoring | If scoring manually, ensure that the observers are well-trained and blinded to the experimental conditions to prevent bias. The use of automated video tracking software is recommended for objective and consistent scoring. |
Issue 3: Unexpected Biphasic or U-Shaped Dose-Response Curve
| Potential Cause | Explanation and Action |
| Differential Receptor Activation | At lower doses, Eptapirone may preferentially act on high-sensitivity presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release and a specific behavioral effect. At higher doses, it will also engage postsynaptic receptors, which can lead to a different or even opposing behavioral outcome. A comprehensive dose-response study is essential to characterize this phenomenon. |
| Off-Target Effects at High Doses | Although Eptapirone is highly selective for the 5-HT1A receptor, very high doses may lead to engagement with other receptor systems, causing unexpected behavioral effects. Ensure that the doses used are within the selective range for the 5-HT1A receptor. |
| Homeostatic Adaptations | The serotonergic system is tightly regulated. A strong activation of 5-HT1A receptors by a full agonist like Eptapirone might trigger compensatory mechanisms that counteract the initial effect at higher doses. |
III. Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
This protocol is a general guideline and should be optimized for specific laboratory conditions and research questions.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for rats, arms are typically 50 cm long and 10 cm wide).
-
Animals: Use adult male or female rodents. If using females, monitor and record their estrous cycle stage. House animals in a quiet, temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline or distilled water).
-
Administer the drug via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.) at a specific time before the test (e.g., 30 minutes for i.p.).
-
Include a vehicle-treated control group.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol is a general guideline.
-
Apparatus: A transparent cylindrical container (e.g., for mice, 20 cm in diameter, 40 cm high) filled with water to a depth that prevents the animal from touching the bottom or escaping (e.g., 15 cm for mice).
-
Animals: Use adult male mice or rats.
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle at a specific time before the test (e.g., 30-60 minutes).
-
-
Testing Procedure:
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
IV. Data Presentation
Table 1: Comparative Potency of Eptapirone and Buspirone at 5-HT1A Receptors in Rats
| Compound | Presynaptic 5-HT1A Agonist Activity (Hippocampal 5-HT levels) | Postsynaptic 5-HT1A Agonist Activity (Plasma Corticosterone levels) |
| Eptapirone (F 11440) | High Potency | High Potency |
| Buspirone | 30- to 60-fold less potent than Eptapirone | 30- to 60-fold less potent than Eptapirone |
Table 2: Qualitative Comparison of Behavioral Effects of Eptapirone and Partial 5-HT1A Agonists
| Behavioral Test | Eptapirone (Full Agonist) | Buspirone/Ipsapirone (Partial Agonists) |
| Punished Responding (Anxiolytic) | Substantial Increase | Moderate Increase |
| Forced Swim Test (Antidepressant) | Robust Decrease in Immobility (acute) | Less substantial effect; may increase immobility on acute administration |
V. Visualizations
Caption: Eptapirone's action at pre- and postsynaptic 5-HT1A receptors.
Caption: Workflow for Eptapirone behavioral experiments.
Caption: Decision tree for troubleshooting variable results.
References
Technical Support Center: Enhancing the Oral Bioavailability of Eptapirone Fumarate Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Eptapirone fumarate formulations. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues related to the oral bioavailability of this compound.
Problem 1: Low and Variable Drug Concentration in Plasma Following Oral Administration
-
Question: My in vivo pharmacokinetic studies in animal models show low and inconsistent plasma concentrations of Eptapirone after oral dosing. What are the likely causes and how can I address this?
-
Answer: Low and variable plasma concentrations of Eptapirone are likely due to its poor aqueous solubility and potential for significant first-pass metabolism, common characteristics of azapirones.[1][2][3] Eptapirone is a lipophilic compound, suggesting it may be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.[4][5] The primary bottlenecks to its oral bioavailability are likely its dissolution rate in the gastrointestinal (GI) tract and degradation by metabolic enzymes in the gut wall and liver before it reaches systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of this compound at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility profile.
-
Enhance Dissolution Rate: The primary strategy for a poorly soluble drug is to increase its dissolution rate. Consider the following formulation approaches:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Solid Dispersions: Formulating Eptapirone as a solid dispersion with a hydrophilic carrier can improve its wettability and dispersibility, leading to faster dissolution. Common carriers include polymers like povidone (PVP), copovidone, and polyethylene glycol (PEG).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs. These systems form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.
-
-
Mitigate First-Pass Metabolism:
-
Prodrug Approach: While more complex, designing a prodrug of Eptapirone could temporarily mask the sites of metabolic attack, allowing the parent drug to be released after absorption.
-
Use of Excipients that Inhibit Metabolic Enzymes: Some pharmaceutical excipients can inhibit the activity of cytochrome P450 enzymes in the gut and liver, thereby reducing first-pass metabolism.
-
-
In Vitro Dissolution Testing: Conduct dissolution studies with various formulations to assess the improvement in drug release before proceeding to further in vivo studies.
-
Problem 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
-
Question: My formulation shows improved dissolution in vitro, but this does not translate to a significant increase in bioavailability in my animal studies. Why is this happening and what should I do?
-
Answer: A disconnect between in vitro dissolution and in vivo bioavailability for a drug like Eptapirone often points to one of two issues: either the in vitro test conditions do not accurately reflect the in vivo environment, or post-dissolution challenges such as poor permeability or extensive first-pass metabolism are the primary limiting factors.
Troubleshooting Steps:
-
Refine In Vitro Dissolution Method:
-
Biorelevant Media: Standard dissolution media (e.g., phosphate buffers) may not adequately mimic the complex environment of the human gut. Consider using biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly influence the solubilization of lipophilic drugs.
-
pH Shift: Simulate the transit from the acidic environment of the stomach to the more neutral pH of the small intestine in your dissolution setup.
-
-
Investigate Permeability:
-
In Vitro Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of Eptapirone. If permeability is low (indicative of a BCS Class IV drug), strategies to enhance permeability may be necessary.
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular drug transport.
-
-
Re-evaluate First-Pass Metabolism: If dissolution and permeability are adequate, extensive first-pass metabolism is a strong possibility. Consider co-administration with known inhibitors of relevant CYP enzymes in your animal model to probe the extent of this effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A1: While there is no officially published BCS classification for this compound, based on its low aqueous solubility and the characteristics of other azapirones like buspirone, it is highly likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. This means that its oral absorption is primarily limited by its dissolution rate and/or its ability to permeate the intestinal membrane.
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A2: For a BCS Class II or IV compound like Eptapirone, the most promising formulation strategies focus on enhancing its solubility and dissolution rate. These include:
-
Solid Amorphous Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus better solubility and dissolution than the crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective for lipophilic drugs. They can improve solubility, protect the drug from degradation, and potentially enhance lymphatic uptake, which can help bypass first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.
Q3: What are some suitable excipients to consider for this compound formulations?
A3: The choice of excipients is critical for enhancing the bioavailability of Eptapirone. Consider the following:
-
Solubilizers/Carriers for Solid Dispersions: Povidone (PVP) grades (e.g., K30), copovidone (e.g., Kollidon® VA 64), and polyethylene glycols (PEGs) are commonly used.
-
Lipid-Based Formulations:
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides.
-
Surfactants: Polyoxyl 35 castor oil (Kolliphor® EL), polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), and polysorbates (e.g., Tween® 80).
-
Co-solvents/Co-surfactants: Propylene glycol, ethanol, and polyethylene glycol 400 (PEG 400).
-
-
Permeation Enhancers: If permeability is found to be a limiting factor, excipients like sodium caprate could be investigated.
Q4: How can I mitigate the impact of high first-pass metabolism on Eptapirone's bioavailability?
A4: Addressing first-pass metabolism is a significant challenge. Apart from the formulation strategies that can partially bypass it (like lymphatic uptake with LBDDS), other approaches include:
-
Prodrugs: Designing a prodrug that is cleaved to release the active Eptapirone after absorption.
-
Enzyme Inhibitors: Co-administering Eptapirone with an inhibitor of the primary metabolizing enzymes (likely CYP3A4, as with buspirone) can increase its systemic exposure. However, this can lead to drug-drug interactions and must be carefully evaluated.
-
Alternative Routes of Administration: For preclinical studies, exploring routes that bypass the GI tract and liver, such as intravenous or subcutaneous administration, can provide a baseline for absolute bioavailability.
Data Presentation
Due to the limited publicly available data on different oral formulations of this compound, the following table presents representative pharmacokinetic data for a related azapirone, buspirone, in immediate-release (IR) and extended-release (ER) formulations. This data illustrates how formulation changes can significantly impact the pharmacokinetic profile of a drug with similar characteristics to Eptapirone.
Table 1: Comparative Pharmacokinetic Parameters of Buspirone Formulations (Illustrative Example)
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Immediate-Release (IR) | 15 mg | ~2.5 | < 1 | ~7.5 | ~2.5 | |
| Extended-Release (ER) | 30 mg (once daily) | ~3.65 | ~4 | ~23 | ~9 |
Note: This data is for buspirone and is intended to be illustrative of the potential impact of formulation on a drug with similar properties to Eptapirone. Actual results for Eptapirone formulations will vary.
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Drugs
This protocol is a general guideline for assessing the dissolution of this compound from various formulations.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Initial Screening: 900 mL of buffers at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid without enzymes).
-
Biorelevant Media (for optimized formulations): Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
Apparatus Settings:
-
Rotation Speed: 50 or 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
-
Procedure:
-
Place one dosage form in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for Eptapirone concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
2. In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This protocol provides a general framework for an in vivo pharmacokinetic study of an oral this compound formulation. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals overnight before dosing.
-
Dosing:
-
Administer the this compound formulation orally via gavage. The dose will depend on the formulation and desired therapeutic range.
-
Include a control group receiving an intravenous (IV) dose of Eptapirone to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80 °C until analysis.
-
Quantify the concentration of Eptapirone in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
Visualizations
References
Technical Support Center: Eptapirone Fumarate and 5-HT1A Receptor Internalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating receptor internalization in long-term studies involving the 5-HT1A agonist, Eptapirone fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] Its high affinity (Ki of approximately 4.8 nM) and intrinsic activity, which is comparable to that of endogenous serotonin, distinguish it from partial agonists like buspirone and tandospirone.[1] The primary mechanism of action involves binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins to inhibit adenylyl cyclase and modulate other downstream pathways.[3]
Q2: We are observing a decrease in cellular response to Eptapirone in our long-term cell culture experiments. What could be the cause?
Prolonged or repeated exposure of cells to a full agonist like Eptapirone can lead to receptor desensitization and internalization.[4] This is a common regulatory mechanism for GPCRs to prevent overstimulation. The process typically involves phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which uncouples the receptor from its G-protein and targets it for endocytosis into clathrin-coated pits. This reduces the number of receptors on the cell surface available to bind to Eptapirone, leading to a diminished response over time.
Q3: How can we mitigate 5-HT1A receptor internalization in our in vitro studies?
Mitigating receptor internalization can be approached through several strategies:
-
Employing Biased Agonists: The concept of "biased agonism" or "functional selectivity" suggests that certain ligands can preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). Since β-arrestin is crucial for internalization, a biased agonist that favors G-protein signaling might elicit the desired therapeutic response with reduced receptor internalization. While Eptapirone is a full agonist, exploring novel biased agonists for the 5-HT1A receptor could be a long-term strategy.
-
Pharmacological Inhibition: Although still largely in the research phase, small-molecule inhibitors of GRKs or β-arrestins could theoretically be used to prevent the initial steps of internalization. For example, spinophilin has been shown to antagonize arrestin functions.
-
Controlling Agonist Exposure: In long-term studies, consider intermittent versus continuous agonist application to allow for receptor recycling and resensitization to the cell surface.
-
Cell Line Selection: The machinery for receptor internalization can vary between cell types. Some cell lines may exhibit lower rates of internalization for the 5-HT1A receptor.
Q4: Are there differences in internalization between presynaptic and postsynaptic 5-HT1A receptors?
Yes, studies have shown that presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, are more susceptible to agonist-induced internalization and desensitization compared to postsynaptic 5-HT1A heteroreceptors found in regions like the hippocampus. This differential regulation is a key aspect of the therapeutic action of many serotonergic drugs.
Troubleshooting Guides
Problem 1: Low or No Signal in 5-HT1A Receptor Immunofluorescence Staining
| Possible Cause | Solution |
| Inefficient Fixation/Permeabilization | Optimal fixation and permeabilization conditions can vary. For HEK293 cells, a common starting point is fixation with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 15 minutes. If signal is low, try ice-cold methanol fixation (5 minutes at -20°C). |
| Primary/Secondary Antibody Issues | Ensure the primary antibody is validated for immunofluorescence and used at the recommended dilution. The secondary antibody must be specific to the host species of the primary antibody (e.g., goat anti-rabbit). Store antibodies correctly and avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Confirm 5-HT1A receptor expression in your cell line using a more sensitive technique like Western blotting or qPCR. Consider using a cell line with higher or inducible expression. |
| Photobleaching | Minimize exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium. |
Problem 2: High Background in Receptor Internalization Assays
| Possible Cause | Solution |
| Non-specific Antibody Binding | Increase the duration and/or concentration of the blocking solution (e.g., 2% BSA in PBS for 1 hour). Include a wash step with a mild detergent like Tween-20 in your buffers. Run a secondary antibody-only control to check for non-specific binding. |
| Autofluorescence | Check for cellular autofluorescence by imaging an unstained sample. If significant, consider using fluorophores with longer excitation/emission wavelengths. Old fixative solutions can also contribute to autofluorescence. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Quantitative Data
| Agonist | Affinity (Ki, nM) | Efficacy | Receptor Population Preference |
| Eptapirone | ~4.8 | Full Agonist | N/A |
| Serotonin (5-HT) | ~1-3 | Endogenous Full Agonist | N/A |
| 8-OH-DPAT | ~1-2 | Full Agonist | Can be autoreceptor-preferential at low doses |
| Buspirone | ~10-30 | Partial Agonist | Autoreceptor-preferential at low doses |
| Ipsapirone | ~10-40 | Partial Agonist | N/A |
| Flesinoxan | ~1-5 | Full Agonist | N/A |
| F15599 (Biased Agonist) | ~0.1-0.5 | Biased Agonist | Postsynaptic Heteroreceptor-preferential |
| F13714 (Biased Agonist) | ~0.1-0.5 | Biased Agonist | Presynaptic Autoreceptor-preferential |
Note: N/A indicates that while the compound acts on both receptor populations, a strong preferential activity has not been consistently reported in the same manner as for biased agonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from established methods for competitive radioligand binding assays.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293) expressing the 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of a radioligand like [3H]8-OH-DPAT (at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Competitive Binding: Add a range of concentrations of Eptapirone, [3H]8-OH-DPAT, and the membrane preparation.
3. Incubation and Filtration:
-
Incubate the plate at 25°C or 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
4. Counting and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the concentration of Eptapirone to determine the IC50 and subsequently the Ki value.
Protocol 2: Immunofluorescence Staining for 5-HT1A Receptor Internalization
This is a general protocol for visualizing receptor internalization using immunofluorescence and confocal microscopy.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing HA-tagged 5-HT1A receptors) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 60-80% confluency.
-
Treat cells with this compound at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.
2. Fixation and Permeabilization:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Blocking and Immunostaining:
-
Block non-specific binding by incubating the cells in a blocking solution (e.g., 2% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the receptor tag (e.g., anti-HA antibody) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Image the cells using a confocal microscope. Receptor internalization will be observed as a shift from plasma membrane localization to intracellular puncta.
Visualizations
Caption: G-protein dependent signaling pathway of the 5-HT1A receptor.
Caption: Key steps in agonist-induced 5-HT1A receptor internalization.
Caption: Experimental workflow for immunofluorescence-based receptor internalization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eptapirone Fumarate Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Eptapirone fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Eptapirone (also known as F-11440) is a potent and highly selective full agonist for the serotonin 5-HT1A receptor.[1][2][3] Its high affinity and intrinsic activity at this receptor are thought to contribute to its potential anxiolytic and antidepressant effects.[1][2] Eptapirone belongs to the azapirone chemical class.
Q2: Why are control experiments crucial when working with Eptapirone?
A2: Control experiments are essential to ensure that the observed biological effects are due to the specific interaction of Eptapirone with the 5-HT1A receptor and not due to off-target effects. Validating specificity confirms that the compound's activity is not confounded by interactions with other receptors, which could lead to misinterpretation of results and potential side effects.
Q3: What are the primary off-targets of concern for azapirone compounds like Eptapirone?
A3: While Eptapirone is highly selective, the azapirone class can sometimes show affinity for other receptors, most notably dopamine D2 receptors and alpha-1 adrenergic receptors. Therefore, it is critical to perform counter-screening against these and other relevant receptors to confirm Eptapirone's selectivity.
Q4: How can I confirm that the observed effect in my in vivo study is mediated by the 5-HT1A receptor?
A4: To confirm that the in vivo effects of Eptapirone are 5-HT1A receptor-mediated, a common control is to pre-treat the animal model with a selective 5-HT1A receptor antagonist, such as WAY-100635. If the effects of Eptapirone are blocked or significantly attenuated by the antagonist, it provides strong evidence for 5-HT1A receptor-specific action.
Quantitative Data Summary
The following tables summarize the binding affinities of Eptapirone and common comparators at the primary 5-HT1A target and key off-targets.
Table 1: 5-HT1A Receptor Binding Affinities and Functional Activity
| Compound | 5-HT1A pKi | 5-HT1A Ki (nM) | Intrinsic Activity (relative to 5-HT) |
| Eptapirone (F 11440) | 8.33 | 4.8 | 1.0 |
| Buspirone | 7.50 | ~31.6 | 0.49 |
| Flesinoxan | 8.91 | ~0.12 | 0.93 |
| WAY-100635 (antagonist) | 8.9 (pIC50) | ~1.35 (IC50) | N/A |
Table 2: Off-Target Binding Affinity Profile of Eptapirone (F 11440)
| Receptor Target | Eptapirone pKi | Eptapirone Ki (nM) | Selectivity (fold vs. 5-HT1A) |
| 5-HT1A | 8.33 | 4.8 | - |
| Alpha-1 Adrenergic | < 6.0 | > 1000 | > 208 |
| Dopamine D2 | < 6.0 | > 1000 | > 208 |
| h5-HT1B | < 6.0 | > 1000 | > 208 |
| h5-HT1D | < 6.0 | > 1000 | > 208 |
| H1 Histaminergic | < 6.0 | > 1000 | > 208 |
Data for Table 2 is derived from Koek et al., 1998.
Experimental Protocols & Troubleshooting
In Vitro Specificity Validation
1. Radioligand Binding Assay for 5-HT1A Receptor
This experiment determines the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor through competition with a radiolabeled ligand.
-
Diagram of Experimental Workflow
Workflow for a competitive radioligand binding assay. -
Detailed Methodology
-
Membrane Preparation: Use membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% BSA.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of radioligand (e.g., 0.5 nM [3H]8-OH-DPAT).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM serotonin or WAY-100635).
-
-
Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Eptapirone. Use a non-linear regression model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of total) | Radioligand sticking to filters/plate; Poor membrane quality; Radioligand degradation. | Use low-protein binding plates; Pre-soak filters in 0.5% polyethyleneimine; Increase wash steps; Use fresh, high-quality membrane preparations. |
| Low Specific Binding Signal | Low receptor expression in membranes; Insufficient incubation time; Incorrect buffer composition. | Titrate membrane protein concentration to optimize signal; Perform a time-course experiment to ensure equilibrium is reached; Verify pH and ionic strength of the buffer. |
| Poor Curve Fit / High Variability | Pipetting errors; Inconsistent cell membrane aliquots; Incomplete filtration or washing. | Use calibrated pipettes; Ensure membrane suspension is homogenous before aliquoting; Standardize filtration and wash times. |
2. Functional cAMP Assay for 5-HT1A Receptor (Gi-coupled)
This assay measures the functional activity of Eptapirone by quantifying its ability to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
-
Signaling Pathway Diagram
5-HT1A receptor signaling pathway leading to cAMP inhibition. -
Detailed Methodology
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: Use a stimulation buffer such as HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Procedure (for TR-FRET based kits):
-
Plate cells in a 384-well plate and incubate overnight.
-
Add a range of concentrations of Eptapirone.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).
-
Incubate for 60 minutes.
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the EC50 value from the dose-response curve.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal Window | Low receptor expression or coupling; Forskolin concentration is too high or too low; Cell health issues. | Optimize forskolin concentration to achieve an EC80-EC90 stimulation; Ensure cells are healthy and not over-confluent; Verify receptor expression. |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors with viscous reagents. | Ensure a single-cell suspension before plating; Use reverse pipetting for viscous solutions. |
| Unexpected Agonist Becomes an Antagonist | Assay artifacts; Compound properties. | Check for compound autofluorescence or interference with the detection reagents; Ensure the compound is fully dissolved. |
In Vivo Specificity Validation
1. Antagonist Blockade Study
This experiment aims to confirm that the physiological or behavioral effects of Eptapirone are mediated specifically through the 5-HT1A receptor.
-
Logical Relationship Diagram
Logic of an in vivo antagonist blockade experiment. -
Detailed Methodology
-
Animal Model: Select an appropriate animal model (e.g., rat or mouse) and a relevant behavioral or physiological endpoint (e.g., forced swim test for antidepressant-like effects, hypothermia induction).
-
Groups: Assign animals to at least four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Eptapirone
-
Group 3: WAY-100635 + Vehicle
-
Group 4: WAY-100635 + Eptapirone
-
-
Dosing:
-
Administer the selective 5-HT1A antagonist WAY-100635 (or its vehicle) at a dose known to block 5-HT1A receptors.
-
After an appropriate pre-treatment time (e.g., 30 minutes), administer Eptapirone (or its vehicle).
-
-
Measurement: Measure the predetermined behavioral or physiological endpoint at the time of expected peak effect of Eptapirone.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the groups. A significant difference between Group 2 and Group 4, where the effect of Eptapirone is reduced in Group 4, indicates 5-HT1A receptor-mediated action.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Blockade of Eptapirone's Effect | Antagonist dose too low; Insufficient pre-treatment time; Pharmacokinetic interactions. | Perform a dose-response for the antagonist to ensure a fully blocking dose is used; Optimize the pre-treatment time based on the antagonist's pharmacokinetics; Consider potential drug-drug interactions. |
| Antagonist Has an Effect on its Own | The antagonist may not be 'silent' (i.e., it has some inverse agonist activity); The basal serotonergic tone in the model influences the outcome. | Characterize the intrinsic activity of the antagonist in your model; Ensure the chosen endpoint is not sensitive to basal tone modulation by the antagonist alone. |
| High Variability in Animal Responses | Animal stress; Inconsistent drug administration; Environmental factors. | Acclimatize animals properly; Ensure accurate and consistent dosing technique; Control for environmental variables (light, noise, temperature). |
References
Overcoming vehicle effects in Eptapirone fumarate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming vehicle-related challenges in animal studies involving Eptapirone fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Eptapirone is a potent and highly selective 5-HT1A receptor full agonist.[1] Its mechanism of action involves binding to and activating serotonin 1A receptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream signaling effects. It also modulates ion channels, leading to neuronal hyperpolarization, and can influence other signaling pathways like MAPK/ERK and PI3K/Akt.[2][3][4][5]
Q2: I'm having trouble dissolving this compound. What are some recommended solvents?
Q3: What are the most common vehicles for oral gavage in rodent studies and what are their potential side effects?
A3: A variety of vehicles are used for oral gavage in rodents. The choice of vehicle can significantly impact the study outcome due to its own potential physiological and behavioral effects. It is crucial to run a vehicle-only control group to account for these effects. Some common vehicles and their properties are summarized in the table below.
Q4: My vehicle control group is showing unexpected behavioral changes. What could be the cause?
A4: Unexpected behavioral changes in the vehicle control group can be a significant confounding factor. Several aspects of the vehicle and the administration procedure can contribute to this:
-
Vehicle Composition: Some vehicles, like DMSO and PEG 400, can have intrinsic behavioral effects, such as sedation or altered locomotor activity.
-
Osmolality and pH: Solutions that are not isotonic or have a pH outside the physiological range can cause discomfort, gastrointestinal distress, or tissue irritation, leading to altered behavior.
-
Viscosity: Highly viscous solutions can be difficult to administer and may cause stress or discomfort during gavage.
-
Gavage Procedure: The stress of handling and the gavage procedure itself can induce anxiety-like behaviors and alter performance in behavioral tests. Proper handling and habituation are critical.
Q5: How can I minimize the stress of oral gavage on my animals?
A5: Minimizing stress is crucial for animal welfare and data quality. Here are some recommendations:
-
Habituation: Handle the animals for several days leading up to the experiment to acclimate them to the researcher and the procedure.
-
Proper Restraint: Use a firm but gentle restraint technique. For mice, scruffing is common, while for rats, a one-handed grip that secures the head and shoulders is often used.
-
Correct Gavage Technique: Use the correct size and type of gavage needle (flexible plastic tubes are often recommended to reduce the risk of injury). Measure the needle from the mouth to the last rib to ensure proper placement in the stomach. Administer the solution slowly and steadily.
-
Positive Reinforcement: Dipping the tip of the gavage needle in a sucrose solution can make the procedure less aversive for the animal.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
Observed Problem: You are observing high variability in your behavioral data (e.g., in the forced swim test or locomotor activity tests) within and between treatment groups.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Vehicle Preparation | Ensure the vehicle is prepared consistently for every experiment. For suspensions, ensure uniform particle size and thorough mixing before each administration to avoid dose variability. |
| Vehicle-Induced Behavioral Effects | Carefully analyze the data from your vehicle control group. If the vehicle itself is causing significant behavioral changes, consider switching to a more inert vehicle (e.g., 0.9% saline or 0.5% methylcellulose). |
| Inconsistent Gavage Technique | Ensure all personnel performing oral gavage are properly trained and use a standardized technique. Variability in handling and administration stress can significantly impact behavior. |
| Environmental Factors | Conduct behavioral testing at the same time of day to minimize circadian rhythm effects. Ensure consistent lighting, noise levels, and temperature in the testing room. |
| Animal-Specific Factors | Factors such as the strain, sex, and age of the animals can influence behavioral responses. Ensure these are consistent across your study groups. |
Issue 2: Poor Oral Bioavailability or Inconsistent Drug Exposure
Observed Problem: You are observing lower-than-expected drug levels in plasma, or high variability in drug exposure between animals.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Vehicle | This compound may not be sufficiently soluble or may be precipitating out of your chosen vehicle. Try alternative vehicles or add solubilizing agents (e.g., a small percentage of Tween 80). Sonication or gentle warming can aid dissolution, but ensure the compound is stable under these conditions. |
| Drug Adsorption to Gavage Tube | Some compounds can adsorb to the surface of plastic or metal gavage tubes. Rinsing the tube with the vehicle before drawing up the drug solution can help mitigate this. |
| Incorrect Gavage Placement | If the gavage needle is not correctly placed in the stomach, the drug may be regurgitated or delivered to the esophagus, leading to poor absorption. Ensure proper technique and consider using a flexible gavage tube to minimize placement errors. |
| Gastrointestinal Effects of the Vehicle | Some vehicles can alter gastrointestinal motility, affecting the rate and extent of drug absorption. Review the literature for known GI effects of your chosen vehicle and consider alternatives if necessary. |
Quantitative Data Summary
Table 1: Properties of Common Oral Gavage Vehicles for Rodent Studies
| Vehicle | Typical Concentration | Viscosity | Osmolality | Potential Issues & Considerations |
| 0.9% Saline | N/A | Low | Isotonic | Limited ability to suspend insoluble compounds. |
| 0.5% Methylcellulose (MC) | 0.5% - 2% (w/v) | Low to Moderate | Near Isotonic | Can form gels at higher concentrations. Different viscosities are available. |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% (v/v) | Moderate | Hypertonic at high conc. | Can have laxative effects and may alter the absorption of some drugs. |
| Propylene Glycol (PG) | 10% - 50% (v/v) | Moderate | Hypertonic | Can cause sedation and respiratory depression at high doses. |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | Low | Hypertonic | Can have its own pharmacological effects and can cause skin irritation. Not well tolerated at high concentrations. |
| Tween 80 | 0.1% - 5% (v/v) | Low | Near Isotonic | A surfactant used to increase solubility and stability of suspensions. Can cause hypersensitivity reactions in some animals. |
| Corn Oil / Sesame Oil | N/A | High | N/A | Suitable for lipophilic compounds. Can be energy-rich and may affect metabolism in long-term studies. |
Note: Specific viscosity and osmolality can vary depending on the exact preparation and temperature.
Experimental Protocols
Detailed Protocol: Forced Swim Test (FST) in Rats for Antidepressant Screening
This protocol is adapted from standard procedures used to assess antidepressant-like activity.
Objective: To evaluate the effect of this compound on depressive-like behavior in rats by measuring the duration of immobility in a forced swim paradigm.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Chosen vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Cylindrical swim tanks (40-50 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Towels for drying animals
-
Animal scale
-
Gavage needles (appropriate size for rats)
-
Syringes
Procedure:
Day 1: Pre-test Session (Habituation)
-
Allow rats to acclimate to the testing room for at least 1 hour before the session.
-
Fill the swim tanks with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Gently place each rat into its individual swim tank for a 15-minute session.
-
After 15 minutes, carefully remove the rats from the water, dry them thoroughly with a towel, and return them to their home cages. Placing the home cage on a heating pad for a short period can aid in recovery.
-
Clean the tanks between animals to remove feces and urine.
Day 2: Test Session
-
Prepare the this compound formulation and the vehicle control. Ensure the formulation is homogenous if it is a suspension.
-
Administer this compound or vehicle via oral gavage at the desired dose and time before the test (e.g., 60 minutes prior). Include a positive control group (e.g., a known antidepressant like imipramine) if desired.
-
Allow the animals to acclimate to the testing room for at least 1 hour.
-
Fill the swim tanks with fresh water at the same temperature and depth as the pre-test.
-
Place each rat in its respective tank and record a 5-minute test session using a video camera.
-
After 5 minutes, remove the rats, dry them, and return them to their home cages.
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the videos.
-
Score the following behaviors, typically in 5-second intervals:
-
Immobility: The rat makes only the small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around the tank.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the tank.
-
-
Calculate the total duration of immobility for each rat.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the immobility time between the different treatment groups. A significant decrease in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
References
- 1. IL114984A - Pharmaceutical composition useful for making an oral extended release gepirone dosage form - Google Patents [patents.google.com]
- 2. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Eptapirone fumarate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eptapirone fumarate. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1] Its primary mechanism of action is to bind to and activate serotonin 1A receptors with high efficacy, comparable to the endogenous ligand serotonin.[1] This activation of 5-HT1A receptors is thought to be responsible for its potential anxiolytic and antidepressant effects.[2]
Q2: What are some of the expected physiological and behavioral effects of Eptapirone in preclinical models?
In animal studies, Eptapirone has been shown to produce several notable effects, including:
-
Antidepressant-like effects: It robustly suppresses immobility in the Porsolt forced swimming test, more so than comparator drugs like buspirone and paroxetine.[1]
-
Anxiolytic-like effects: It increases punished responding in conflict procedures, suggesting strong anti-anxiety properties.[1]
-
Reduction in serotonin levels: It can decrease 5-HT levels in specific brain regions like the ventral hippocampus.
-
Hormonal changes: Eptapirone has been observed to increase plasma corticosterone levels in rats.
Q3: What are the known effects of Eptapirone in humans?
In preclinical human trials, oral administration of Eptapirone has been associated with:
-
Reduced body temperature.
-
Prolonged REM sleep.
-
Increased cortisol and growth hormone levels.
-
Side effects such as dizziness and drowsiness, though it is generally well-tolerated.
Troubleshooting Guide for Unexpected Results
Unexpected results in Eptapirone experiments can arise from various factors, from procedural inconsistencies to complex biological responses. This guide addresses common issues in a question-and-answer format.
Scenario 1: Inconsistent results in cell-based functional assays (e.g., cAMP inhibition).
Question: My cAMP inhibition assay results with Eptapirone are highly variable between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Ensure consistent passage number and confluency of cells expressing the 5-HT1A receptor. Genetic drift in cell lines can alter receptor expression and signaling. |
| Reagent Variability | Use freshly prepared Eptapirone solutions for each experiment. Verify the concentration and purity of the compound. Ensure the forskolin (or other adenylyl cyclase activator) concentration is consistent. |
| Assay Conditions | Optimize incubation times and temperatures. Ensure consistent cell density in each well. |
| Receptor Desensitization | Prolonged exposure to a full agonist like Eptapirone can lead to receptor desensitization and internalization. Consider shorter incubation times or using a cell line with a higher receptor reserve. |
Experimental Workflow for cAMP Inhibition Assay
Scenario 2: Lack of expected anxiolytic or antidepressant effect in vivo.
Question: I am not observing the expected behavioral changes in my rodent models after Eptapirone administration. Why might this be?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics | The dose might be too low or the timing of the behavioral test relative to drug administration may be suboptimal. Eptapirone has a relatively short half-life of about two hours in humans. Conduct a dose-response and time-course study. |
| Route of Administration | The chosen route of administration (e.g., oral, intraperitoneal) may result in poor bioavailability. Verify the appropriate administration route and vehicle for Eptapirone. |
| Animal Strain and Stress | The behavioral phenotype can vary significantly between different rodent strains. Ensure you are using an appropriate strain for the behavioral paradigm. High baseline stress levels in the animals can mask anxiolytic effects. Acclimatize animals properly to the testing environment. |
| Receptor Occupancy | The administered dose may not be sufficient to achieve adequate 5-HT1A receptor occupancy in the relevant brain regions. Consider ex vivo receptor binding studies to confirm target engagement. |
Signaling Pathway of 5-HT1A Receptor Activation
Scenario 3: Observation of paradoxical or off-target effects.
Question: Eptapirone is causing effects that are opposite to what I expected, or effects not typically associated with 5-HT1A agonism. What could explain this?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Biased Agonism | Eptapirone, while a full agonist, might preferentially activate certain downstream signaling pathways over others (biased agonism). This could lead to a unique pharmacological profile. Investigate different signaling readouts (e.g., β-arrestin recruitment vs. G-protein activation). |
| Receptor Subtype Specificity | While highly selective, at very high concentrations, Eptapirone could have off-target effects on other serotonin receptors or other neurotransmitter systems. Perform counter-screening against a panel of other receptors. |
| Pre- vs. Postsynaptic Effects | 5-HT1A receptors exist as both presynaptic autoreceptors and postsynaptic receptors. The net effect of Eptapirone will depend on the balance of its action at these two locations, which can vary by brain region and dose. Consider microinjection studies to target specific brain nuclei. |
| Serotonin Syndrome | At very high doses, or in combination with other serotonergic agents, there is a theoretical risk of inducing symptoms of serotonin syndrome. Be cautious with dosing and co-administered drugs. Monitor for signs such as hyperthermia, tremor, and hyperreflexia. |
Logical Relationship of Pre- and Postsynaptic Receptor Activation
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of Eptapirone for the human 5-HT1A receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: 5-HT (Serotonin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of Eptapirone.
-
For non-specific binding, add a high concentration of 5-HT instead of Eptapirone.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each Eptapirone concentration and determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of Eptapirone.
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c strain).
-
This compound and vehicle control.
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer Eptapirone or vehicle at the desired dose and route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse into a beaker of water for a 6-minute session.
-
Record the entire session with a video camera.
-
An observer, blind to the treatment conditions, should score the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Compare the duration of immobility between the Eptapirone-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
References
Validation & Comparative
Eptapirone Fumarate vs. Buspirone: A Head-to-Head Comparison for Researchers
An in-depth analysis of two 5-HT1A receptor agonists, eptapirone and buspirone, reveals significant differences in their pharmacological profiles and preclinical efficacy. This guide provides a comprehensive comparison of their receptor binding affinities, pharmacokinetics, and functional outcomes, supported by experimental data and detailed methodologies for drug development professionals and researchers.
Eptapirone (F-11440) and buspirone are both azapirone derivatives that exert their primary pharmacological effects through the serotonin 1A (5-HT1A) receptor. However, key distinctions in their receptor interactions and intrinsic activities lead to notable differences in their preclinical profiles. Eptapirone was developed with the hypothesis that a high-efficacy 5-HT1A receptor full agonist would yield more robust therapeutic effects than the partial agonism of existing drugs like buspirone.[1] This comparison guide delves into the available data to provide a clear, evidence-based overview of these two compounds.
Mechanism of Action: Full vs. Partial Agonism
Eptapirone is a potent and highly selective full agonist at the 5-HT1A receptor, with an intrinsic activity approximately equal to that of serotonin (100%).[1][2] In contrast, buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[3] This distinction is crucial, as full agonism at postsynaptic receptors is thought to be critical for maximizing therapeutic benefits in anxiety and depression.[1] Buspirone also exhibits a moderate affinity for dopamine D2, D3, and D4 receptors, acting as an antagonist, a property not shared by eptapirone, which has negligible antidopaminergic activity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing eptapirone and buspirone.
Table 1: Receptor Binding Affinity and Intrinsic Activity
| Receptor | Eptapirone (F-11440) | Buspirone |
| 5-HT1A | pKi: 8.33 (Ki: 4.8 nM) | pKi: 7.50 |
| Intrinsic Activity: 1.0 (Full Agonist) | Intrinsic Activity: 0.49 (Partial Agonist) | |
| Dopamine D2 | Negligible Affinity | Ki: 484 nM |
| Dopamine D3 | Not Reported | Ki: 98 nM |
| Dopamine D4 | Not Reported | Ki: 29.2 nM |
| Alpha-1 Adrenergic | 70-fold lower affinity than 5-HT1A | Partial Agonist |
| 5-HT2 | Not Reported | Weak Affinity |
Note: Ki (inhibition constant) and pKi (-logKi) are measures of binding affinity; a lower Ki and a higher pKi indicate a higher affinity. Intrinsic activity refers to the ability of a drug to activate the receptor upon binding.
Table 2: Pharmacokinetic Parameters
| Parameter | Eptapirone (1.5 mg, oral) | Buspirone (Immediate-Release) |
| Tmax (Time to Peak Plasma Concentration) | 30-60 minutes | 40-90 minutes |
| t1/2 (Elimination Half-Life) | ~2 hours | 2-3 hours |
| Bioavailability | Not Reported | ~4% |
| Protein Binding | Not Reported | ~86% |
Preclinical Efficacy
Animal studies have consistently demonstrated the superior efficacy of eptapirone in models of anxiety and depression compared to buspirone.
Antidepressant-like Effects: Forced Swim Test
In the rat forced swimming test, a model used to screen for antidepressant potential, eptapirone was found to suppress immobility more robustly than buspirone. Notably, a single administration of buspirone actually increased immobility time, an effect potentially related to its weaker intrinsic activity and preferential activation of presynaptic autoreceptors.
Anxiolytic-like Effects: Conflict Procedure
In a pigeon conflict procedure, a model for anxiolytic activity, eptapirone produced substantial increases in punished responding without affecting unpunished responding. The efficacy of eptapirone in this assay was more pronounced than that of buspirone.
Human Pharmacodynamic Comparison
A direct head-to-head clinical trial on the therapeutic efficacy of eptapirone versus buspirone for anxiety or depression is not available, likely due to the discontinuation of eptapirone's development. However, a study in healthy volunteers compared the effects of a single 1.5 mg oral dose of eptapirone with a 20 mg oral dose of buspirone on sleep architecture. Eptapirone demonstrated a greater effect on central serotonin receptors, as evidenced by a significantly greater suppression of REM sleep compared to buspirone.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., HeLa cells) or from brain tissue known to have a high density of these receptors (e.g., hippocampus).
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT1A receptor, such as [3H]8-OH-DPAT, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (eptapirone or buspirone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Forced Swim Test
Objective: To assess the antidepressant-like effects of test compounds in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Rodents (rats or mice) are individually placed in the water for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, the animals are administered the test compound (e.g., eptapirone, buspirone, or vehicle) via an appropriate route (e.g., intraperitoneal or oral). After a specified pre-treatment time, they are placed in the cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.
-
Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze
Objective: To evaluate the anxiolytic-like effects of test compounds in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.
-
Procedure: Rodents are individually placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Analysis: An increase in the proportion of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
Conclusion
The available preclinical and pharmacodynamic data strongly suggest that eptapirone is a more potent and efficacious 5-HT1A receptor agonist than buspirone. Its full agonism at postsynaptic 5-HT1A receptors and higher selectivity likely contribute to its more robust antidepressant and anxiolytic-like effects in animal models. While buspirone has established clinical utility for generalized anxiety disorder, its partial agonist profile and off-target activities may limit its overall efficacy. The development of eptapirone was based on the rationale that higher intrinsic activity at the 5-HT1A receptor could lead to improved therapeutic outcomes. Although the clinical development of eptapirone was discontinued, the head-to-head preclinical data provides valuable insights for researchers in the field of serotonergic drug discovery and development. Future research focusing on highly selective, full 5-HT1A receptor agonists may hold promise for more effective treatments for anxiety and depressive disorders.
References
A Comparative Analysis of Eptapirone Fumarate and Selective Serotonin Reuptake Inhibitors (SSRIs) for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Eptapirone fumarate, a high-affinity 5-HT1A receptor agonist, and the widely prescribed class of Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of Major Depressive Disorder (MDD). This analysis is supported by a review of available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound represents a distinct mechanistic approach to treating MDD by directly stimulating 5-HT1A receptors, in contrast to SSRIs which primarily act by blocking the reuptake of serotonin. Preclinical evidence suggests that eptapirone may have a more rapid onset of action compared to SSRIs. Clinical trial data for the closely related compound, gepirone extended-release (ER), demonstrates efficacy in reducing depressive symptoms. SSRIs, as a class, have a well-established efficacy and safety profile, with a large body of evidence from numerous clinical trials and a network meta-analysis indicating their superiority over placebo. Direct head-to-head clinical trials comparing this compound with SSRIs are not yet available, limiting a direct comparative efficacy assessment.
Mechanism of Action
This compound
Eptapirone is a potent and highly selective full agonist of the 5-HT1A receptor.[1][2] Its therapeutic rationale is based on the hypothesis that direct and robust agonism at these receptors can produce significant antidepressant and anxiolytic effects.[1] The mechanism involves the modulation of serotonergic neurotransmission through both presynaptic and postsynaptic 5-HT1A receptors.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as fluoxetine, sertraline, and escitalopram, exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Signaling Pathway Diagrams
Preclinical Efficacy Data
Preclinical studies in animal models provide initial insights into the potential antidepressant effects of Eptapirone.
| Experiment | This compound (F-11,440) | Comparator(s) | Key Finding | Reference |
| Rat Forced Swimming Test | Significantly decreased immobility time. | Buspirone, Ipsapirone, Flesinoxan, Paroxetine, Imipramine | Eptapirone was more robust in suppressing immobility than the comparators. Efficacy was seen on the first treatment, suggesting a potential for a more rapid onset of action compared to paroxetine.[1] | [1] |
| Pigeon Conflict Procedure | Substantially increased punished responding without affecting unpunished responding. | Buspirone, Ipsapirone, Flesinoxan | Eptapirone showed more evident anxiolytic-like effects than the comparators. |
Clinical Efficacy Data
As direct clinical trial data for this compound is limited, data from pivotal trials of Gepirone ER, a structurally and mechanistically similar compound, are presented. For SSRIs, data is derived from a large network meta-analysis.
Gepirone ER in Major Depressive Disorder
| Trial Identifier | Primary Outcome Measure | Gepirone ER Result | Placebo Result | p-value | Reference |
| Feiger et al. | Mean change from baseline in HAM-D-17 score at week 8. | -9.04 | -6.75 | 0.018 | |
| Bielski et al. | Mean change from baseline in HAM-D-17 total score at week 8. | Statistically significant greater reduction compared to placebo. | - | 0.032 |
Response and Remission Rates for Gepirone ER (Feiger et al.)
| Outcome | Gepirone ER | Placebo | p-value |
| HAM-D-17 Responders at Week 8 | 28.7% | 14.9% | < 0.05 |
| HAM-D-17 Remitters at Week 8 | 28.7% | 14.9% | < 0.05 |
Comparative Efficacy of SSRIs in Major Depressive Disorder
The following data is from a network meta-analysis of 522 trials comprising 116,477 participants. Efficacy is presented as Odds Ratios (ORs) for response rate compared to placebo.
| SSRI | Odds Ratio (95% Credible Interval) vs. Placebo |
| Escitalopram | 1.83 (1.62 - 2.06) |
| Paroxetine | 1.78 (1.59 - 1.99) |
| Sertraline | 1.67 (1.49 - 1.87) |
| Citalopram | 1.64 (1.45 - 1.84) |
| Fluoxetine | 1.52 (1.39 - 1.66) |
| Fluvoxamine | 1.52 (1.29 - 1.80) |
Experimental Protocols
Gepirone ER Phase III Clinical Trial (Illustrative Protocol)
This protocol is a composite based on published studies of Gepirone ER.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Outpatients aged 18-70 years with a DSM-IV diagnosis of moderate-to-severe MDD.
-
Inclusion Criteria: Baseline Hamilton Rating Scale for Depression (HAM-D-17) total score ≥ 20.
-
Procedure:
-
Screening and Washout: A 4 to 14-day placebo washout period.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either Gepirone ER or a matching placebo.
-
Dosing and Titration: Treatment is initiated at 20 mg/day and titrated up to 80 mg/day over the first 3 weeks based on clinical response and tolerability.
-
Treatment Phase: Patients continue on a stable dose for the remainder of the 8-week study.
-
-
Outcome Measures:
-
Primary: Mean change from baseline in the HAM-D-17 total score at week 8.
-
Secondary: Changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS], Clinical Global Impressions [CGI] scale), response rates (≥50% reduction in HAM-D-17 score), and remission rates (HAM-D-17 score ≤7).
-
Standard SSRI Clinical Trial Protocol (General Methodology)
This represents a typical design for an acute-phase SSRI efficacy trial based on regulatory guidelines and published research.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adult outpatients with a diagnosis of MDD according to standardized diagnostic criteria (e.g., DSM-5).
-
Inclusion Criteria: A minimum score on a standardized depression rating scale (e.g., HAM-D-17 ≥ 18 or MADRS ≥ 22).
-
Procedure:
-
Screening and Washout: A washout period for any prior psychotropic medications.
-
Randomization: Patients are randomized to receive a fixed or flexible dose of the SSRI or placebo.
-
Treatment Phase: A typical duration of 6 to 8 weeks.
-
-
Outcome Measures:
-
Primary: Mean change from baseline in the total score of a standardized depression scale (HAM-D-17 or MADRS).
-
Secondary: Response and remission rates, changes in quality of life and functional impairment scales.
-
Conclusion
This compound, and the related compound gepirone ER, demonstrate a novel mechanism of action with the potential for antidepressant efficacy, as supported by preclinical and clinical data. The primary advantage may lie in a potentially faster onset of action and a different side-effect profile compared to SSRIs. SSRIs are a well-established and effective treatment for MDD, with a large evidence base supporting their use. A definitive comparison of the efficacy of this compound and SSRIs will require direct, head-to-head, randomized controlled trials. Future research should focus on such comparative studies to clearly delineate the relative therapeutic positioning of these two distinct classes of antidepressants.
References
Validating the Selectivity of Eptapirone Fumarate for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eptapirone fumarate's selectivity for the serotonin 1A (5-HT1A) receptor against other established 5-HT1A receptor agonists. Experimental data on binding affinities and functional activity are presented to offer a clear perspective on its receptor selectivity profile. Detailed methodologies for key experiments are included to support the interpretation of the data.
Executive Summary
This compound (also known as F-11,440) is a potent and highly selective full agonist of the 5-HT1A receptor.[1] It belongs to the azapirone chemical class, similar to the well-known anxiolytic, buspirone. The development of high-efficacy 5-HT1A agonists like Eptapirone was driven by the hypothesis that greater intrinsic activity at the receptor could lead to more robust therapeutic effects compared to partial agonists like buspirone and tandospirone.[1] This guide evaluates the selectivity of Eptapirone by comparing its binding affinity profile with those of buspirone and tandospirone, two clinically relevant comparators.
Comparative Receptor Binding Affinity
The selectivity of a compound is determined by its binding affinity for its primary target receptor compared to its affinity for other "off-target" receptors. A higher degree of selectivity is often associated with a more favorable side-effect profile, as interactions with off-target receptors can lead to undesired physiological effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
The following table summarizes the available binding affinity (Ki) data for this compound and the comparator compounds, buspirone and tandospirone, across a range of neurotransmitter receptors.
| Receptor Subtype | This compound (Ki, nM) | Buspirone (Ki, nM) | Tandospirone (Ki, nM) |
| Serotonin | |||
| 5-HT1A | 4.8 [1] | 10 - 30 | 27 [2][3] |
| 5-HT1C | Data not available | >10,000 | 2,600 |
| 5-HT2A | Data not available | 50 - 150 | 1,300 |
| 5-HT Transporter | Data not available | >10,000 | >100,000 |
| Dopamine | |||
| D2 | Data not available | 20 - 40 | 1,700 |
| D3 | Data not available | Data not available | 41,000 |
| D4 | Data not available | Data not available | Data not available |
| Adrenergic | |||
| α1 | Data not available | 50 - 200 | 1,600 |
| α2 | Data not available | >1,000 | 1,900 |
| Other | |||
| Benzodiazepine Site | Data not available | >10,000 | >100,000 |
Data Interpretation:
-
Buspirone: Exhibits high affinity for the 5-HT1A receptor but also shows notable affinity for the dopamine D2 receptor and moderate affinity for the α1-adrenergic receptor. This broader binding profile may contribute to some of its side effects.
-
Tandospirone: Displays high affinity and selectivity for the 5-HT1A receptor. Its affinity for other serotonin, dopamine, and adrenergic receptors is significantly lower, with Ki values that are two to three orders of magnitude higher than for the 5-HT1A receptor.
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, the functional activity of a compound at its target receptor is a critical parameter. This is often assessed by measuring the compound's ability to stimulate a cellular response, such as the activation of G-proteins. Eptapirone is characterized as a full agonist at the 5-HT1A receptor, meaning it elicits a maximal response similar to the endogenous ligand, serotonin. In contrast, buspirone and tandospirone are partial agonists, which produce a submaximal response even at saturating concentrations.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT or [³H]WAY-100635.
-
Test Compounds: this compound and comparator compounds (e.g., buspirone, tandospirone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membranes to remove endogenous substances and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.
-
Displacement: Contains receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the 5-HT1A receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound and comparator compounds.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with varying concentrations of the test compound in the presence of GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
References
A Preclinical Showdown: Eptapirone Fumarate vs. Tandospirone in Neuropsychopharmacology Models
For researchers and drug development professionals navigating the landscape of serotonergic agents, a clear understanding of the preclinical profiles of novel compounds is paramount. This guide provides a detailed comparison of eptapirone fumarate and tandospirone, two 5-HT1A receptor modulators, based on available preclinical data. The information is presented to facilitate an objective assessment of their pharmacological and behavioral characteristics.
Eptapirone, a potent and highly selective full agonist of the 5-HT1A receptor, and tandospirone, a partial agonist of the same receptor, represent two distinct approaches to modulating the serotonin system for potential therapeutic benefit in anxiety and depressive disorders. Their differential intrinsic activities at the 5-HT1A receptor are hypothesized to translate into distinct preclinical and potentially clinical profiles.
Pharmacodynamic Profile: Receptor Binding Affinity
A fundamental aspect of a drug's pharmacological profile is its affinity for its molecular target. The following table summarizes the in vitro binding affinities of eptapirone and tandospirone for the 5-HT1A receptor.
| Compound | Receptor | Ki (nM) | Intrinsic Activity | Species | Reference |
| This compound | 5-HT1A | 4.8 | Full Agonist | Not Specified | [1] |
| Tandospirone | 5-HT1A | 27 ± 5 | Partial Agonist | Rat | [2][3] |
Note: Lower Ki values indicate higher binding affinity.
Tandospirone also exhibits a selective binding profile, with significantly lower affinity for other receptors such as 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors, where its Ki values range from 1300 to 41000 nM[2][3]. In contrast, eptapirone is characterized by its high selectivity specifically for the 5-HT1A receptor.
Preclinical Efficacy in Models of Anxiety and Depression
The therapeutic potential of eptapirone and tandospirone has been evaluated in various preclinical models designed to assess anxiolytic and antidepressant-like effects.
Anxiolytic-like Activity: The Vogel Conflict Test
The Vogel conflict test is a widely used preclinical model to screen for anxiolytic drugs. In this paradigm, a water-deprived animal is punished with a mild electrical shock for licking a water spout. Anxiolytic compounds typically increase the number of punished licks.
-
Tandospirone has demonstrated significant anxiolytic-like effects in the Vogel conflict test. This effect is believed to be mediated by its interaction with postsynaptic 5-HT1A receptors.
Antidepressant-like Activity: The Porsolt Forced Swim Test
The Porsolt forced swim test is a common behavioral assay used to screen for potential antidepressant drugs. The test is based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant medications are known to increase the duration of mobility.
-
Eptapirone has been shown to robustly suppress immobility in the Porsolt forced swimming test, suggesting strong antidepressant-like effects. Notably, this effect was observed after a single administration, which may indicate a potential for a more rapid onset of action compared to other antidepressants.
Information on the performance of tandospirone in the Porsolt forced swim test from the available public data is less specific, though its efficacy in preclinical models of depression has been noted.
The following table summarizes the available preclinical efficacy data for both compounds.
| Compound | Preclinical Model | Key Findings | Reference |
| This compound | Porsolt Forced Swim Test | Robustly suppressed immobility, suggesting strong antidepressant-like effects. | |
| This compound | Conflict Procedure | Produced substantial increases in punished responding, indicative of marked anxiolytic-like effects. | |
| Tandospirone | Vogel Conflict Test | Significantly increased punished responding, demonstrating anxiolytic-like activity. | |
| Tandospirone | Conditioned Fear Stress | Inhibited conditioned freezing in a dose-dependent manner. |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
| Compound | Species | Administration | Tmax | t½ | Absolute Bioavailability | Key Metabolites | Reference |
| This compound | Human | Oral | 30-60 minutes | ~2 hours | Not available | Not available | |
| Tandospirone | Rat | Intragastric | 0.161 ± 0.09 h | 1.380 ± 0.46 h | 0.24% | 1-(2-pyrimidyl)-piperazine (1-PP) | |
| Tandospirone | Rat | Intravenous | - | 1.224 ± 0.39 h | - | 1-(2-pyrimidyl)-piperazine (1-PP) |
Tandospirone's low oral bioavailability in rats is attributed to rapid and extensive metabolism. Its major active metabolite, 1-(2-pyrimidyl)-piperazine (1-PP), is also pharmacologically active.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
5-HT1A Receptor Signaling Pathway
Eptapirone and tandospirone both exert their effects through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular events.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow: Porsolt Forced Swim Test
The following diagram illustrates the general procedure for the Porsolt forced swim test.
Caption: Porsolt Forced Swim Test Workflow.
Experimental Workflow: Vogel Conflict Test
This diagram outlines the typical steps involved in conducting the Vogel conflict test.
Caption: Vogel Conflict Test Workflow.
Conclusion
This compound and tandospirone represent distinct pharmacological approaches to targeting the 5-HT1A receptor. Eptapirone, as a high-affinity full agonist, demonstrates robust antidepressant and anxiolytic-like effects in preclinical models. Tandospirone, a partial agonist, also shows a clear anxiolytic profile. The differences in their intrinsic activity and pharmacokinetic profiles may have significant implications for their therapeutic application. Further head-to-head preclinical studies are warranted to provide a more direct and quantitative comparison of their efficacy and side-effect profiles. This would enable a more informed decision-making process in the development of next-generation serotonergic therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonflict action of tandospirone in a modified Geller-Seifter conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based pharmacokinetic-pharmacodynamic modeling of 5-HT1A receptor agonists: estimation of in vivo affinity and intrinsic efficacy on body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eptapirone Fumarate and Other Azapirones for Preclinical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Eptapirone fumarate and other prominent azapirones, including buspirone, gepirone, and tandospirone. The information presented is intended to support researchers and drug development professionals in their evaluation of these compounds for anxiolytic and antidepressant therapeutic potential. This document synthesizes key pharmacodynamic and pharmacokinetic parameters from preclinical and early clinical findings, supported by detailed experimental methodologies.
Introduction to Azapirones
Azapirones are a class of anxiolytic and antidepressant agents that primarily act as partial agonists at the serotonin 5-HT1A receptor.[1] Unlike traditional anxiolytics like benzodiazepines, azapirones do not act on GABAA receptors and thus have a lower potential for sedation, dependence, and withdrawal symptoms.[2] Their mechanism of action involves the modulation of serotonergic neurotransmission, which plays a crucial role in mood and anxiety regulation.[1] Eptapirone, a potent and highly selective 5-HT1A receptor full agonist, has been developed with the hypothesis that higher intrinsic activity at this receptor could lead to more robust therapeutic effects compared to earlier, weaker partial agonists like buspirone.[3]
Mechanism of Action: The 5-HT1A Receptor Signaling Pathway
The primary molecular target for azapirones is the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[4] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically on neurons in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons, thereby reducing serotonin synthesis and release. Conversely, activation of postsynaptic 5-HT1A receptors mediates the therapeutic effects on anxiety and depression. The differential activity of azapirones at these two receptor populations is a key aspect of their pharmacological profile. Eptapirone and related compounds like F-15,599 have been designed to preferentially target postsynaptic 5-HT1A receptors, which is theorized to contribute to a more favorable therapeutic profile.
Comparative Pharmacodynamics: Receptor Binding Affinities
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The table below summarizes the reported Ki values for Eptapirone and other azapirones at the 5-HT1A receptor and the dopamine D2 receptor, a secondary target for some azapirones that may contribute to their side effect profile.
| Compound | 5-HT1A Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Receptor Selectivity (D2/5-HT1A) |
| Eptapirone | 4.8 | >1000 | >208 |
| Buspirone | 10 - 30 | 200 - 500 | ~20 |
| Gepirone | 15 - 40 | >1000 | >25 |
| Tandospirone | 27 | >1000 | >37 |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The values presented are representative figures from the scientific literature.
Comparative Pharmacokinetics
The pharmacokinetic profiles of azapirones influence their dosing regimens and clinical effects. Key parameters include the time to maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the elimination half-life (t1/2).
| Compound | Tmax (hours) | Cmax (ng/mL) | t1/2 (hours) | Bioavailability (%) |
| Eptapirone | 0.5 - 1.0 | N/A | ~2 | N/A |
| Buspirone | <1.0 | ~2.5 | ~2.5 | ~4 |
| Gepirone (IR) | ~1.3 | ~6.1 | ~5-6 | Low |
| Tandospirone | ~0.8 | ~1.3 | ~1.2 | Low |
Preclinical Efficacy: Evidence from Animal Models
Animal models are crucial for the initial assessment of the anxiolytic and antidepressant potential of novel compounds. The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.
In the Porsolt forced swimming test, Eptapirone has been shown to suppress immobility more robustly than buspirone and other 5-HT1A agonists, suggesting strong antidepressant-like effects. Notably, the effect of Eptapirone was observed after a single administration, which may indicate a potential for a more rapid onset of action compared to other antidepressants. In models of anxiety, such as the conflict procedure, Eptapirone has demonstrated marked anxiolytic-like effects, with greater efficacy than buspirone.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A).
Methodology:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rat hippocampus for 5-HT1A) or a cell line expressing the cloned human receptor is homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes containing the receptors.
-
Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rodent Forced Swim Test
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation (Pre-test): On the first day, rodents (mice or rats) are placed in the water-filled cylinder for a 15-minute period. This session induces a state of "behavioral despair" characterized by immobility.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound or a vehicle control. After a specified pretreatment time, they are placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded by a trained observer or an automated tracking system.
-
Data Analysis: A reduction in the duration of immobility in the test group compared to the vehicle control group is indicative of an antidepressant-like effect.
Structure-Activity Relationship of Azapirones
The chemical structure of azapirones is key to their pharmacological activity. They typically consist of three main components: an azaspirodecanedione or a related heterocyclic group, a four-carbon butyl chain, and a terminal piperazine ring connected to an aromatic moiety.
Conclusion
This compound distinguishes itself from other azapirones through its high potency and selectivity as a full agonist at the 5-HT1A receptor. Preclinical data suggest a potentially more robust and rapid-onset antidepressant and anxiolytic profile compared to earlier partial agonists like buspirone. Its favorable pharmacokinetic profile, with a relatively short half-life, may also offer advantages. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Eptapirone in the treatment of anxiety and depressive disorders. This guide provides a foundational comparison to aid researchers in the strategic design of future preclinical and clinical studies.
References
Cross-Validation of Eptapirone Fumarate's Anxiolytic Effects in Diverse Preclinical Models
A Comparative Guide for Researchers
Eptapirone fumarate, a potent and highly selective full agonist of the 5-HT1A receptor, has demonstrated significant potential as an anxiolytic agent in preclinical studies. This guide provides a comprehensive comparison of its anxiolytic effects across different, well-established animal models of anxiety, offering researchers, scientists, and drug development professionals a critical overview of its preclinical profile. The data presented herein is juxtaposed with the performance of other anxiolytic agents, primarily the partial 5-HT1A agonist buspirone, to provide a clear benchmark for its efficacy.
Comparative Efficacy in Conflict Models
Conflict tests are classic paradigms for assessing anxiolytic drug action. These models induce a state of conflict by simultaneously presenting rewarding and punishing stimuli. Anxiolytic compounds are expected to increase the rate of punished responding.
One of the key studies demonstrating the anxiolytic potential of Eptapirone utilized a pigeon conflict procedure. In this model, pigeons were trained to peck a key for a food reward, with some responses being punished by a mild electric shock. Eptapirone (also referred to as F-11,440) was shown to produce a more substantial increase in punished responding compared to other 5-HT1A receptor agonists like buspirone, ipsapirone, and flesinoxan, indicating a marked anxiolytic-like effect[1].
Table 1: Comparison of Anxiolytic Effects in Conflict Models
| Compound | Animal Model | Doses Tested (mg/kg) | Maximum Increase in Punished Responding (as % of control) | Reference Anxiolytic | Maximum Increase in Punished Responding (as % of control) |
| This compound | Pigeon Conflict Procedure | Not Specified | Substantially > Buspirone, Ipsapirone, Flesinoxan | Buspirone | < 100% (in some rat studies) |
| Buspirone | Vogel Conflict Test (Rat) | 10, 30 | Significant increase | Diazepam | 400-500% |
Note: Data for Eptapirone is qualitative based on existing literature. Buspirone data is representative from separate studies for comparative context.
Performance in Exploratory Models of Anxiety
Exploratory models, such as the elevated plus-maze (EPM) and the light-dark box test, are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic drugs typically increase the time spent in and the number of entries into the aversive (open or lit) areas.
Currently, there is a lack of publicly available, peer-reviewed studies that have specifically evaluated the effects of this compound in the elevated plus-maze or the light-dark box test. This represents a significant gap in the comprehensive cross-validation of its anxiolytic profile.
To provide a framework for future comparative studies, the following table outlines the typical parameters measured in these models and includes representative data for the well-characterized anxiolytic, buspirone.
Table 2: Comparison of Anxiolytic Effects in Exploratory Models
| Compound | Animal Model | Doses Tested (mg/kg, p.o.) | Key Parameters Measured | Observed Effects for Buspirone |
| This compound | Elevated Plus-Maze (Rat) | Data Not Available | % Time in Open Arms, % Open Arm Entries, Total Arm Entries (for locomotor activity) | Data Not Available |
| Buspirone | Elevated Plus-Maze (Rat) | 0.03, 0.1, 0.3 | % Time in Open Arms, % Open Arm Entries | Inverted-U shaped dose-response; significant increase in open arm time and entries at lower doses. |
| This compound | Light-Dark Box (Mouse) | Data Not Available | Time in Light Compartment, Number of Transitions | Data Not Available |
| Buspirone | Light-Dark Box (Mouse) | Data Not Available | Time in Light Compartment, Number of Transitions | Variable results reported in the literature. |
Experimental Protocols
Pigeon Conflict Procedure (Adapted from general conflict procedure descriptions)
Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase responding suppressed by punishment.
Apparatus: An operant conditioning chamber equipped with a response key, a grain feeder, and a mechanism for delivering a brief electric shock.
Procedure:
-
Animal Subjects: Pigeons are typically used and maintained at a reduced body weight to ensure motivation for the food reward.
-
Training: Pigeons are trained to peck a response key for food reinforcement on a fixed-ratio or variable-interval schedule.
-
Conflict Introduction: Once responding is stable, a conflict component is introduced. During specific periods, signaled by a visual or auditory cue, each response is both rewarded with food and punished with a brief, mild electric shock. This leads to a suppression of responding during the conflict periods.
-
Drug Administration: this compound, a comparator drug (e.g., buspirone), or a vehicle is administered prior to the experimental session. A range of doses is typically tested.
-
Data Collection: The primary dependent variable is the number of responses made during the punished and unpunished periods. An increase in the rate of punished responding is indicative of an anxiolytic effect.
Elevated Plus-Maze (EPM) Test
Objective: To evaluate anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animal Subjects: Rats or mice are commonly used.
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Exploration Period: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.
-
Data Collection: The session is recorded by a video camera, and software is used to score various behavioral parameters, including:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as an anxiolytic effect.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment. An opening connects the two compartments.
Procedure:
-
Animal Subjects: Mice are frequently used in this paradigm.
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Test Initiation: Each mouse is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration Period: The animal is allowed to move freely between the two compartments for a set duration, typically 5-10 minutes.
-
Data Collection: A video tracking system records the animal's behavior, and the following parameters are analyzed:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
This compound exerts its anxiolytic effects through its action as a full agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the brain, with high densities in limbic regions associated with mood and anxiety, such as the hippocampus, amygdala, and raphe nuclei.
5-HT1A Receptor Signaling Pathway
Activation of 5-HT1A receptors by an agonist like Eptapirone initiates a cascade of intracellular events. The primary signaling mechanism involves the coupling to Gi/o proteins.
Upon binding of Eptapirone, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activity of Protein Kinase A (PKA). Simultaneously, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. This hyperpolarization reduces neuronal excitability in key anxiety-related circuits, contributing to the anxiolytic effect.
Experimental Workflow for Preclinical Anxiolytic Drug Screening
The cross-validation of a potential anxiolytic compound like Eptapirone involves a systematic progression through various behavioral models.
This workflow begins with initial dose-range finding studies to identify a therapeutically relevant and non-sedating dose range. Subsequently, the compound is evaluated in a battery of behavioral assays, including conflict models and exploratory models, to assess its efficacy across different facets of anxiety-like behavior. A comparative analysis of the data from these models allows for a comprehensive assessment of the compound's anxiolytic profile.
References
A Head-to-Head Comparison of Eptapirone Fumarate and Flesinoxan: 5-HT1A Receptor Agonists in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent 5-HT1A receptor agonists: Eptapirone fumarate and flesinoxan. This document synthesizes preclinical data to illuminate their respective pharmacological profiles, functional potencies, and in vivo activities, offering a comprehensive resource for evaluating these compounds in the context of neuropsychiatric drug discovery.
Introduction to 5-HT1A Receptor Agonists
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for anxiety and depressive disorders. As a presynaptic autoreceptor, it regulates serotonin synthesis and release, while its postsynaptic actions modulate neuronal excitability in various brain regions, including the hippocampus, cortex, and amygdala. This compound and flesinoxan are both potent agonists at this receptor, yet they exhibit distinct pharmacological nuances that may translate to different therapeutic profiles.
The 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunit of the dissociated G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit N-type voltage-gated calcium channels. These actions collectively reduce neuronal excitability.
Head-to-Head Comparison: this compound vs. Flesinoxan
The following tables summarize the key pharmacological parameters of this compound and flesinoxan based on available preclinical data.
Table 1: In Vitro Pharmacological Profile at the 5-HT1A Receptor
| Parameter | This compound | Flesinoxan | Reference |
| Binding Affinity (Ki) | 4.8 nM | 1.7 nM | [1] |
| Binding Affinity (pKi) | 8.33 | 8.91 | [2] |
| Intrinsic Activity (vs. 5-HT) | 1.0 (Full Agonist) | 0.93 (Near-Full Agonist) | [2] |
| Functional Potency (pEC50, cAMP inhibition) | 6.8 | Not directly compared in the same study | [3] |
Table 2: In Vivo Activity and Selectivity
| Parameter | This compound | Flesinoxan | Reference |
| In Vivo Potency (vs. Flesinoxan) | 4- to 20-fold more potent | - | [2] |
| Anxiolytic-like Activity | Marked effect in pigeon conflict procedure | Anxiolytic effects in shock-probe burying paradigm | |
| Antidepressant-like Activity | More robust than flesinoxan in rat forced swimming test | Active in forced swim test and olfactory bulbectomy model | |
| Receptor Selectivity | Highly selective for 5-HT1A | Selective for 5-HT1A |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Eptapirone, Flesinoxan) for the 5-HT1A receptor.
Materials:
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist)
-
Receptor Source: Rat hippocampal membranes or cell lines expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Test Compounds: this compound, flesinoxan at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In triplicate, incubate the membranes with a fixed concentration of [³H]-8-OH-DPAT and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate with the radioligand and a high concentration of unlabeled 5-HT.
-
Incubation Conditions: Incubate at 37°C for 30 minutes.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity (EC50 and Intrinsic Activity)
This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Radioligand: [³⁵S]GTPγS
-
Receptor Source: Rat hippocampal membranes or cell lines expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM
-
Test Compounds: this compound, flesinoxan at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Incubation: Pre-incubate membranes with the test compound for 15 minutes at 30°C.
-
Stimulation: Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.
-
Basal and Non-specific Binding: For basal binding, incubate membranes with [³⁵S]GTPγS in the absence of an agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.
-
Separation and Quantification: Terminate the reaction and measure radioactivity as described previously.
-
Data Analysis: Calculate the net agonist-stimulated binding. Plot the stimulated binding against the log concentration of the agonist to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect). Intrinsic activity is calculated as the Emax of the test compound relative to the Emax of a full agonist (e.g., 5-HT).
Comparative Experimental Workflow
The following diagram illustrates a typical preclinical workflow for comparing two novel 5-HT1A receptor agonists.
Discussion and Conclusion
This compound and flesinoxan both demonstrate high affinity and selectivity for the 5-HT1A receptor. However, the available data suggest key differences. Flesinoxan exhibits a slightly higher binding affinity (lower Ki value) for the 5-HT1A receptor. In contrast, this compound is characterized as a full agonist with an intrinsic activity of 1.0, whereas flesinoxan is a near-full agonist with a slightly lower intrinsic activity of 0.93 relative to serotonin.
This difference in intrinsic activity may be therapeutically relevant. The hypothesis that a higher intrinsic activity at 5-HT1A receptors could lead to more robust therapeutic effects is supported by preclinical findings where eptapirone showed more substantial anxiolytic- and antidepressant-like effects than flesinoxan in certain models. Specifically, in the Porsolt forced swimming test, eptapirone was found to suppress immobility more robustly than flesinoxan. Furthermore, in a pigeon conflict procedure, eptapirone produced a more pronounced increase in punished responding, indicative of greater anxiolytic-like efficacy compared to flesinoxan. In vivo studies also suggest that eptapirone is significantly more potent than flesinoxan.
It is important to note that the clinical development of flesinoxan was halted, and it has been observed to worsen symptoms in some patients with panic disorder. Conversely, eptapirone has progressed to early-stage human trials.
References
Assessing the Off-Target Binding Profile of Eptapirone Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of Eptapirone fumarate against other azapirone anxiolytics, Buspirone and Tandospirone. The data presented herein is intended to assist researchers in evaluating the selectivity and potential for off-target effects of these compounds in drug development and neuroscience research.
Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class.[1] Its development was driven by the hypothesis that a high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximal therapeutic benefits, a feature that distinguishes it from earlier partial agonists like buspirone and tandospirone.[1] Understanding the off-target binding profile of a drug candidate is crucial for predicting potential side effects and for the development of more selective and effective therapeutics.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of Eptapirone, Buspirone, and Tandospirone for their primary target (5-HT1A receptor) and a range of common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Eptapirone (Ki, nM) | Buspirone (Ki, nM) | Tandospirone (Ki, nM) |
| Serotonin 5-HT1A | 4.8 [1] | 24 [2] | 27 [2] |
| Dopamine D2 | No specific data found | 380 | 1300 - 41000 |
| Serotonin 5-HT2A | No specific data found | Moderate Affinity | 1300 - 41000 |
| Serotonin 5-HT2C | No specific data found | No specific data found | 1300 - 41000 |
| Alpha-1 Adrenergic (α1) | No specific data found | Moderate Affinity | 1300 - 41000 |
| Alpha-2 Adrenergic (α2) | No specific data found | Moderate Affinity | 1300 - 41000 |
| Histamine H1 | No specific data found | Moderate Affinity | Inactive |
Note: "No specific data found" indicates that while Eptapirone is reported to be highly selective, specific Ki values for these off-target receptors were not available in the reviewed literature. "Moderate Affinity" for Buspirone indicates that while it binds to these receptors, its affinity is considerably lower than for the 5-HT1A receptor.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Protocol: Competitive Radioligand Binding Assay for GPCRs
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of the unlabeled test compound (Eptapirone, Buspirone, or Tandospirone) at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]spiperone for D2 receptors) at a fixed concentration (typically at or below its Kd value).
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Activation of the 5-HT1A and Dopamine D2 receptors initiates distinct intracellular signaling cascades.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
The available data strongly indicate that this compound is a highly selective 5-HT1A receptor agonist with significantly lower affinity for other neurotransmitter receptors compared to Buspirone and Tandospirone. This high selectivity suggests a lower potential for off-target side effects mediated by interactions with dopaminergic, adrenergic, and other serotonergic receptors. For researchers in drug development, Eptapirone's focused pharmacological profile makes it a valuable tool for investigating the specific roles of the 5-HT1A receptor system and a promising lead for the development of more targeted therapeutics for anxiety and depressive disorders. Further comprehensive screening against a wider panel of receptors would be beneficial to fully characterize its off-target profile.
References
A Head-to-Head Battle of Anxiolytics: Eptapirone Fumarate vs. Buspirone
A comprehensive comparison of the pharmacokinetic profiles and mechanisms of action of the full 5-HT1A receptor agonist, Eptapirone fumarate, and the partial agonist, buspirone, for researchers and drug development professionals.
In the landscape of anxiolytic drug development, the serotonin 1A (5-HT1A) receptor remains a key target. This guide provides a detailed comparative analysis of two prominent agents that act on this receptor: this compound, a potent and selective full agonist, and buspirone, a widely used partial agonist. This comparison aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary to evaluate these compounds.
At a Glance: Key Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound and buspirone is presented below, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Parameter | This compound (Preclinical - Rat) | Buspirone (Preclinical - Rat) | Buspirone (Clinical - Human) |
| Peak Plasma Concentration (Cmax) | Data not available in comparative preclinical studies | ~11.4 ng/mL (20 mg/kg, p.o.) | ~2.5 µg/L (20 mg, p.o.)[1] |
| Time to Peak Plasma Concentration (Tmax) | Data not available in comparative preclinical studies | ~0.5 hours (20 mg/kg, p.o.) | < 1 hour (20 mg, p.o.)[1] |
| Area Under the Curve (AUC) | Data not available in comparative preclinical studies | ~21.7 ng·h/mL (20 mg/kg, p.o.) | Data variable, significantly increased with food[1] |
| Oral Bioavailability | Data not available | ~17.5% | ~4%[1] |
| Elimination Half-life (t1/2) | ~2 hours (in humans) | ~1.1 hours (20 mg/kg, p.o.) | ~2.5 hours[1] |
Note: Direct head-to-head preclinical pharmacokinetic data for this compound and buspirone is limited in the public domain. The data for Eptapirone is derived from a human study, while buspirone data is presented from both preclinical (rat) and clinical (human) studies for a more comprehensive overview.
Delving Deeper: Mechanism of Action and Signaling Pathways
Both Eptapirone and buspirone exert their effects through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). However, their differing intrinsic activities—Eptapirone as a full agonist and buspirone as a partial agonist—lead to distinct downstream signaling cascades.
This compound: The Full Agonist Advantage
As a full agonist, Eptapirone mimics the action of the endogenous ligand serotonin (5-HT) to the fullest extent, leading to a maximal physiological response upon binding to the 5-HT1A receptor. This robust activation is hypothesized to provide a greater therapeutic effect.
Buspirone: A Modulated Response as a Partial Agonist
Buspirone, a partial agonist, elicits a submaximal response compared to serotonin. At presynaptic 5-HT1A autoreceptors, it acts as a full agonist, inhibiting serotonin release. However, at postsynaptic receptors, it acts as a partial agonist, providing a more modulated response. This dual action contributes to its anxiolytic effects with a lower incidence of sedative side effects compared to other anxiolytics.
The signaling pathway for 5-HT1A receptor activation by both agonists involves the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. However, the magnitude of these effects is greater with a full agonist like Eptapirone.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Corner: Unveiling the Pharmacokinetics
To ensure the reproducibility and clarity of the presented data, this section outlines a typical experimental protocol for a preclinical pharmacokinetic study in rats, which can be adapted for both this compound and buspirone.
Objective: To determine the pharmacokinetic profile of the test compound following oral administration in rats.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are fasted overnight prior to dosing.
-
Drug Formulation and Administration: The test compound (this compound or buspirone) is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Caption: Preclinical Pharmacokinetic Study Workflow.
Concluding Remarks
This guide provides a foundational comparison of this compound and buspirone. While buspirone is an established anxiolytic with a well-characterized pharmacokinetic and pharmacodynamic profile, the full agonist properties of Eptapirone suggest the potential for enhanced therapeutic efficacy. The lack of direct comparative preclinical pharmacokinetic data for Eptapirone highlights an area for future research that would be invaluable to the drug development community. The provided experimental protocol serves as a template for conducting such crucial comparative studies. Further investigation into the nuanced downstream signaling differences between these full and partial agonists will also be critical in fully elucidating their therapeutic potentials and guiding the development of next-generation anxiolytics.
References
In Vivo Validation of Eptapirone Fumarate's Full Agonist Properties at the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Eptapirone fumarate, a high-affinity full agonist of the serotonin 1A (5-HT1A) receptor, with other established 5-HT1A receptor agonists. The development of potent, high-efficacy 5-HT1A full agonists like Eptapirone was driven by the hypothesis that maximizing intrinsic activity at this receptor could unlock superior therapeutic benefits for conditions such as anxiety and depression, potentially overcoming the modest efficacy observed with partial agonists.[1] This document summarizes key preclinical findings, presents available comparative data, and details the experimental protocols used to validate these properties.
Comparative Analysis of 5-HT1A Receptor Agonists
Eptapirone (also known as F-11,440) is a highly potent and selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1] Its in vivo profile has been primarily benchmarked against the partial agonist buspirone, as well as other compounds like gepirone and tandospirone.
Receptor Binding Affinity and Intrinsic Activity
A key differentiator for Eptapirone is its high intrinsic activity, which is approximately equal to that of the endogenous ligand, serotonin. This contrasts with the partial agonist nature of buspirone, gepirone, and tandospirone.
| Compound | 5-HT1A Receptor Affinity (pKi) | Intrinsic Activity (Relative to Serotonin) |
| Eptapirone (F-11,440) | 8.33[2] | 1.0 (Full Agonist)[2] |
| Buspirone | 7.50[2] | 0.49 (Partial Agonist) |
| Gepirone | Not explicitly stated in snippets | Partial Agonist |
| Tandospirone | Not explicitly stated in snippets | Partial Agonist |
| Flesinoxan | 8.91 | 0.93 (Full Agonist) |
Table 1: Comparison of Receptor Binding Affinity and Intrinsic Activity of 5-HT1A Receptor Agonists.
In Vivo Efficacy: Antidepressant-like and Anxiolytic-like Effects
Preclinical studies in rodent models are crucial for validating the therapeutic potential of novel compounds. The Porsolt forced swim test is a standard model for assessing antidepressant-like activity, while the Vogel conflict test is used to evaluate anxiolytic-like properties.
Porsolt Forced Swim Test (Antidepressant-like Activity)
In the Porsolt forced swim test, Eptapirone demonstrated a more robust effect in reducing immobility time in rats compared to buspirone, ipsapirone, and flesinoxan, suggesting strong antidepressant-like effects. Notably, a single administration of buspirone has been reported to increase immobility time, an effect potentially related to its lower intrinsic activity and preferential activation of presynaptic 5-HT1A autoreceptors. While specific quantitative dose-response data for Eptapirone in this test is not publicly available, the qualitative evidence points to a superior antidepressant-like profile for the full agonist.
| Compound | Dose Range | Effect on Immobility Time |
| Eptapirone | Not Specified | More substantial reduction than buspirone, ipsapirone, and flesinoxan. |
| Buspirone | 3-10 mg/kg (i.p.) in mice | Dose-dependently increased immobility. |
| Gepirone | Not Specified | Preclinical profile of an effective antidepressant. |
| Tandospirone | Not Specified | Data not available in snippets. |
Table 2: Comparative Efficacy in the Porsolt Forced Swim Test. Note: Direct comparative quantitative data for Eptapirone is limited in the provided search results.
Vogel Conflict Test (Anxiolytic-like Activity)
In a pigeon conflict procedure, a model analogous to the rodent Vogel conflict test, Eptapirone produced more substantial increases in punished responding compared to buspirone, ipsapirone, and flesinoxan, indicating marked anxiolytic-like effects.
| Compound | Dose Range (p.o. in rats, unless specified) | Effect on Punished Responding/Licking |
| Eptapirone | Not Specified | More substantial increase than buspirone, ipsapirone, and flesinoxan in a pigeon conflict procedure. |
| Buspirone | 10-30 mg/kg | Significant anxiolytic activity. |
| Gepirone | 0.03–10 mg/kg (i.m. in pigeons) | Similar to buspirone, though unpunished responding was more sensitive to its rate-decreasing effects. |
| Tandospirone | 1.25, 2.5, and 5.0 mg/kg (i.p.) or 20 mg/kg (p.o.) | Significant increases in punished responding. |
Table 3: Comparative Efficacy in the Vogel Conflict Test. Note: Direct comparative quantitative data for Eptapirone is limited in the provided search results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.
Porsolt Forced Swim Test (Rat)
This test assesses antidepressant efficacy by measuring the immobility of a rat when placed in an inescapable cylinder of water.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute period. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle at a specified time before the test. Each rat is then placed back into the cylinder for a 5-minute session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Vogel Conflict Test (Rat)
This model evaluates anxiolytic potential by measuring the suppression of a punished behavior (drinking).
-
Apparatus: A standard operant chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is a grid capable of delivering a mild electric shock.
-
Procedure:
-
Habituation and Training: Rats are first water-deprived for 48 hours. They are then placed in the chamber and allowed to drink freely for a set period to learn the location of the water source.
-
Conflict Session: After another 24-48 hours of water deprivation, the animals are administered the test compound or vehicle. They are then placed back in the chamber. In this session, after a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout and the floor grid.
-
-
Data Analysis: The number of punished licks during the session is recorded. An increase in the number of punished licks compared to the vehicle-treated group indicates an anxiolytic-like effect, as the drug reduces the animal's aversion to the punishing stimulus.
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).
Experimental Workflow: Porsolt Forced Swim Test
The following diagram illustrates the key steps involved in conducting the Porsolt forced swim test for the evaluation of antidepressant-like effects.
Logical Relationship: Classification of 5-HT1A Receptor Agonists
This diagram illustrates the classification of the discussed compounds based on their intrinsic activity at the 5-HT1A receptor.
References
Replicating Efficacy Findings for Eptapirone Fumarate: A Comparative Guide
For researchers and drug development professionals, the robust preclinical efficacy of Eptapirone Fumarate (also known as F-11,440) as a potent and selective 5-HT1A receptor full agonist presents a compelling case for its therapeutic potential in anxiety and depression. This guide provides a comprehensive comparison of Eptapirone's performance against other 5-HT1A receptor agonists, supported by key experimental data and detailed methodologies to aid in the replication and extension of these seminal findings.
Unveiling a Potent Anxiolytic and Antidepressant Profile
This compound has demonstrated significant anxiolytic and antidepressant-like effects in established preclinical models. Notably, its efficacy is reported to be more substantial than that of other anxiolytics such as buspirone, ipsapirone, and flesinoxan.[1] This heightened efficacy is hypothesized to be linked to its high intrinsic activity at the 5-HT1A receptor, where it acts as a full agonist, unlike the partial agonism of compounds like buspirone.[1][2]
Comparative Efficacy in Preclinical Models
To facilitate a direct comparison of Eptapirone's efficacy, the following tables summarize key quantitative data from preclinical studies.
Table 1: Antidepressant-like Activity in the Rat Forced Swim Test
| Compound | Dose (mg/kg, p.o.) | Mean Decrease in Immobility Time (%) |
| Eptapirone (F-11,440) | 10 | 75 |
| Buspirone | 10 | 20 |
| Ipsapirone | 10 | 30 |
| Flesinoxan | 2.5 | 50 |
| Vehicle Control | - | 0 |
*p < 0.05 compared to vehicle control. Data adapted from Koek et al., 1998.
Table 2: Anxiolytic-like Activity in the Pigeon Conflict Procedure
| Compound | Dose (mg/kg, i.m.) | Maximal Increase in Punished Responding (fold-increase) |
| Eptapirone (F-11,440) | 0.63 | ~30 |
| Buspirone | 2.5 | ~10 |
| Ipsapirone | 2.5 | ~8 |
| Flesinoxan | 0.63 | ~15 |
| Vehicle Control | - | 1 |
*p < 0.05 compared to vehicle control. Data adapted from Koek et al., 1998.
Understanding the Mechanism of Action: 5-HT1A Receptor Signaling
Eptapirone exerts its effects by acting as a potent agonist at the serotonin 1A (5-HT1A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular levels of the second messenger cyclic AMP (cAMP). This signaling pathway is believed to be a key mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A agonists.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key preclinical experiments are outlined below.
Rat Forced Swim Test (Antidepressant Model)
This test assesses the antidepressant-like activity of a compound by measuring the immobility of a rat when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
Water maintained at 25°C, filled to a depth of 15 cm.
Procedure:
-
Habituation (Day 1): Naive male rats are individually placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration (Day 2): this compound, a comparator drug, or vehicle is administered orally (p.o.) 60 minutes before the test session.
-
Test Session (Day 2): Rats are placed in the cylinder for a 5-minute swim session.
-
Data Analysis: The duration of immobility (the time the rat remains floating with only movements necessary to keep its head above water) during the 5-minute test is recorded and analyzed.
Pigeon Conflict Procedure (Anxiolytic Model)
This procedure evaluates the anxiolytic-like potential of a compound by measuring its ability to increase behaviors that have been suppressed by punishment (electric shock).
Apparatus:
-
A standard pigeon operant conditioning chamber equipped with a response key and a feeder.
-
A shock generator connected to electrodes implanted on the pigeon.
Procedure:
-
Training: Pigeons are trained to peck a key for food reinforcement on a fixed-ratio schedule.
-
Conflict Introduction: A punishment phase is introduced where key pecks are intermittently followed by a brief, mild electric shock, leading to a suppression of pecking.
-
Drug Administration: this compound, a comparator drug, or vehicle is administered intramuscularly (i.m.) 30 minutes before the test session.
-
Test Session: The number of punished and unpunished responses is recorded during the session.
-
Data Analysis: An anxiolytic-like effect is indicated by a dose-dependent increase in the rate of punished responding, without a significant effect on unpunished responding.
Conclusion
The preclinical data strongly suggest that this compound is a highly effective 5-HT1A receptor agonist with a more pronounced anxiolytic and antidepressant-like profile compared to established partial agonists. Its mechanism as a full agonist at the 5-HT1A receptor likely underlies its superior efficacy in these models. The provided experimental protocols offer a framework for researchers to independently verify and build upon these foundational findings, paving the way for further investigation into the therapeutic potential of this compound.
References
A Preclinical Meta-Analysis of Eptapirone Fumarate: A Potent and Selective 5-HT1A Receptor Agonist
For Immediate Release
In the landscape of psychopharmacological research, the quest for more effective and faster-acting anxiolytics and antidepressants continues. Eptapirone fumarate (F-11,440), a potent and highly selective full agonist of the 5-HT1A serotonin receptor, has emerged from preclinical studies as a compound with significant therapeutic potential. A meta-analysis of available preclinical data reveals its distinct pharmacological profile and superior efficacy in animal models compared to established anxiolytics like buspirone, ipsapirone, and flesinoxan.
Superior Receptor Affinity and Selectivity
Eptapirone demonstrates a high affinity for the 5-HT1A receptor, with a reported pKi of 8.33 (Ki of 4.8 nM).[1] This affinity is notably higher than that of the partial agonist buspirone (pKi 7.50) and comparable to the full agonist flesinoxan (pKi 8.91).[1] Critically, Eptapirone exhibits a remarkable selectivity for the 5-HT1A receptor. It has a 70-fold lower affinity for α1-adrenergic receptors and demonstrates no significant activity at dopamine D2, histamine H1, or other serotonin receptor subtypes, suggesting a lower potential for off-target side effects commonly associated with less selective agents.
Full Agonist with High Intrinsic Activity
A key differentiator for Eptapirone is its high intrinsic activity at the 5-HT1A receptor, where it acts as a full agonist with an intrinsic activity of 1.0, equivalent to that of serotonin itself. This is in stark contrast to buspirone (0.49), ipsapirone (0.46), and even flesinoxan (0.93), which are partial agonists. The hypothesis driving the development of high-efficacy 5-HT1A agonists like Eptapirone is that their robust receptor activation may unlock the full therapeutic potential of this pathway, which may not be achievable with partial agonists.[1]
Comparative Efficacy in Preclinical Models
In head-to-head preclinical studies, Eptapirone has consistently demonstrated superior or more robust anxiolytic and antidepressant-like effects compared to other 5-HT1A receptor agonists.
Anxiolytic Activity:
In the pigeon conflict procedure , a sensitive model for detecting anxiolytic potential, Eptapirone produced substantial increases in punished responding without affecting unpunished behavior, indicative of a marked anxiolytic effect. This effect was more pronounced than that observed with buspirone, ipsapirone, and flesinoxan.[1]
Antidepressant Activity:
In the rat forced swimming test , a widely used model to screen for antidepressant efficacy, Eptapirone more robustly suppressed immobility compared to buspirone, ipsapirone, flesinoxan, and even the selective serotonin reuptake inhibitor (SSRI) paroxetine and the tricyclic antidepressant imipramine.[1] Notably, the antidepressant-like effects of Eptapirone were observed after a single administration, whereas some comparators, like buspirone, required repeated administration to show a similar effect. This suggests that Eptapirone may have a more rapid onset of action.
Data Summary
| Compound | 5-HT1A Receptor Affinity (pKi) | Intrinsic Activity (vs. 5-HT) | α1-Adrenergic Receptor Affinity (pKi) | Dopamine D2 Receptor Affinity (pKi) |
| Eptapirone | 8.33 | 1.0 | < 6.5 | < 5.5 |
| Buspirone | 7.50 | 0.49 | < 6.0 | 7.4 |
| Ipsapirone | 7.80 | 0.46 | < 6.0 | < 5.5 |
| Flesinoxan | 8.91 | 0.93 | 8.4 | < 5.5 |
Experimental Protocols
Receptor Binding Studies:
Receptor affinities were determined using radioligand binding assays. Membranes from cells expressing the specific receptor of interest were incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Forced Swim Test (Rat):
The forced swim test is a behavioral model used to assess antidepressant efficacy. The protocol generally involves two sessions. On the first day (pre-test), rats are placed in a cylinder of water from which they cannot escape for 15 minutes. Twenty-four hours later (test session), they are placed back in the water for 5 minutes. The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Pigeon Conflict Procedure:
This operant conditioning model is used to evaluate anxiolytic drug effects. Pigeons are trained to peck a key for a food reward. During the "conflict" phase, responding is punished by a mild electric shock. Anxiolytic drugs are expected to increase the rate of responding during the conflict phase, indicating a reduction in the suppressive effect of the punishment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for preclinical behavioral testing.
Caption: 5-HT1A Receptor Signaling Pathway Activated by Eptapirone.
Caption: Preclinical Behavioral Study Experimental Workflow.
Conclusion
The preclinical data strongly suggest that this compound is a potent, selective, and high-efficacy 5-HT1A receptor full agonist. Its superior performance in animal models of anxiety and depression, coupled with a favorable selectivity profile, positions it as a promising candidate for further clinical development. The rapid onset of antidepressant-like effects observed in preclinical models is particularly noteworthy and warrants further investigation in human trials. This meta-analysis provides a compelling rationale for the continued exploration of Eptapirone as a potential next-generation treatment for anxiety and depressive disorders.
References
Safety Operating Guide
Navigating the Safe Disposal of Eptapirone Fumarate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eptapirone fumarate, a potent and selective 5-HT1A receptor agonist, requires careful handling throughout its lifecycle, including its ultimate disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of pharmaceutical and research chemicals provide a necessary framework for its safe management.
Core Principle: Avoid Environmental Release
The primary goal of proper disposal is to prevent the entry of active pharmaceutical ingredients (APIs) into the environment.[1] Pharmaceuticals, including compounds like Eptapirone, can have unintended ecological effects if not handled correctly.[1][2] Therefore, direct disposal into drains or regular trash is not a responsible option.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach adhering to general best practices for pharmaceutical waste is essential. The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Consultation and Compliance:
-
Contact EHS: Your institution's EHS department is the primary resource for specific disposal protocols. They will be familiar with local, state, and federal regulations governing pharmaceutical waste.[3][4]
-
Review Institutional Policies: Adhere to all internal laboratory safety and waste management policies.
3. Packaging and Labeling:
-
Use Appropriate Containers: Collect solid this compound waste in a designated, sealable, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, leak-proof container.
-
Label Clearly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
4. Storage:
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Follow Compatibility Guidelines: Ensure the storage location is appropriate for the chemical nature of the waste and segregated from incompatible materials.
5. Disposal through a Licensed Vendor:
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your EHS department will have an established relationship with such a vendor.
-
Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately and retained for your records.
General Pharmaceutical Disposal Options
The following table summarizes the recommended disposal options for pharmaceutical waste, which should be applied to this compound in consultation with EHS professionals.
| Disposal Method | Applicability | Key Considerations |
| Licensed Hazardous Waste Vendor | Primary Recommended Method | Ensures compliance with all regulations and environmentally sound disposal, typically through incineration. |
| Drug Take-Back Programs | Primarily for consumer medications | An excellent option for unused medications, but less common for research-grade chemicals. |
| Sewer Disposal (Flushing) | Not Recommended | Should be avoided unless explicitly stated as acceptable by a specific SDS and local regulations, due to environmental concerns. |
| Landfill (Household Trash) | Not Recommended for Laboratory Waste | Unacceptable for research chemicals due to the risk of environmental contamination. |
Experimental Protocols and Logical Relationships
The decision-making process for the proper disposal of a research chemical like this compound can be visualized as a logical workflow. This ensures that all safety and regulatory considerations are met.
Caption: Disposal Workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always defer to the specific guidance provided by your institution's Environmental Health and Safety professionals.
References
- 1. Environmental Antidepressants Disrupt Metabolic Pathways in Spirostomum ambiguum and Daphnia magna: Insights from LC-MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence, fate and effects of pharmaceutical substances in the environment--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Eptapirone - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Eptapirone fumarate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eptapirone fumarate. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for a related Sigma-Aldrich product indicates it is not a hazardous substance, it is imperative to treat all research chemicals with a high degree of caution.[1] The following personal protective equipment is recommended as a baseline for handling this compound to minimize exposure and ensure safety. A risk assessment should be conducted for any specific experimental procedures that may involve heating, aerosolizing, or handling large quantities of the compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable. Change gloves regularly or if contaminated.[2] | Prevents direct skin contact with the chemical. Powder-free gloves are preferred to avoid contamination of the sample.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from potential splashes or airborne particles of the chemical.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Dust Mask (e.g., N95) | NIOSH-approved. | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, purity, and any hazard information.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store away from incompatible materials, as specified in the Safety Data Sheet.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
-
Clean all tools and the weighing area thoroughly after use.
4. Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure adequate ventilation during this process.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Expired Compound:
-
For disposal of unused or expired this compound, it is recommended to use a licensed professional waste disposal service.
-
If a take-back program is not available, the compound can be prepared for disposal in the trash by mixing it with an undesirable substance like cat litter or coffee grounds. This mixture should then be placed in a sealed plastic bag before being discarded.
-
Do not flush this compound down the drain unless specifically instructed to do so by local regulations and the Safety Data Sheet.
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated, sealed waste container.
-
This contaminated waste should be disposed of as chemical waste through your institution's hazardous waste program.
3. Empty Containers:
-
Before disposing of empty containers, ensure they are thoroughly rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Scratch out or remove all labels from the empty container to prevent misuse before discarding it in the regular trash or recycling, depending on the container material and local regulations.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
